Potassium thiocyanate-13C
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
IUPAC Name |
potassium;azanylidyne(113C)methanethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZYHKDIALBAK-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](#N)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635684 | |
| Record name | Potassium (~13~C)thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143827-33-2 | |
| Record name | Potassium (~13~C)thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium thiocyanate-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of ¹³C-Labeled Potassium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing ¹³C-labeled potassium thiocyanate (B1210189) (K¹³SCN). This isotopically labeled compound is a valuable tool in various scientific disciplines, including metabolic studies, mechanistic investigations of chemical reactions, and as an internal standard in quantitative analyses. This document details the primary synthetic methodologies, providing step-by-step experimental protocols and summarizing key quantitative data where available.
Introduction
Potassium thiocyanate, with the chemical formula KSCN, is an inorganic salt composed of a potassium cation (K⁺) and a thiocyanate anion (SCN⁻). The incorporation of a stable carbon-13 (¹³C) isotope into the thiocyanate moiety allows researchers to trace the fate of the carbon atom through complex chemical and biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The primary application of K¹³SCN lies in its use as a tracer to elucidate metabolic pathways and reaction mechanisms.
Synthetic Methodologies
Two principal methods for the synthesis of potassium thiocyanate are prevalent: the direct reaction of potassium cyanide with sulfur and a fusion method involving potassium ferrocyanide. For the synthesis of ¹³C-labeled potassium thiocyanate, the direct reaction using ¹³C-labeled potassium cyanide (K¹³CN) is the most straightforward approach.
Method 1: Direct Reaction of ¹³C-Potassium Cyanide with Sulfur
This method is the most direct route for the synthesis of K¹³SCN, involving the reaction of commercially available ¹³C-labeled potassium cyanide with elemental sulfur. The reaction proceeds via the nucleophilic attack of the cyanide anion on the sulfur atom.
Reaction: K¹³CN + S → K¹³SCN
While this is a well-established reaction for the synthesis of unlabeled potassium thiocyanate, detailed experimental protocols for the ¹³C-labeled version are not extensively published. However, based on general procedures for the synthesis of alkali metal thiocyanates, the following protocol can be adapted.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend elemental sulfur (1.05 equivalents) in a suitable solvent such as water or ethanol (B145695).
-
Addition of K¹³CN: Dissolve ¹³C-potassium cyanide (K¹³CN) (1 equivalent) in a minimal amount of the same solvent and add it to the sulfur suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the solid sulfur. The reaction is typically complete within several hours.
-
Work-up: After the reaction is complete, filter the hot solution to remove any unreacted sulfur.
-
Purification: Concentrate the filtrate by evaporation of the solvent. The crude K¹³SCN can be purified by recrystallization. Dissolve the solid in a minimal amount of hot water or 80-90% ethanol and allow it to cool slowly to induce crystallization.[1]
-
Drying: Collect the crystals by filtration and dry them in a desiccator over a suitable drying agent.
Quantitative Data:
Published data on the specific yield and isotopic enrichment for the synthesis of K¹³SCN via this method are scarce. However, similar reactions for unlabeled thiocyanates report high yields. The isotopic enrichment of the final product is expected to be close to that of the starting K¹³CN material, which is often commercially available with >99% ¹³C enrichment.
Method 2: Fusion of ¹³C-Containing Precursor with Sulfur
An alternative, though less direct for ¹³C labeling, involves the fusion of a cyanide-containing precursor with sulfur. A detailed protocol for the synthesis of unlabeled potassium thiocyanate from potassium ferrocyanide provides a basis for this approach. To adapt this for ¹³C labeling, one would need to start with ¹³C-labeled potassium ferrocyanide, which is not as readily available as K¹³CN.
Reaction: K₄[Fe(¹³CN)₆] + 3K₂CO₃ + 12S → 6K¹³SCN + K₂SO₄ + FeS₂ + 3CO₂
Experimental Protocol:
-
Dehydration of Precursor: Gently heat potassium ferrocyanide trihydrate with stirring to completely expel the water of crystallization, yielding anhydrous potassium ferrocyanide.
-
Mixing of Reactants: Thoroughly mix the anhydrous potassium ferrocyanide (e.g., 46 g) with potassium carbonate (e.g., 17 g) and elemental sulfur (e.g., 32 g).[1]
-
Fusion: Transfer the mixture to an iron pan with a lid and fuse it over a gentle flame. Maintain the temperature until the initial swelling of the mass subsides and a tranquil, clear fusion is achieved.[1] Towards the end of the reaction, increase the temperature to a faint redness to decompose any potassium thiosulfate (B1220275) byproduct.[1]
-
Extraction: Allow the fused mass to cool until it is semi-solid, then crush the residue.[1] Boil the crushed material repeatedly with 80-90% ethyl alcohol to extract the potassium thiocyanate.[1]
-
Crystallization: Upon cooling the ethanolic extracts, a portion of the potassium thiocyanate will crystallize.[1] Further concentration of the mother liquor by evaporation will yield additional product.[1]
-
Purification: The crude potassium thiocyanate can be further purified by recrystallization from hot water.[1]
Quantitative Data:
Data Summary
Due to the limited availability of specific quantitative data for the synthesis of ¹³C-labeled potassium thiocyanate in peer-reviewed literature, the following table provides a generalized summary based on the described protocols for the unlabeled compound and typical expectations for isotopic labeling.
| Parameter | Method 1: Direct Reaction with K¹³CN | Method 2: Fusion with ¹³C-Ferrocyanide |
| ¹³C-Labeled Precursor | ¹³C-Potassium Cyanide (K¹³CN) | ¹³C-Potassium Ferrocyanide (K₄[Fe(¹³CN)₆]) |
| Key Reagents | Elemental Sulfur | Potassium Carbonate, Elemental Sulfur |
| Solvent/Medium | Water or Ethanol | None (Fusion) |
| Reaction Temperature | Reflux | High Temperature (Fusion) |
| Purification Method | Recrystallization (Water or Ethanol) | Extraction (Ethanol) & Recrystallization (Water) |
| Reported Yield (Unlabeled) | High (expected) | Variable, can be low[2] |
| Expected Isotopic Enrichment | >99% (dependent on K¹³CN) | >99% (dependent on K₄[Fe(¹³CN)₆]) |
Experimental Workflows and Signaling Pathways
To visualize the synthetic processes, the following diagrams have been generated using the DOT language.
Diagram 1: Synthesis of K¹³SCN via Direct Reaction
Caption: Workflow for the direct synthesis of K¹³SCN.
Diagram 2: Synthesis of K¹³SCN via Fusion Method
Caption: Workflow for the fusion-based synthesis of K¹³SCN.
Conclusion
The synthesis of ¹³C-labeled potassium thiocyanate is achievable through established inorganic synthetic routes. The direct reaction of ¹³C-potassium cyanide with sulfur presents the most straightforward and efficient method for introducing the isotopic label. While detailed protocols with quantitative data for the labeled synthesis are not widely published, the procedures for the analogous unlabeled reactions provide a strong foundation for researchers to develop their own specific protocols. The fusion method offers an alternative, albeit more complex, route. The choice of method will likely depend on the availability and cost of the ¹³C-labeled starting materials. Further research and publication of detailed experimental procedures and quantitative data for the synthesis of K¹³SCN would be highly beneficial to the scientific community.
References
An In-Depth Technical Guide to Potassium Thiocyanate-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Potassium thiocyanate-¹³C, a stable isotope-labeled compound valuable in a range of scientific applications. The guide covers its fundamental properties, key applications, and detailed experimental protocols where available, with a focus on its utility in metabolic research and analytical chemistry.
Core Compound Data
Potassium thiocyanate-¹³C is a salt of thiocyanic acid where the carbon atom is the heavy isotope ¹³C. This isotopic labeling allows for its use as a tracer in various biological and chemical systems.
| Property | Value | Reference |
| CAS Number | 143827-33-2 | [1] |
| Molecular Formula | K¹³CSN | [1] |
| Molecular Weight | ~98.17 g/mol |
Key Applications
Potassium thiocyanate-¹³C is a versatile tool in several research areas due to its unique isotopic label.
Metabolic Studies and Flux Analysis
As an isotopically labeled molecule, Potassium thiocyanate-¹³C serves as a valuable tracer in metabolic studies.[1] By introducing it into a biological system, researchers can track the metabolic fate of the thiocyanate (B1210189) carbon.[1] This is particularly useful for elucidating complex metabolic pathways and quantifying the flux of metabolites through these pathways.[2] The ¹³C isotope can be detected using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allowing for the identification of downstream metabolites that have incorporated the labeled carbon.[1][2]
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
The enriched ¹³C nucleus in Potassium thiocyanate-¹³C provides a strong signal in solid-state NMR spectroscopy.[1] This makes it an excellent probe molecule for studying the structure and dynamics of molecules adsorbed on surfaces or within solid materials.[1]
Chemical Synthesis of ¹³C-Labeled Molecules
Potassium thiocyanate-¹³C can be used as a starting reagent for the chemical synthesis of other ¹³C-labeled compounds.[1] This allows for the introduction of an isotopic label at a specific position in a larger molecule, which can then be used in a variety of research applications, including drug discovery and development.[1]
Precursor for Labeled Nitric Oxide Biosynthesis
The dually labeled Potassium thiocyanate-¹³C,¹⁵N is instrumental in studying the biosynthesis of nitric oxide (NO), a critical signaling molecule.[2] It allows researchers to track the conversion of the thiocyanate ion to NO by enzymes like myeloperoxidase, especially under conditions of inflammation and oxidative stress.[2] This provides insights into host defense mechanisms and vascular regulation.[2]
Experimental Protocols
Synthesis of 2'-¹³C-L-Histidine using Potassium Thiocyanate-¹³C
This protocol details the use of Potassium thiocyanate-¹³C as a precursor in the synthesis of isotopically labeled L-histidine.
Materials:
-
Potassium thiocyanate-¹³C (K¹³SCN)
-
Benzyl (B1604629) chloride
-
N-acetylglycine
-
Other necessary reagents and solvents for multi-step organic synthesis
Procedure:
-
Preparation of ¹³C-benzyl isothiocyanate: Potassium thiocyanate-¹³C is reacted with benzyl chloride to produce ¹³C-benzyl isothiocyanate. The reaction mixture is heated under reflux, and the product is extracted and purified.
-
Synthesis of [¹³C]-N-benzyl-N'-(2'-acetamido)thiourea: The ¹³C-benzyl isothiocyanate is then reacted with N-acetylglycine to form the corresponding thiourea (B124793) derivative.
-
Cyclization to form the imidazole (B134444) ring: The thiourea derivative undergoes a series of reactions, including cyclization, to form the ¹³C-labeled imidazole ring, which is the core of histidine.
-
Further synthetic steps and purification: The labeled imidazole intermediate is then converted to 2'-¹³C-L-histidine dihydrochloride (B599025) through several additional synthetic steps, followed by purification.
-
Analysis: The final product's isotopic enrichment and purity are confirmed using NMR spectroscopy and mass spectrometry.
General Protocol for a ¹³C Metabolic Tracer Study
This outlines a general workflow for using a ¹³C-labeled substrate like Potassium thiocyanate-¹³C in a metabolic tracing experiment.
1. Tracer Introduction: The biological system of interest (e.g., cell culture, organism) is exposed to a medium containing Potassium thiocyanate-¹³C.[2]
2. Sampling: Samples are collected over time or after the system has reached an isotopic steady state, where the enrichment of the ¹³C label in the metabolites of interest has stabilized.[2]
3. Metabolite Extraction: The collected samples are processed to extract the metabolites.[2]
4. Analytical Detection: The extracted metabolites are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the incorporation of the ¹³C label.[2]
5. Data Analysis: The isotopic labeling patterns in the downstream metabolites are analyzed to map the flow of the ¹³C label through the metabolic network, providing insights into pathway activity.[2]
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of Potassium thiocyanate-¹³C.
References
A Technical Guide to Commercial Suppliers and Applications of Potassium Thiocyanate-¹³C
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is indispensable for a variety of applications, from metabolic studies to quantitative analysis. Among these, Potassium thiocyanate-¹³C (KSCN-¹³C) serves as a valuable tool. This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Potassium thiocyanate-¹³C, its key applications, and detailed experimental protocols.
Commercial Availability of Potassium Thiocyanate-¹³C
A critical first step for any research endeavor is the procurement of high-quality reagents. Several reputable commercial suppliers offer Potassium thiocyanate-¹³C, with varying specifications in terms of isotopic purity, chemical purity, and available quantities. A summary of offerings from prominent vendors is presented in the table below to facilitate easy comparison.
| Supplier | Product Number | Isotopic Purity | Chemical Purity | Package Size | Price (USD) |
| Sigma-Aldrich | 490563 | 99 atom % ¹³C | ≥98% | 500 mg | $584 |
| 486140 | 99 atom % ¹³C, 98 atom % ¹⁵N | ≥98% | 500 mg | - | |
| Cambridge Isotope Laboratories, Inc. | CLM-222 | 95-99% ¹³C | 95% | 0.5 g | $553 |
| CNLM-3952 | 99% ¹³C, 98% ¹⁵N | 95% | 0.5 g | $1099 | |
| MedchemExpress | HY-12883S | - | >98% | 10 mg | - |
| 50 mg | - | ||||
| 100 mg | - | ||||
| Smolecule | S791573 | - | - | - | - |
| Santa Cruz Biotechnology | sc-214731 | - | - | - | - |
| sc-223491 (with ¹⁵N) | - | - | - | - | |
| Mithridion | - | - | 50mg | $428.56 | |
| Crescent Chemical Company | MS-486140-500MG (with ¹⁵N) | - | - | 500 mg | Price on Request |
| Benchchem | B046533 (with ¹⁵N) | - | - | - | - |
Key Applications and Experimental Protocols
Potassium thiocyanate-¹³C is a versatile reagent with applications in metabolic research, synthetic chemistry, and analytical methods.
Metabolic Tracer Studies and Flux Analysis
The incorporation of the stable isotope ¹³C allows for the tracing of the metabolic fate of the thiocyanate (B1210189) molecule in biological systems. This is particularly valuable in the field of metabolomics and metabolic flux analysis.
Experimental Protocol: ¹³C Metabolic Flux Analysis using Potassium Thiocyanate-¹³C
This protocol provides a general framework for a ¹³C metabolic flux analysis experiment using Potassium thiocyanate-¹³C as a tracer. The specific parameters will need to be optimized for the biological system under investigation.
-
Cell Culture and Labeling:
-
Culture cells of interest to the desired density in a standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of Potassium thiocyanate-¹³C. The concentration should be sufficient to allow for detectable incorporation into downstream metabolites without causing toxicity. A typical starting range could be 10-100 µM.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled thiocyanate. Time-course experiments are recommended to monitor the kinetics of label incorporation.
-
-
Metabolite Extraction:
-
Rapidly quench the metabolic activity of the cells, typically by using cold methanol (B129727) or a similar solvent.
-
Extract the intracellular metabolites using a suitable extraction method, such as a biphasic extraction with methanol, chloroform, and water.
-
-
Analytical Detection:
-
Analyze the extracted metabolites using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C atom from the thiocyanate, allowing for the identification and quantification of labeled species.
-
-
Data Analysis and Flux Calculation:
-
Process the raw MS data to determine the mass isotopomer distributions of the targeted metabolites.
-
Utilize metabolic flux analysis software to fit the experimental labeling data to a metabolic network model. This will allow for the calculation of intracellular metabolic fluxes.
-
Logical Workflow for ¹³C Metabolic Flux Analysis
Caption: Workflow for a ¹³C metabolic flux analysis experiment.
Synthesis of ¹³C-Labeled Molecules
Potassium thiocyanate-¹³C serves as a valuable building block for the chemical synthesis of more complex ¹³C-labeled molecules. The thiocyanate group can be chemically transformed into various other functional groups, thereby introducing the ¹³C label into a target molecule.
Experimental Protocol: Synthesis of ¹³C-Labeled L-Histidine
This protocol is adapted from the synthesis of 2'-¹³C-L-histidine and demonstrates the use of Potassium thiocyanate-¹³C as a precursor.
-
Formation of ¹³C-Benzyl Isothiocyanate:
-
React Potassium thiocyanate-¹³C with benzyl (B1604629) chloride in a suitable solvent such as o-dichlorobenzene in the presence of a phase transfer catalyst (e.g., bis(triphenyl)phosphoranylidene ammonium (B1175870) chloride). This reaction will yield a mixture containing ¹³C-benzyl isothiocyanate.
-
-
Reaction with Glycine (B1666218) Amide:
-
Treat the isomeric mixture from the previous step with glycine amide HCl at a pH of 8.5. This will form N-benzyl-N'-(2'-acetamido)thiourea-¹³C.
-
-
Cyclization and Further Modifications:
-
The thiourea (B124793) derivative can then undergo a series of reactions, including cyclization to form an imidazole (B134444) ring, methylation, and other functional group manipulations to build the L-histidine scaffold.
-
-
Purification:
-
Purify the final ¹³C-labeled L-histidine product using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
General Synthetic Scheme
Caption: General scheme for synthesizing ¹³C-labeled L-histidine.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C nucleus is NMR-active, and the enrichment provided by isotopic labeling significantly enhances the signal-to-noise ratio in ¹³C NMR experiments. This makes Potassium thiocyanate-¹³C a useful probe for studying molecular structure and dynamics in the solid state.
Signaling and Metabolic Pathways
Thiocyanate is not merely an inert tracer; it participates in various biological processes. Understanding these pathways is crucial for interpreting the results of labeling studies.
Thiocyanate Metabolism
In biological systems, thiocyanate can be metabolized through several routes. One key pathway involves its detoxification and interconversion with cyanide.
Thiocyanate Detoxification Pathway
Caption: Enzymatic conversion of cyanide to thiocyanate by rhodanese.
Role in Nitric Oxide Signaling
While not a direct precursor, thiocyanate levels can influence nitric oxide (NO) signaling pathways, particularly in the context of inflammation. Peroxidases can oxidize thiocyanate to hypothiocyanite (B1210458) (OSCN⁻), which can modulate the activity of various proteins, including those involved in NO production. Isothiocyanates, which are structurally related to thiocyanates, have been shown to induce NO release.
Isothiocyanate-Induced Nitric Oxide Release
Caption: Proposed pathway for isothiocyanate-induced NO production.
This technical guide provides a foundational understanding of the commercial landscape and key applications of Potassium thiocyanate-¹³C. For specific experimental designs and data interpretation, researchers are encouraged to consult the primary scientific literature and adapt the provided protocols to their unique research questions.
The Unseen Workhorse: A Technical Guide to 13C Natural Abundance and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular metabolism and drug development, the ability to trace the journey of molecules is paramount. Carbon, the backbone of life, exists predominantly as the stable isotope ¹²C. However, its slightly heavier, non-radioactive sibling, ¹³C, serves as a powerful and indispensable tool for researchers. With a natural abundance of approximately 1.1%, ¹³C acts as a subtle, yet detectable, endogenous label.[1][2] This technical guide delves into the core principles of ¹³C natural abundance and its revolutionary application in isotopic labeling, providing a comprehensive resource for scientists seeking to unravel complex biological systems.
This guide will explore the fundamental concepts of ¹³C labeling, from its natural occurrence to its application in sophisticated techniques like Metabolic Flux Analysis (MFA). We will provide detailed experimental protocols for key methodologies and present quantitative data in a clear, accessible format. Furthermore, this guide will utilize visualizations to illustrate complex pathways and workflows, empowering researchers to design, execute, and interpret ¹³C labeling experiments with confidence.
Data Presentation: Natural Abundance of Key Isotopes
The natural abundance of stable isotopes is a fundamental constant that underpins all isotopic labeling studies. Understanding these baseline levels is crucial for accurately interpreting the results of enrichment experiments. The following table summarizes the natural abundances of stable isotopes for elements commonly found in biological systems, based on the 2013 report from the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Data sourced from the IUPAC Technical Report on Isotopic Compositions of the Elements 2013.[1][2][3][4] |
The Principle of ¹³C Isotopic Labeling
¹³C isotopic labeling is a technique where atoms in a molecule of interest are replaced with the ¹³C isotope.[5] This "labeled" molecule is then introduced into a biological system, such as a cell culture or an in vivo model. As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into a multitude of downstream metabolites. Analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are then employed to detect and quantify the incorporation of ¹³C. This allows researchers to trace metabolic pathways, quantify the flow of metabolites (flux), and understand how these processes are altered in disease states or in response to therapeutic interventions.[5]
A key output of these experiments is the Mass Isotopologue Distribution (MID), which describes the fractional abundance of each isotopologue (a molecule that differs only in its isotopic composition) for a given metabolite.[5][6] For example, a metabolite with three carbon atoms can exist as M+0 (no ¹³C atoms), M+1 (one ¹³C atom), M+2 (two ¹³C atoms), or M+3 (three ¹³C atoms). The MID provides a quantitative snapshot of how the labeled carbon has been distributed throughout the metabolic network.
Example Mass Isotopologue Distribution (MID) Data
The following table provides a hypothetical example of MID data for the amino acid Alanine, derived from cancer cells cultured in a medium containing uniformly labeled [U-¹³C]-glucose.
| Isotopologue | Fractional Abundance (%) |
| M+0 | 10 |
| M+1 | 15 |
| M+2 | 25 |
| M+3 | 50 |
| M+n represents the metabolite with 'n' carbons labeled with ¹³C. |
Experimental Protocols
Protocol 1: ¹³C-Glucose Labeling of Adherent Cancer Cells for LC-MS Analysis
This protocol outlines a standard procedure for tracing the metabolism of glucose in cultured cancer cells using [U-¹³C]-glucose, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
[U-¹³C]-glucose
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (B129727) (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Vacuum concentrator (e.g., SpeedVac)
-
LC-MS grade water and methanol
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare the labeling medium by dissolving glucose-free DMEM powder in LC-MS grade water. Supplement with 10% dFBS and the desired concentration of [U-¹³C]-glucose (e.g., 10 mM). Warm the medium to 37°C.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-labeling medium to each well.
-
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label. For steady-state analysis, this is typically 24 hours or longer, depending on the cell doubling time. For kinetic studies, shorter time points are used.
-
Metabolite Extraction (Quenching):
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled glucose.
-
Add 1 mL of -80°C 80% methanol to each well to quench all enzymatic activity.
-
Incubate the plates at -80°C for at least 15 minutes.
-
-
Cell Harvesting:
-
Scrape the cells in the cold methanol using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled microcentrifuge tube.
-
Dry the metabolite extracts to completeness using a vacuum concentrator.
-
Store the dried pellets at -80°C until LC-MS analysis.
-
-
LC-MS Analysis:
-
Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent for your LC method (e.g., 50:50 methanol:water).
-
Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system optimized for polar metabolite separation (e.g., HILIC).[7][8]
-
Acquire data in full scan mode to capture the complete isotopologue distribution for each metabolite of interest.[7]
-
Protocol 2: Sample Preparation for ¹³C NMR Spectroscopy
This protocol describes the preparation of metabolite extracts for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Dried metabolite extract (from Protocol 1)
-
Deuterated water (D₂O)
-
Internal standard for NMR (e.g., DSS)
-
NMR tubes (5 mm)
Methodology:
-
Reconstitution: Reconstitute the dried metabolite extract in a precise volume (e.g., 600 µL) of D₂O containing a known concentration of an internal standard.
-
Solubilization: Vortex the sample briefly to ensure the complete dissolution of the metabolites.
-
Transfer: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to get an overview of the total metabolite pool.
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling to directly detect the ¹³C-labeled metabolites.[9]
-
For more detailed structural information and unambiguous assignment of labeled positions, acquire 2D heteronuclear correlation spectra, such as a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.[9]
-
Visualizing Pathways and Workflows
Diagrams are essential for visualizing the complex interplay of metabolic pathways and the logical flow of experimental procedures. The following diagrams were generated using the Graphviz DOT language.
Caption: General experimental workflow for a ¹³C labeling study.
Caption: Tracing ¹³C-glucose through central carbon metabolism, highlighting the Warburg effect.[10][11][12]
Caption: Fate of [1,2-¹³C₂]-glucose in glycolysis versus the pentose phosphate pathway (PPP).[10][13][14]
Conclusion
The natural abundance of ¹³C, though small, provides a powerful window into the intricate workings of the cell. Through isotopic labeling, researchers can transform this subtle variation into a dynamic tool for tracing metabolic pathways and quantifying cellular physiology. The methodologies outlined in this guide, from experimental design to data analysis, provide a robust framework for leveraging the power of ¹³C in diverse research applications. As analytical technologies continue to advance, the precision and scope of ¹³C labeling studies will undoubtedly expand, further solidifying its role as a cornerstone of modern biological and pharmaceutical research.
References
- 1. Isotopic compositions of the elements 2013 (IUPAC Technical Report) - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Isotopic compositions of the elements 2013 (IUPAC Technical Report) | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. link.springer.com [link.springer.com]
- 7. benchchem.com [benchchem.com]
- 8. ckisotopes.com [ckisotopes.com]
- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
Unlocking Cellular Secrets: A Technical Guide to Isotopic Labeling with 13C Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling with stable, non-radioactive isotopes like carbon-13 (¹³C) has become an indispensable tool in modern biological and pharmaceutical research. By replacing the naturally abundant ¹²C with its heavier counterpart, researchers can trace the metabolic fate of molecules, quantify the activity of metabolic pathways, and gain unprecedented insights into cellular physiology in both healthy and diseased states.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies for utilizing ¹³C-labeled compounds, with a particular focus on applications in metabolic research and drug development.
The fundamental principle of ¹³C isotopic labeling lies in providing cells or organisms with a substrate, such as glucose or an amino acid, enriched with ¹³C.[1][2] This labeled substrate is then taken up by the cells and processed through various metabolic pathways.[1][2] As the ¹³C atoms are incorporated into downstream metabolites, their journey can be tracked and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This allows for a dynamic and quantitative understanding of metabolic fluxes, which are the rates of metabolic reactions.[1]
Core Applications of ¹³C Isotopic Labeling
The versatility of ¹³C labeling has led to its application in a wide array of research areas:
-
Metabolic Flux Analysis (MFA): Considered the gold standard for quantifying intracellular reaction rates, ¹³C-MFA provides a detailed map of cellular metabolism.[1] By analyzing the distribution of ¹³C in various metabolites, researchers can understand how metabolic pathways are altered in disease states like cancer or in response to drug treatment.[1]
-
Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteins.[3] In a typical SILAC experiment, two cell populations are grown in media containing either the normal "light" amino acids or "heavy" ¹³C-labeled amino acids. The relative abundance of proteins between the two samples can then be accurately determined by mass spectrometry.
-
Drug Development: ¹³C-labeled compounds are crucial in drug development for studying drug metabolism, determining pharmacokinetic properties, and elucidating mechanisms of action.[4] By tracing the metabolic fate of a ¹³C-labeled drug, researchers can identify its breakdown products and understand how it interacts with metabolic pathways.[1][4]
Experimental Workflows and Methodologies
A successful ¹³C labeling experiment requires careful planning and execution, from the selection of the appropriate tracer to the final data analysis. The general workflow can be broken down into several key stages.
Caption: A generalized experimental workflow for 13C isotopic labeling studies.
Experimental Protocols
Protocol 1: Steady-State ¹³C-Glucose Tracing in Adherent Mammalian Cells for MS Analysis
This protocol is designed to determine the relative contribution of glucose to central carbon metabolism at isotopic steady state.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
[U-¹³C₆]-glucose
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of [U-¹³C₆]-glucose (e.g., 10 mM) and 10% dFBS. Warm the medium to 37°C before use.
-
Labeling: Aspirate the standard growth medium from the cells and wash once with pre-warmed PBS. Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for a duration sufficient to reach isotopic steady state. This is typically at least 24 hours or multiple cell doubling times.
-
Metabolism Quenching: To halt metabolic activity, place the culture plates on ice. Aspirate the labeling medium and immediately wash the cells with ice-cold PBS.
-
Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well.[5] Place the plates at -80°C for 15 minutes to precipitate proteins.
-
Cell Harvesting: Scrape the cells in the methanol solution and transfer the lysate to pre-chilled microcentrifuge tubes.[2]
-
Sample Processing: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet cell debris.[2] Transfer the supernatant containing the polar metabolites to a new tube. Dry the metabolite extract using a vacuum concentrator. The dried extract is now ready for resuspension and analysis by LC-MS.
Protocol 2: Sample Preparation for ¹³C NMR-Based Metabolomics
This protocol outlines the steps for preparing cell extracts for NMR analysis, focusing on maximizing metabolite recovery and sample quality.
Materials:
-
Cell pellet from ¹³C labeling experiment
-
Methanol (pre-chilled to -20°C)
-
Methanol:water (80:20 v/v) mixture (pre-chilled to -20°C)
-
Ice-cold water
-
Phosphate buffer (e.g., 50 mM, pH 7.2 in D₂O)
-
Internal standard (e.g., TMSP-d₄)
-
NMR tubes
Procedure:
-
Initial Extraction: Lyse and quench the cells by adding 1 mL of pre-chilled methanol.[6] Incubate at -80°C for 15 minutes.[6]
-
Cell Detachment and Collection: Use a cell scraper to detach the cells and transfer the methanol suspension to a microcentrifuge tube.[6]
-
Centrifugation: Centrifuge the suspension at 15,000 x g for 5 minutes at 4°C to pellet cell debris.[6] Collect the supernatant.
-
Second Extraction: Resuspend the cell pellet in 0.5 mL of the pre-chilled 80:20 methanol:water mixture.[6] Centrifuge again and collect the supernatant, pooling it with the first extract.
-
Third Extraction: Resuspend the pellet in 0.5 mL of ice-cold water, centrifuge, and pool the supernatant with the previous extracts.[6]
-
Drying: Dry the combined extracts completely in a vacuum concentrator.
-
Resuspension for NMR: Reconstitute the dried metabolite pellet in a precise volume of NMR buffer (e.g., 600 µL) containing D₂O for the field lock and an internal standard for chemical shift referencing and quantification.
-
Sample Transfer: Transfer the resuspended sample into a high-quality NMR tube for analysis.
Data Presentation and Interpretation
The primary data generated from MS-based ¹³C labeling experiments is the Mass Isotopologue Distribution (MID). The MID describes the fractional abundance of each isotopologue for a given metabolite. This data is then used to calculate metabolic fluxes.
Table 1: Example Mass Isotopologue Distribution (MID) for TCA Cycle Intermediates
This table shows example MID data for key TCA cycle intermediates from sarcoma cells cultured in vitro with [U-¹³C]-glucose for 3 hours. The distribution reveals how many carbons from glucose have been incorporated into these metabolite pools.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate | 25.1 | 5.2 | 55.3 | 4.1 | 8.9 | 0.9 | 0.5 |
| Aconitate | 30.5 | 6.1 | 51.2 | 4.3 | 6.8 | 0.7 | 0.4 |
| Isocitrate | 28.9 | 5.8 | 53.0 | 4.5 | 7.5 | 0.8 | 0.5 |
| α-Ketoglutarate | 35.2 | 7.0 | 48.1 | 3.9 | 5.1 | 0.7 | - |
| Succinate | 40.1 | 8.2 | 42.5 | 3.5 | 5.7 | - | - |
| Fumarate | 42.3 | 8.5 | 41.0 | 3.3 | 4.9 | - | - |
| Malate | 41.8 | 8.4 | 41.5 | 3.4 | 4.9 | - | - |
M+n represents the metabolite with 'n' carbons labeled with ¹³C. Data is adapted from a study on sarcoma cells.
Table 2: Example Relative Metabolic Flux Data
This table illustrates how MID data can be used to calculate relative flux rates for key reactions in central carbon metabolism, comparing a control state to a perturbed state (e.g., drug treatment). Fluxes are often normalized to the glucose uptake rate.
| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Perturbed) | % Change |
| Glycolysis (Pyruvate Kinase) | 100 | 85 | -15% |
| Pentose Phosphate Pathway | 20 | 45 | +125% |
| PDH (Pyruvate to Acetyl-CoA) | 80 | 50 | -37.5% |
| Anaplerosis (Pyruvate to OAA) | 15 | 35 | +133% |
This is a hypothetical representation of flux data derived from ¹³C labeling experiments.
Signaling Pathways and Logical Relationships
Diagrams generated using Graphviz can effectively illustrate the flow of ¹³C atoms through metabolic pathways and the logical relationships in experimental designs.
Caption: Flow of 13C from glucose through glycolysis and the TCA cycle.
Caption: The experimental workflow for a typical SILAC experiment.
Conclusion
Isotopic labeling with ¹³C compounds is a powerful and versatile methodology that provides a quantitative and dynamic view of cellular metabolism. From elucidating the complex metabolic reprogramming in cancer to facilitating the development of new therapeutics, the applications of ¹³C tracers are vast and continue to expand. By combining carefully designed labeling experiments with high-resolution analytical techniques and robust data analysis, researchers can unlock a deeper understanding of the intricate metabolic networks that underpin life. This guide provides a foundational framework for researchers, scientists, and drug development professionals to design, execute, and interpret ¹³C isotopic labeling experiments, ultimately accelerating discovery in their respective fields.
References
- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Potassium Thiocyanate-¹³C and Potassium Thiocyanate-¹⁴C for Researchers and Drug Development Professionals
An authoritative guide on the synthesis, application, and comparative analysis of stable and radioactive isotopically labeled potassium thiocyanate (B1210189).
This technical guide provides a comprehensive overview of Potassium thiocyanate-¹³C (KSCN-¹³C) and Potassium thiocyanate-¹⁴C (KSCN-¹⁴C), two critical isotopically labeled compounds utilized in advanced scientific research and drug development. This document details their core properties, synthesis methodologies, and key applications, with a focus on providing practical information for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction: A Tale of Two Isotopes
Potassium thiocyanate, a versatile chemical compound, serves as a valuable tool in various scientific disciplines. When labeled with carbon isotopes—the stable ¹³C or the radioactive ¹⁴C—it becomes a powerful tracer for elucidating metabolic pathways, quantifying reaction kinetics, and understanding complex biological processes. The choice between KSCN-¹³C and KSCN-¹⁴C is a critical decision in experimental design, dictated by the specific research question, available analytical instrumentation, and safety considerations.[1]
Potassium thiocyanate-¹³C is a stable, non-radioactive isotopologue. Its primary advantage lies in its safety and the ability to provide detailed structural information through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This makes it ideal for in vivo studies in humans and for elucidating the precise location of the label within a molecule.
Potassium thiocyanate-¹⁴C , on the other hand, is a radioactive isotopologue that offers exceptional sensitivity.[1] Its presence can be detected at very low concentrations using Liquid Scintillation Counting (LSC) or Accelerator Mass Spectrometry (AMS), making it the tracer of choice for studies requiring high sensitivity, such as in vitro enzyme assays with low substrate concentrations or whole-body autoradiography.[1] However, its use is strictly regulated due to its radioactivity, requiring specialized handling and disposal protocols.[1]
Physicochemical Properties
A clear understanding of the physical and chemical properties of these labeled compounds is essential for their proper handling, storage, and application. The following tables summarize the key properties of both isotopologues.
Table 1: General Properties of Potassium Thiocyanate Isotopologues
| Property | Potassium Thiocyanate-¹³C | Potassium Thiocyanate-¹⁴C |
| Chemical Formula | K¹³SCN | K¹⁴SCN |
| Molecular Weight | ~98.19 g/mol | ~99.18 g/mol [1] |
| CAS Number | 143827-33-2 | 38527-79-6 |
| Appearance | Colorless, deliquescent crystals | Colorless, transparent prismatic crystals[1] |
| Melting Point | ~173 °C | ~173 °C[1] |
| Solubility in Water | 177 g/100 mL (0 °C), 217 g/100 mL (20 °C) | ~177 g/100 mL at room temperature[1] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | Varies by supplier |
| Radioactivity | Non-radioactive | Radioactive (Beta emitter) |
| Half-life of Isotope | Stable | 5730 years |
Table 2: Comparative Data of ¹³C and ¹⁴C Tracers
| Feature | Potassium Thiocyanate-¹³C | Potassium Thiocyanate-¹⁴C |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy[1] | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS)[1] |
| Sensitivity | High, dependent on instrument capabilities | Extremely high, especially with AMS[1] |
| Structural Information | Provides detailed structural information (NMR) and fragmentation patterns (MS/MS)[1] | Provides no direct structural information; requires co-chromatography with standards[1] |
| Safety | Non-radioactive, no specialized handling for radioactivity required[1] | Radioactive, requires licensed handling, specialized waste disposal, and radiation safety protocols[1] |
| Kinetic Isotope Effect (KIE) | Generally smaller than with ¹⁴C. The theoretical range for the ratio of ln(k₁₂/k₁₄)/ln(k₁₂/k₁₃) is 1.8 to 2.0. | Generally larger than with ¹³C. |
| Typical Applications | Metabolic flux analysis, in vivo metabolic tracing in humans, structural elucidation of metabolites.[2][3] | High-sensitivity in vitro assays, whole-body autoradiography, environmental fate studies.[1][4] |
Synthesis of Labeled Potassium Thiocyanate
The synthesis of both KSCN-¹³C and KSCN-¹⁴C typically starts from their respective labeled potassium cyanide precursors.
Synthesis of Potassium Thiocyanate-¹³C
Principle: The most common method for synthesizing Potassium thiocyanate-¹³C involves the reaction of Potassium cyanide-¹³C (K¹³CN) with elemental sulfur. The sulfur atom nucleophilically attacks the cyanide carbon, followed by rearrangement to form the thiocyanate anion.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of Potassium cyanide-¹³C (K¹³CN) in a suitable solvent, such as a mixture of water and ethanol (B145695).
-
Addition of Sulfur: To the stirred solution, add a stoichiometric equivalent of finely powdered elemental sulfur.
-
Reaction Conditions: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the disappearance of the solid sulfur. The reaction is typically complete within a few hours.
-
Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solution to remove any unreacted sulfur. The solvent is then removed under reduced pressure to yield crude Potassium thiocyanate-¹³C.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as hot ethanol or a mixture of ethanol and water, to obtain pure KSCN-¹³C crystals.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using techniques such as ¹³C-NMR and mass spectrometry.
Synthesis of Potassium Thiocyanate-¹⁴C
Principle: The synthesis of Potassium thiocyanate-¹⁴C follows a similar principle to its ¹³C counterpart, utilizing Potassium cyanide-¹⁴C (K¹⁴CN) as the starting material. All procedures must be carried out in a certified radiochemical laboratory with appropriate safety precautions.
Experimental Protocol:
-
Radiochemical Handling: All manipulations involving [¹⁴C]potassium cyanide and the resulting [¹⁴C]potassium thiocyanate must be performed in a fume hood suitable for handling radioactive materials. Personal protective equipment, including gloves and a lab coat, is mandatory.
-
Reaction: The synthesis is typically carried out on a micro to semi-micro scale. In a small reaction vial, dissolve a known activity of K¹⁴CN in an aqueous or alcoholic solvent.
-
Sulfur Addition: Add a slight excess of elemental sulfur to the K¹⁴CN solution.
-
Heating: Gently heat the mixture to facilitate the reaction. The reaction is often carried out in a sealed vial to prevent the escape of any volatile radioactive compounds.
-
Purification: The purification of the radiolabeled product is crucial to remove any unreacted K¹⁴CN and other impurities. This can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification and Specific Activity: The radioactivity of the final product is measured using a liquid scintillation counter. The specific activity (e.g., in mCi/mmol) is then calculated based on the radioactivity and the mass of the purified compound.
Experimental Applications and Protocols
The choice between KSCN-¹³C and KSCN-¹⁴C dictates the experimental design and the analytical techniques employed.
Metabolic Flux Analysis (MFA) with Potassium Thiocyanate-¹³C
¹³C-MFA is a powerful technique to quantify the rates of intracellular metabolic reactions.[3][5] While typically used with substrates like glucose or glutamine, the principles can be adapted for tracing the metabolism of thiocyanate.
Generalized Protocol for ¹³C-MFA:
-
Cell Culture and Labeling: Culture cells in a defined medium where unlabeled potassium thiocyanate is replaced with a known concentration of KSCN-¹³C. It is crucial to allow the cells to reach a metabolic and isotopic steady state.[3]
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).
-
Sample Analysis: Analyze the isotopic labeling patterns of downstream metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Flux Estimation: Use specialized software to fit the measured labeling data to a metabolic model of the cell, allowing for the calculation of intracellular fluxes.[2]
Workflow for ¹³C Metabolic Flux Analysis
Caption: A generalized workflow for ¹³C Metabolic Flux Analysis.
In Vitro Enzyme Assays with Potassium Thiocyanate-¹⁴C
Radiometric assays are highly sensitive and are ideal for determining enzyme kinetics, especially for enzymes with low activity or when using low substrate concentrations.[6]
Generalized Protocol for a Radiometric Enzyme Assay:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the enzyme of interest, any necessary co-factors, and a known concentration and specific activity of KSCN-¹⁴C.
-
Initiation of Reaction: Initiate the reaction by adding the enzyme to the reaction mixture and incubate at the optimal temperature for a defined period.
-
Termination of Reaction: Stop the reaction using a suitable method, such as adding a strong acid or boiling.
-
Separation of Substrate and Product: Separate the unreacted [¹⁴C]thiocyanate from the ¹⁴C-labeled product. This is a critical step and can be achieved using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or selective precipitation.
-
Quantification of Radioactivity: Quantify the radioactivity in the product fraction using a liquid scintillation counter.
-
Calculation of Enzyme Activity: Calculate the enzyme activity based on the amount of radioactive product formed over time, taking into account the specific activity of the substrate.[7]
Workflow for a Radiometric Enzyme Assay
References
- 1. Thiocyanate Graphical Pathway Map [eawag-bbd.ethz.ch]
- 2. benchchem.com [benchchem.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison between Radiolabeled Fluorodeoxyglucose Uptake and Hyperpolarized 13C-Labeled Pyruvate Utilization as Methods for Detecting Tumor Response to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Potassium Thiocyanate-¹³C
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Potassium Thiocyanate-¹³C (K¹³SCN), a stable isotope-labeled compound used in various research applications. While the isotopic label (¹³C) does not significantly alter the chemical's hazardous properties from its unlabeled counterpart, adherence to strict safety protocols is paramount. This document outlines the toxicological and physical hazards, exposure controls, and emergency procedures, and provides guidance for its use in experimental settings.
Hazard Identification and Classification
Potassium Thiocyanate-¹³C is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause irritation to the skin, eyes, and respiratory tract. A significant hazard is its reaction with acids, which liberates highly toxic hydrogen cyanide gas.[2]
GHS Hazard Classification:
| Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Supplemental Hazard Information:
| Code | Statement |
| EUH032 | Contact with acids liberates very toxic gas.[2] |
Toxicological and Physical Properties
A thorough understanding of the toxicological and physical properties of Potassium Thiocyanate-¹³C is essential for its safe handling.
Toxicological Data
The following table summarizes the available acute toxicity data. It is important to note that these values are for the unlabeled compound and should be treated as indicative for the ¹³C-labeled version.
| Route of Exposure | Species | LD50/TDLo/LDLo | Value |
| Oral | Rat | LD50 | 854 mg/kg[1][3][4] |
| Oral | Mouse | LD50 | 594 mg/kg |
| Dermal | Rat | LD50 | >2000 mg/kg[1][2][5] |
| Oral | Human | TDLo | 428 mg/kg (Toxic psychosis, hallucinations) |
| Oral | Human | LDLo | 80 mg/kg (Hallucinations, convulsions) |
Physicochemical Properties
| Property | Value |
| Molecular Formula | K¹³CSN |
| Molecular Weight | 98.19 g/mol (for ¹³C) |
| Appearance | Colorless to white crystals[6][7] |
| Odor | Odorless[6] |
| Melting Point | 173 °C[3][6] |
| Boiling Point | 500 °C (decomposes)[6] |
| Density | 1.89 g/cm³[6] |
| Solubility in Water | 177 g/100 mL[6] |
Exposure Controls and Personal Protection
To minimize exposure and ensure a safe working environment, the following engineering controls and personal protective equipment (PPE) should be utilized.
Engineering Controls
-
Ventilation: Work with Potassium Thiocyanate-¹³C should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
Eyewash Stations and Safety Showers: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
| Area | Equipment | Specification |
| Eyes/Face | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards. |
| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Check manufacturer's data for breakthrough times. |
| Protective clothing | A lab coat or chemical-resistant apron should be worn. | |
| Respiratory | NIOSH/MSHA-approved respirator | Required if dust is generated or if working outside a fume hood. |
Safe Handling and Storage
Adherence to proper handling and storage procedures is crucial to prevent accidents and maintain the integrity of the compound.
Handling
-
Avoid contact with skin and eyes.[9]
-
Avoid inhalation of dust.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
-
Wash hands thoroughly after handling.[4]
-
Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[9][10]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Protect from moisture and light.
-
Store away from acids.[9]
Experimental Protocols: Handling Precautions in Research Applications
The following sections provide detailed handling precautions for specific experimental uses of Potassium Thiocyanate-¹³C.
Use as a Cyanide Source in Organic Synthesis
A published method describes the use of potassium thiocyanate (B1210189) as a cyanide source for the oxidative α-cyanation of tertiary amines.[11]
Methodology and Safety Precautions:
-
Reaction Setup: The reaction is performed in aqueous solutions. All manipulations of solid potassium thiocyanate should be done in a fume hood to avoid dust inhalation.
-
Reagent Addition: The oxidant, such as tert-butylhydroperoxide, is added to the reaction mixture. This should be done slowly and carefully, as the reaction can be exothermic.
-
Work-up: After the reaction is complete, the work-up procedure may involve extraction and purification steps. Care should be taken to handle all waste streams appropriately, considering the potential for residual cyanide.
-
Waste Disposal: Aqueous waste containing thiocyanate should be treated as hazardous and disposed of according to institutional and local regulations.
Caption: Experimental workflow for the α-cyanation of tertiary amines using K¹³SCN.
Use as a Destaining Agent in Immunofluorescence
Potassium thiocyanate can be used as a destaining agent to confirm the specificity of viral immunofluorescence.[12]
Methodology and Safety Precautions:
-
Solution Preparation: Prepare the KSCN-EDTA destaining solution in a fume hood. Wear appropriate PPE, including gloves and eye protection.
-
Application: Apply the destaining solution to the stained monolayers. Perform this step in a well-ventilated area.
-
Incubation and Washing: After incubation, carefully remove the destaining solution and wash the monolayers.
-
Restaining: The monolayers can then be restained to demonstrate specificity.
-
Waste: The destaining solution and subsequent washes should be collected and disposed of as hazardous chemical waste.
Reactivity and Incompatibilities
Understanding the reactivity of Potassium Thiocyanate-¹³C is critical to prevent hazardous situations.
Incompatible Materials
-
Strong Acids: Contact with strong acids will liberate highly toxic and flammable hydrogen cyanide gas.[2]
-
Strong Oxidizing Agents: Can react violently with strong oxidizers.
-
Strong Bases: Incompatible with strong bases.
Hazardous Decomposition Products
Upon thermal decomposition, Potassium Thiocyanate-¹³C may produce:
Caption: Reaction of Potassium Thiocyanate with strong acids produces toxic hydrogen cyanide gas.
First Aid Measures
In case of exposure, immediate medical attention is required.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.2. Avoid breathing dust and contact with the spilled material.
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.
-
Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
Disposal Considerations
-
Product: Dispose of unwanted Potassium Thiocyanate-¹³C as hazardous waste. Contact a licensed professional waste disposal service.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product.
Conclusion
Potassium Thiocyanate-¹³C is a valuable tool in scientific research. However, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By following the guidelines outlined in this document, researchers can minimize risks and ensure a safe working environment. Always consult the most up-to-date Safety Data Sheet (SDS) before use and adhere to all institutional and local safety regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. byjus.com [byjus.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 6. Potassium Thiocyanate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 7. Potassium thiocyanate | 333-20-0 [chemicalbook.com]
- 8. nwsci.com [nwsci.com]
- 9. Potassium Thiocyanate: Chemical Synthesis, Colorimetry & Safety - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines [organic-chemistry.org]
- 12. Application of potassium thiocyanate as a destaining agent for confirming the specificity of viral immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Metabolic Labeling with Potassium Thiocyanate-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium thiocyanate-¹³C (KSCN-¹³C) is a stable isotope-labeled tracer used for in vivo metabolic studies, particularly for investigating inflammatory processes and the activity of the enzyme myeloperoxidase (MPO). MPO, primarily found in neutrophils, plays a crucial role in the innate immune response by catalyzing the formation of reactive oxidants. In the presence of hydrogen peroxide (H₂O₂), MPO oxidizes thiocyanate (B1210189) (SCN⁻) to hypothiocyanous acid (HOSCN), a potent antimicrobial agent.[1][2] By using ¹³C-labeled thiocyanate, researchers can trace its metabolic fate in vivo, quantify the activity of the MPO/H₂O₂/SCN⁻ axis, and elucidate its role in various inflammatory and cardiovascular diseases.[2][3]
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic tracing studies using Potassium thiocyanate-¹³C in animal models.
Core Applications
-
Probing Myeloperoxidase (MPO) Activity: KSCN-¹³C serves as a specific substrate for MPO, allowing for the in vivo assessment of its enzymatic activity. The detection of ¹³C-labeled HOSCN and its downstream metabolites provides a direct measure of MPO activation in inflammatory settings.[1][3]
-
Investigating Inflammatory Diseases: The MPO pathway is implicated in the pathophysiology of numerous inflammatory conditions, including atherosclerosis, cystic fibrosis, and neurodegenerative diseases.[2] Tracing the metabolism of KSCN-¹³C can provide insights into the role of MPO-driven oxidative stress in these disease models.
-
Drug Development: For therapeutic agents targeting MPO or inflammatory pathways, KSCN-¹³C can be used as a pharmacodynamic biomarker to assess target engagement and therapeutic efficacy in preclinical models.
-
Cyanide Detoxification Studies: Thiocyanate is the primary metabolite of cyanide detoxification, a reaction catalyzed by the enzyme rhodanese. KSCN-¹³C can be used to study the kinetics and capacity of this vital detoxification pathway.
Data Presentation
The following tables present illustrative quantitative data that could be obtained from an in vivo metabolic labeling study using Potassium thiocyanate-¹³C in a mouse model of localized inflammation.
Table 1: Illustrative Plasma Concentrations of ¹³C-Labeled Thiocyanate and Hypothiocyanous Acid
| Time Point (minutes) | ¹³C-Thiocyanate (µM) | ¹³C-Hypothiocyanous Acid (µM) |
| 0 (Pre-infusion) | 0.00 | 0.00 |
| 15 | 85.2 ± 5.1 | 1.2 ± 0.3 |
| 30 | 62.7 ± 4.5 | 2.5 ± 0.6 |
| 60 | 35.1 ± 3.8 | 1.8 ± 0.4 |
| 120 | 12.4 ± 2.1 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation (n=5 mice per time point).
Table 2: Illustrative Tissue Distribution of ¹³C-Labeled Thiocyanate and its Metabolites 60 Minutes Post-Infusion
| Tissue | ¹³C-Thiocyanate (nmol/g) | ¹³C-Hypothiocyanous Acid (nmol/g) |
| Inflamed Paw | 15.8 ± 2.2 | 3.1 ± 0.7 |
| Contralateral Paw | 5.2 ± 1.1 | 0.4 ± 0.1 |
| Liver | 8.9 ± 1.5 | 0.8 ± 0.2 |
| Kidney | 25.4 ± 3.1 | 1.5 ± 0.4 |
| Lung | 11.3 ± 1.9 | 1.9 ± 0.5 |
Data are presented as mean ± standard deviation (n=5 mice).
Experimental Protocols
This section provides detailed methodologies for key experiments involving in vivo metabolic labeling with Potassium thiocyanate-¹³C.
Protocol 1: In Vivo Administration of Potassium Thiocyanate-¹³C via Intravenous Infusion in Mice
Objective: To introduce ¹³C-labeled thiocyanate into the systemic circulation of a mouse model to trace its metabolic fate.
Materials:
-
Potassium thiocyanate-¹³C (sterile solution in saline)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
27-30 gauge needle and syringe
-
Tail vein catheter (optional, for continuous infusion)
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved institutional protocol. Maintain the animal's body temperature using a heating pad.[4]
-
Tracer Formulation: Prepare a sterile solution of Potassium thiocyanate-¹³C in saline at the desired concentration. A typical dose for a bolus injection is in the range of 10-50 mg/kg body weight.
-
Administration:
-
Bolus Injection: For a rapid introduction of the tracer, perform a single intravenous injection into the lateral tail vein.[5][6]
-
Continuous Infusion: For studies requiring steady-state labeling, a continuous infusion can be performed via a catheterized tail vein using a syringe pump.[4][7] An initial bolus injection may be administered to rapidly achieve a target plasma concentration.[7]
-
-
Monitoring: Monitor the animal throughout the procedure for anesthetic depth and vital signs.
Protocol 2: Blood and Tissue Sample Collection
Objective: To collect biological samples at specific time points for the analysis of ¹³C-labeled thiocyanate and its metabolites.
Materials:
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Capillary tubes or syringes for blood collection
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Blood Collection: At designated time points post-infusion, collect blood samples via retro-orbital bleeding, saphenous vein puncture, or cardiac puncture at the terminal time point.[3][4] Immediately transfer the blood into anticoagulant tubes and place on ice.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store at -80°C until analysis.[3]
-
Tissue Collection: At the end of the experiment, euthanize the animal using an approved method. Immediately dissect the tissues of interest (e.g., inflamed tissue, liver, kidneys, lungs).[8]
-
Snap-Freezing: Promptly snap-freeze the collected tissues in liquid nitrogen to quench metabolic activity.[9] Store the frozen tissues at -80°C until metabolite extraction.
Protocol 3: Metabolite Extraction and LC-MS/MS Analysis
Objective: To extract and quantify ¹³C-labeled thiocyanate and its primary metabolite, ¹³C-labeled hypothiocyanous acid, from plasma and tissue samples.
Materials:
-
Cold methanol (B129727) (80%)
-
Centrifuge
-
LC-MS/MS system
-
Internal standards (e.g., ¹³C,¹⁵N-labeled thiocyanate)
Procedure:
-
Plasma Metabolite Extraction:
-
Tissue Metabolite Extraction:
-
Weigh the frozen tissue sample.
-
Add cold 80% methanol (e.g., 1 mL per 50 mg of tissue) and homogenize using a bead beater or other appropriate homogenizer.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), for the separation of polar metabolites like thiocyanate and its derivatives.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and fragment ions of ¹²C-thiocyanate, ¹³C-thiocyanate, and their respective metabolites. The mass shift of +1 m/z will distinguish the labeled from the unlabeled species.
-
Use an appropriate internal standard for accurate quantification.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathways of thiocyanate.
Experimental Workflow
Caption: Experimental workflow overview.
References
- 1. mdpi.com [mdpi.com]
- 2. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]
- 6. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [en.bio-protocol.org]
- 7. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. escholarship.org [escholarship.org]
- 10. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Note & Protocol: Quantitative NMR Analysis with Potassium Thiocyanate-¹³C Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of potassium thiocyanate-¹³C (K¹³SCN) as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) analysis. The application of a ¹³C-labeled internal standard offers significant advantages, particularly in the analysis of complex mixtures where signal overlap in ¹H NMR spectra can be a major challenge. The wide chemical shift dispersion in ¹³C NMR often provides well-resolved signals for both the analyte and the internal standard, leading to more accurate and reliable quantification.[1]
Potassium thiocyanate-¹³C is a suitable internal standard due to its single, sharp resonance in a spectral region that is often free from analyte signals. Its high solubility in common deuterated solvents and chemical stability further enhance its utility in qNMR studies.
Advantages of ¹³C-Labeled Internal Standards
The use of ¹³C-labeled internal standards in qNMR offers several key benefits:
-
Reduced Spectral Overlap: The ¹³C NMR spectrum has a much wider chemical shift range compared to ¹H NMR, minimizing the chances of signal overlap between the analyte and the internal standard, even in complex matrices.[1][2]
-
Simplified Spectra: ¹³C NMR spectra are often simpler due to the low natural abundance of ¹³C, which virtually eliminates ¹³C-¹³C coupling.[3]
-
Direct Proportionality: The signal intensity (integral) in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal, allowing for accurate quantification when compared to a known amount of an internal standard.[1]
-
Primary Method: NMR is considered a primary ratio method of measurement, meaning it does not require a reference standard of the same analyte for quantification.
Experimental Workflow for qNMR with K¹³SCN Internal Standard
The general workflow for performing a qNMR analysis using potassium thiocyanate-¹³C as an internal standard is outlined below.
Caption: General workflow for quantitative NMR analysis using an internal standard.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the quantitative analysis of an analyte using potassium thiocyanate-¹³C as an internal standard.
1. Reagents and Materials
-
Potassium thiocyanate-¹³C (K¹³SCN), certified reference material
-
Analyte of interest
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD)
-
NMR tubes (5 mm, high precision)
-
Volumetric flasks
-
Analytical balance (readability of at least 0.01 mg)
-
Pipettes and tips
-
Vortex mixer
-
Ultrasonic bath
2. Equipment
-
NMR spectrometer with a ¹³C probe
3. Preparation of Internal Standard Stock Solution
-
Accurately weigh approximately 10-20 mg of K¹³SCN into a volumetric flask.
-
Dissolve the K¹³SCN in a known volume of the chosen deuterated solvent to create a stock solution of a precise concentration (e.g., 1-2 mg/mL).
-
Ensure complete dissolution by vortexing or using an ultrasonic bath.
4. Sample Preparation
-
Accurately weigh a known amount of the analyte into a vial.
-
Add a precise volume of the K¹³SCN internal standard stock solution to the vial.
-
Ensure the analyte is completely dissolved. Gentle heating or sonication may be applied if necessary, ensuring no degradation of the analyte or internal standard occurs.
-
Transfer the final solution to a high-precision NMR tube.
5. NMR Data Acquisition
To obtain accurate quantitative data, specific NMR acquisition parameters must be carefully optimized.
-
Pulse Program: Use a single pulse experiment with inverse-gated ¹H decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integrals.
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay to ensure complete relaxation of all relevant nuclei between scans. A common starting point is to set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and K¹³SCN). If T₁ values are unknown, they can be measured using an inversion-recovery experiment. For ¹³C nuclei, especially quaternary carbons, T₁ values can be long.[4] The addition of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be used to shorten T₁ values and reduce the overall experiment time.[5][6]
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[4]
-
Acquisition Time (aq): Use a long enough acquisition time to ensure high digital resolution.
-
Temperature: Maintain a constant and accurately calibrated temperature throughout the experiment.
6. Data Processing and Analysis
-
Apply Fourier transformation to the acquired FID.
-
Carefully perform manual phase correction for all signals.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the well-resolved signal of the K¹³SCN internal standard and one or more well-resolved signals of the analyte. The integration limits should be consistent for all signals.
7. Calculation of Analyte Concentration
The concentration of the analyte can be calculated using the following formula:
Purity of Analyte (%) = (I_analyte / I_is) * (N_is / N_analyte) * (M_analyte / M_is) * (m_is / m_analyte) * P_is
Where:
-
I_analyte: Integral of the analyte signal
-
I_is: Integral of the internal standard signal (K¹³SCN)
-
N_analyte: Number of ¹³C nuclei giving rise to the integrated analyte signal
-
N_is: Number of ¹³C nuclei giving rise to the integrated internal standard signal (for K¹³SCN, N_is = 1)
-
M_analyte: Molar mass of the analyte
-
M_is: Molar mass of the internal standard (K¹³SCN)
-
m_analyte: Mass of the analyte
-
m_is: Mass of the internal standard
-
P_is: Purity of the internal standard (as stated in the certificate of analysis)
Caption: Logical relationship in the calculation of analyte purity.
Data Presentation: Method Validation
A qNMR method should be validated to ensure it is suitable for its intended purpose. The following tables provide templates for presenting the validation data.
Table 1: Linearity and Range
| Concentration (mg/mL) | Theoretical Response Ratio | Measured Response Ratio | Accuracy (%) |
| Level 1 | X₁ | Y₁ | Z₁ |
| Level 2 | X₂ | Y₂ | Z₂ |
| Level 3 | X₃ | Y₃ | Z₃ |
| Level 4 | X₄ | Y₄ | Z₄ |
| Level 5 | X₅ | Y₅ | Z₅ |
| Correlation Coefficient (r²) | \multicolumn{3}{c | }{> 0.999} |
Response Ratio = (Integral_Analyte / Integral_IS)
Table 2: Accuracy and Precision
| Concentration Level | Replicate | Measured Concentration (mg/mL) | Mean (mg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) |
| Low | 1 | |||||
| 2 | ||||||
| 3 | ||||||
| Medium | 1 | |||||
| 2 | ||||||
| 3 | ||||||
| High | 1 | |||||
| 2 | ||||||
| 3 |
Table 3: Limit of Quantification (LOQ) and Limit of Detection (LOD)
| Parameter | Value | Method of Determination |
| LOQ (mg/mL) | S/N ratio of 10:1 | |
| LOD (mg/mL) | S/N ratio of 3:1 |
Table 4: Robustness
| Parameter Varied | Variation | Effect on Results (RSD%) |
| Temperature | ± 2°C | |
| Relaxation Delay (d1) | ± 10% | |
| Solvent Composition | ± 5% |
Visualization of Internal Standard Selection
The choice of a suitable internal standard is crucial for a successful qNMR experiment. The following decision tree illustrates the key considerations.
Caption: Decision tree for selecting a suitable internal standard for qNMR.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. magritek.com [magritek.com]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 6. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
Application Notes and Protocols for ¹³C Labeling of Proteins Using Phenylisothiocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotopic labeling of proteins is a cornerstone technique in structural biology and proteomics, enabling detailed studies of protein structure, dynamics, and interactions. It is crucial to distinguish between two primary methods of isotope incorporation: metabolic labeling and chemical labeling. Metabolic labeling involves introducing stable isotopes (like ¹³C) into proteins during synthesis by providing isotopically enriched precursors (e.g., ¹³C-glucose or ¹³C-amino acids) to the cellular machinery.
This document focuses on chemical labeling , a post-expression modification technique. Specifically, it details the use of ¹³C-enriched Phenylisothiocyanate (PITC) to label purified proteins. This method does not incorporate ¹³C into the protein backbone but instead attaches a ¹³C-containing tag to specific functional groups. The isothiocyanate moiety of PITC reacts specifically with primary amines, namely the N-terminal α-amino group and the ε-amino group of lysine (B10760008) side chains, under alkaline conditions.[1]
¹³C-PITC serves as a powerful analytical probe. When enriched at the isothiocyanate carbon or within the phenyl ring, it can be used as a ¹³C NMR probe to study protein structure and function.[2] Furthermore, ¹³C-labeled PITC is instrumental in quantitative proteomics, where it is used in conjunction with Edman degradation and mass spectrometry for absolute protein quantification.[3][4][5]
Principle of Reaction
The labeling process is based on the Edman degradation chemistry. Under mildly alkaline conditions, the nucleophilic uncharged N-terminal amino group of the protein attacks the electrophilic carbon of the phenylisothiocyanate. This reaction forms a stable phenylthiocarbamoyl derivative, covalently attaching the ¹³C-label to the protein.[1] A similar reaction occurs with the side chains of accessible lysine residues.
Figure 1. Chemical reaction of ¹³C-PITC with a protein's N-terminus.
Experimental Protocols
This section provides a detailed protocol for the chemical labeling of a purified protein with ¹³C-Phenylisothiocyanate for subsequent analysis by mass spectrometry or NMR.
Protocol 1: ¹³C-PITC Labeling of a Purified Protein
1. Materials and Reagents:
-
Purified protein of interest (concentration > 1 mg/mL)
-
¹³C-Phenylisothiocyanate (¹³C-PITC)
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v/v/v)[6]
-
Reaction Buffer: 0.1 M Sodium Carbonate, pH 9.0
-
Quenching Solution: 50 mM Ammonium (B1175870) Chloride
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10) for buffer exchange and purification.
-
Analysis Solvent: 0.1% Formic Acid in Water/Acetonitrile (50:50)
2. Procedure:
Step 2.1: Protein Preparation
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris or glycine), as these will compete with the protein for labeling.
-
If necessary, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Carbonate, pH 9.0) using a desalting column or dialysis.
-
Determine the precise concentration of the protein solution using a standard method (e.g., BCA assay or A280 measurement).
Step 2.2: Labeling Reaction
-
Prepare a fresh 10 mg/mL stock solution of ¹³C-PITC in anhydrous DMF or acetonitrile.
-
In a microcentrifuge tube, add the protein solution (e.g., 1 mg of protein in 1 mL of Reaction Buffer).
-
Calculate the molar amount of ¹³C-PITC to add. A 10 to 50-fold molar excess of PITC to total available amines (N-terminus + number of lysine residues) is recommended as a starting point.
-
Add the calculated volume of the ¹³C-PITC stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.[7] For more sensitive proteins, the reaction can be performed at 4°C for 8-12 hours.
Step 2.3: Quenching and Purification
-
To quench any unreacted ¹³C-PITC, add the Quenching Solution to a final concentration of 50 mM and incubate for an additional 1-2 hours at room temperature.[8]
-
Remove the excess ¹³C-PITC and byproducts by passing the reaction mixture through a size-exclusion column (e.g., PD-10) equilibrated with a suitable buffer for downstream analysis (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4 or volatile buffers like ammonium bicarbonate for mass spectrometry).
-
Collect the protein-containing fractions as determined by A280 readings.
Step 2.4: Verification of Labeling
-
Mass Spectrometry: Dilute a small aliquot of the purified, labeled protein in the Analysis Solvent. Analyze by ESI-MS. Successful labeling is confirmed by an increase in the protein's molecular weight corresponding to the number of attached ¹³C-PITC molecules.
-
NMR Spectroscopy: For proteins labeled with ¹³C at the isothiocyanate carbon, successful labeling can be confirmed by acquiring a ¹³C NMR spectrum, which should show a prominent peak in the thiocarbonyl region.[2]
Data Presentation
Quantitative data from ¹³C-PITC labeling experiments are critical for interpretation. The following tables provide examples of expected outcomes.
Table 1: Expected Mass Shifts upon ¹³C-PITC Labeling
| Property of ¹³C-PITC Isotope | Molecular Weight (Da) | Expected Mass Shift per Label (Da) | Example: Protein (1 N-terminus, 10 Lysines) - Full Labeling |
| ¹³C at isothiocyanate carbon | 136.19 | +136.19 | Original MW + (11 * 136.19) |
| ¹³C₆-phenylisothiocyanate | 141.22 | +141.22 | Original MW + (11 * 141.22) |
Table 2: Example Data for Absolute Quantification using [¹³C₆]-PITC and Edman Degradation
This table is illustrative of results from a quantitative proteomics experiment as described in the literature.[3]
| Protein Sample | Method | N-terminal PTH-Amino Acid | Unlabeled (¹²C) Peak Area | Labeled ([¹³C₆]) Peak Area | Calculated Amount (pmol) |
| Bovine Serum Albumin (BSA) | [¹³C₆]-PITC Edman Degradation | PTH-Asp | 1.25 x 10⁶ | 2.50 x 10⁶ | 50.2 |
| Cytochrome c | [¹³C₆]-PITC Edman Degradation | PTH-Gly | 0.88 x 10⁶ | 2.50 x 10⁶ | 35.1 |
Visualization of Experimental Workflow
The logical flow of the ¹³C-PITC labeling protocol is outlined below.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Potassium Thiocyanate-¹³C as a Precursor for Labeled Amino Acid Synthesis
Introduction
Stable isotope-labeled amino acids are indispensable tools in metabolic research, proteomics, and drug development.[1] By incorporating heavy isotopes such as Carbon-13 (¹³C), researchers can trace the metabolic fate of amino acids, quantify protein turnover, and elucidate drug mechanisms of action.[2] The synthesis of these labeled compounds often requires a source of the desired isotope. Potassium thiocyanate-¹³C (K¹³SCN) presents itself as a valuable and safer precursor for introducing a ¹³C-labeled carbon atom, which can ultimately become the carboxyl carbon of an amino acid.
The primary route for this transformation is through a modified Strecker amino acid synthesis. The classical Strecker synthesis is a well-established method for producing amino acids from an aldehyde (or ketone), ammonia (B1221849), and a cyanide source.[3] The key intermediate in this process is an α-aminonitrile, which is subsequently hydrolyzed to yield the final amino acid.[4]
The innovation lies in using K¹³SCN as a ¹³C-cyanide source. Direct use of highly toxic labeled cyanides like K¹³CN or H¹³CN poses significant safety risks. A documented method involves the in situ generation of the cyanide anion from potassium thiocyanate (B1210189) via oxidation.[5] This method, primarily demonstrated for the α-cyanation of tertiary amines, provides a pathway to ¹³C-labeled N-substituted α-aminonitriles, which are precursors to N-substituted amino acids.[5] While the direct application of these oxidative conditions to a standard Strecker synthesis with ammonia and aldehydes is not extensively documented and may require optimization, this approach forms the basis of a plausible and safer pathway for synthesizing ¹³C-labeled primary amino acids.
Core Applications for Researchers:
-
Metabolic Flux Analysis: [¹³C]-carboxyl-labeled amino acids can be introduced into cell cultures or administered in vivo. Their incorporation into proteins and other metabolites can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing quantitative data on metabolic pathway activity.
-
Drug Metabolism Studies: Labeled amino acids can be incorporated into peptide-based drugs to study their stability, breakdown, and interaction with metabolic enzymes.
-
Quantitative Proteomics: As internal standards in mass spectrometry-based proteomics, ¹³C-labeled amino acids enable precise quantification of protein expression levels between different biological samples.
-
Mechanistic Studies: The ¹³C label serves as a spectroscopic probe in NMR studies to investigate enzyme mechanisms and protein-ligand interactions at an atomic level.
Experimental Workflow and Signaling Pathway Visualization
The overall workflow for synthesizing a [1-¹³C]-labeled amino acid from potassium thiocyanate-¹³C involves two main stages. First, the generation of a ¹³C-labeled α-aminonitrile intermediate, followed by its hydrolysis to the final amino acid product.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Potassium Thiocyanate-¹³C Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using compounds enriched with heavy isotopes, such as Carbon-13 (¹³C), is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Potassium thiocyanate-¹³C (KSCN-¹³C) serves as a valuable tracer for investigating the metabolic fate of thiocyanate (B1210189) and its precursor, cyanide, in biological systems. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of metabolites derived from KSCN-¹³C, catering to researchers in metabolomics, drug development, and toxicology.
Thiocyanate is a key component of the cyanide detoxification pathway, where the enzyme rhodanese catalyzes the transfer of a sulfur atom to cyanide, forming the less toxic thiocyanate.[1] By using KSCN-¹³C, researchers can trace the incorporation of the ¹³C label into downstream metabolites, providing insights into the activity of this pathway and the subsequent fate of thiocyanate. This methodology is applicable to various biological matrices, including cell cultures and biological fluids.
Metabolic Pathway of Thiocyanate
The primary metabolic pathway involving thiocyanate is its formation from cyanide, a process crucial for detoxification.[1] Cyanide, which can originate from various environmental and metabolic sources, is converted to thiocyanate in the mitochondria by the enzyme rhodanese (thiosulfate sulfurtransferase). This reaction requires a sulfur donor, such as thiosulfate.[1] While thiocyanate is significantly less toxic than cyanide, understanding its metabolic fate is important for assessing detoxification capacity and potential downstream effects. The labeled carbon from KSCN-¹³C can be traced through this and subsequent metabolic reactions.
Experimental Workflow
A typical experimental workflow for tracing the metabolism of KSCN-¹³C involves several key stages: cell culture and labeling, sample preparation (metabolite extraction), and analysis by mass spectrometry (LC-MS/MS or GC-MS).
References
Application Notes and Protocols for Tracing Metabolic Pathways with 13C Labeled Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways, quantifying flux, and understanding the fate of molecules in biological systems.[1][2] 13C-labeled thiocyanate (B1210189) ([¹³C]SCN⁻) serves as a valuable tool for investigating specific metabolic routes, acting as a precursor for biosynthesis and as an internal standard for accurate quantification.[3] While the complete metabolic tracing of the thiocyanate carbon is an emerging area of research, this document provides a comprehensive overview of its known metabolic fates and detailed protocols for utilizing [¹³C]SCN⁻ in metabolic studies.
Thiocyanate (SCN⁻) is a pseudohalide anion present in biological fluids, originating from dietary sources and the detoxification of cyanide.[4][5][6] It plays a significant role in innate immunity through its oxidation by peroxidases and is metabolized by various enzymatic pathways.[6][7] Understanding these pathways is crucial for research in inflammation, host defense, and toxicology.
Key Metabolic Pathways of Thiocyanate
Two primary pathways for thiocyanate metabolism have been characterized:
-
Peroxidase-Mediated Oxidation: In mammals, peroxidases such as lactoperoxidase (LPO) and myeloperoxidase (MPO) catalyze the oxidation of thiocyanate by hydrogen peroxide (H₂O₂) to produce hypothiocyanous acid (HOSCN), a potent antimicrobial agent.[6][7]
-
Thiocyanate Hydrolase Pathway: In various microorganisms, thiocyanate hydrolase catalyzes the hydrolysis of thiocyanate to carbonyl sulfide (B99878) (COS) and ammonia (B1221849) (NH₃).[8][9]
Additionally, thiocyanate is the primary detoxification product of cyanide, a reaction catalyzed by the enzyme rhodanese.[10]
Applications of 13C Labeled Thiocyanate
-
Tracing the Peroxidase-Mediated Oxidation Pathway: By using [¹³C]SCN⁻, researchers can track the incorporation of the labeled carbon into downstream metabolites of the peroxidase pathway.
-
Investigating the Thiocyanate Hydrolase Pathway: [¹³C]SCN⁻ can be used to monitor the production of ¹³C-labeled carbonyl sulfide in microbial systems.
-
Precursor for Nitric Oxide (NO) Biosynthesis: Dual-labeled potassium thiocyanate ([¹³C,¹⁵N]KSCN) is utilized to trace the metabolic fate of the thiocyanate ion and its conversion to nitric oxide.[3]
-
Internal Standard for Quantitative Analysis: Due to its chemical similarity to the unlabeled form, [¹³C,¹⁵N]KSCN is an excellent internal standard for the accurate quantification of thiocyanate in biological samples using mass spectrometry.[3]
Data Presentation
Table 1: 13C NMR Chemical Shifts of Thiocyanate and its Oxidation Products
| Compound | Chemical Shift (ppm) | Conditions | Reference |
| Thiocyanate (SCN⁻) | ~110-120 | In ¹³C NMR | [1] |
| Cyanylated Cysteine Residues (apoflavodoxin) | 109.4, 112.2 | - | [6] |
| Hypothiocyanite (B1210458) (OSCN⁻) | - | Major product of LPO oxidation | [11] |
| Rearrangement Product (SCNO⁻/SCNOH) | - | Appears after OSCN⁻ formation | [11] |
Table 2: Kinetic Parameters of Thiocyanate Metabolizing Enzymes
| Enzyme | Substrate | Kₘ (mM) | Optimal pH | Organism/System | Reference |
| Thiocyanate Hydrolase | Thiocyanate | ~11 | 7.5-8.0 | Thiobacillus thioparus | [9] |
Experimental Protocols
Protocol 1: Tracing the Peroxidase-Mediated Oxidation of Thiocyanate in a Cell-Free System using ¹³C NMR
Objective: To monitor the formation of oxidation products from [¹³C]SCN⁻ catalyzed by lactoperoxidase (LPO).
Materials:
-
Potassium thiocyanate-¹³C (K¹³CSN)
-
Lactoperoxidase (LPO)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 6.0 and 7.0)
-
NMR tubes
-
¹³C NMR Spectrometer
Procedure:
-
Prepare a stock solution of K¹³CSN in the desired phosphate buffer.
-
In an NMR tube, combine the K¹³CSN solution and LPO to the desired final concentrations.
-
Acquire a baseline ¹³C NMR spectrum of the solution.
-
Initiate the reaction by adding a specific concentration of H₂O₂. The ratio of [H₂O₂]/[SCN⁻] will influence the products formed.[11]
-
Immediately begin acquiring ¹³C NMR spectra at regular time intervals to monitor the disappearance of the [¹³C]SCN⁻ peak and the appearance of new peaks corresponding to oxidation products.[11]
-
Analyze the spectra to identify the chemical shifts of the products and their formation rates.
Expected Results:
-
At [H₂O₂]/[SCN⁻] ratios ≤ 0.5, the formation of an unidentified intermediate may be observed before the appearance of hypothiocyanite (OSCN⁻).[11]
-
At [H₂O₂]/[SCN⁻] ratios > 0.5, direct oxidation to OSCN⁻ is expected.[11]
-
Over time, the degradation of OSCN⁻ to carbon dioxide and other products may be observed.[11]
Protocol 2: Tracing the Thiocyanate Hydrolase Pathway in Bacteria using ¹³C-Labeled Thiocyanate and GC-MS
Objective: To detect the production of ¹³C-labeled carbonyl sulfide (COS) from the degradation of [¹³C]SCN⁻ by bacteria expressing thiocyanate hydrolase.
Materials:
-
Potassium thiocyanate-¹³C (K¹³CSN)
-
Bacterial culture known to degrade thiocyanate (e.g., Thiobacillus thioparus)
-
Appropriate growth medium
-
Gas-tight culture vessels with sampling ports
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Culture the bacteria in a suitable medium. If the thiocyanate hydrolase is inducible, supplement the growth medium with non-labeled thiocyanate.
-
Harvest and wash the cells, then resuspend them in a fresh medium containing K¹³CSN as the sole source of thiocyanate.
-
Incubate the culture under appropriate conditions (e.g., 30-40°C, pH 7.5-8.0).[9]
-
At various time points, collect headspace gas samples from the culture vessels using a gas-tight syringe.
-
Inject the gas samples into the GC-MS system to analyze for the presence of ¹³C-labeled carbonyl sulfide.
-
The mass spectrum of ¹³C-COS will show a molecular ion peak at m/z corresponding to the ¹³C isotope, allowing for its differentiation from unlabeled COS.
Expected Results:
-
Detection of a peak in the GC chromatogram with a retention time corresponding to carbonyl sulfide.
-
The mass spectrum of this peak will confirm the presence of the ¹³C isotope, demonstrating that it is derived from the metabolism of [¹³C]SCN⁻.
Protocol 3: Quantification of Thiocyanate in Biological Samples using ¹³C,¹⁵N-Labeled Thiocyanate as an Internal Standard
Objective: To accurately measure the concentration of thiocyanate in a biological sample (e.g., plasma, urine) using isotope dilution mass spectrometry.
Materials:
-
Potassium thiocyanate-¹³C,¹⁵N (K¹³C¹⁵N) as an internal standard.
-
Biological sample.
-
Instrumentation for sample preparation (e.g., protein precipitation, solid-phase extraction).
-
LC-MS/MS or GC-MS system.
Procedure:
-
Add a known amount of the K¹³C¹⁵N internal standard to the biological sample.
-
Perform sample preparation to remove interfering substances. This may include protein precipitation with acetonitrile (B52724) or methanol, followed by centrifugation.
-
Analyze the prepared sample using a validated LC-MS/MS or GC-MS method.
-
Monitor the specific mass transitions for both unlabeled thiocyanate and the ¹³C,¹⁵N-labeled internal standard.
-
Calculate the ratio of the peak area of the unlabeled thiocyanate to the peak area of the internal standard.
-
Determine the concentration of thiocyanate in the original sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled thiocyanate and a fixed concentration of the internal standard.
Expected Results:
-
Accurate and precise quantification of thiocyanate concentration in the biological matrix, corrected for any sample loss during preparation and instrumental variability.
Visualizations
Caption: Peroxidase-mediated oxidation of ¹³C-Thiocyanate.
Caption: Thiocyanate hydrolase pathway for ¹³C-Thiocyanate.
References
- 1. Potassium thiocyanate-13C,15N | Isotope-Labeled Reagent [benchchem.com]
- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the metabolism of the carbon of cyanide and thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiocyanate Metabolism in Human Vitamin B12 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. A thiocyanate hydrolase of Thiobacillus thioparus. A novel enzyme catalyzing the formation of carbonyl sulfide from thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Abstract [thieme-connect.com]
- 11. Lactoperoxidase-catalyzed oxidation of thiocyanate ion: a carbon-13 nuclear magnetic resonance study of the oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Dual-Labeled Potassium Thiocyanate-¹³C, ¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Dual-labeled potassium thiocyanate (B1210189) (K¹³C¹⁵N) is a high-purity, stable isotope-labeled compound that serves as a powerful tool in a variety of scientific disciplines, including biochemistry, pharmacology, and microbial ecology. The incorporation of both carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) isotopes allows for precise tracking and quantification of the thiocyanate ion (SCN⁻) and its metabolic products in complex biological systems. This document provides detailed application notes and protocols for the use of dual-labeled potassium thiocyanate in key research areas.
Application Note 1: Metabolic Tracer in Biochemical and Pharmacological Research
Principle
Dual-labeled potassium thiocyanate is an essential tool for advanced tracer studies in biochemical and pharmacological research.[1] Its primary role is as a precursor for the biosynthesis of isotopically labeled nitric oxide (NO), a critical signaling molecule.[1] The dual labeling enables researchers to precisely track the metabolic fate of the thiocyanate ion and its conversion products using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This is particularly valuable for elucidating the complex pathways of NO generation, especially the non-enzymatic conversion of SCN⁻ to NO by peroxidases under conditions of inflammation and oxidative stress.[1] By using this labeled reagent, scientists can distinguish endogenous metabolites from those derived from the probe, quantify reaction fluxes, and gain insights into mechanisms of host defense, vascular regulation, and inflammatory tissue damage.[1]
Experimental Protocol: Tracing Thiocyanate Metabolism to Nitric Oxide in Cell Culture
This protocol outlines a general procedure for tracing the metabolism of K¹³C¹⁵N to nitric oxide in a mammalian cell culture model.
-
Cell Culture and Treatment:
-
Culture mammalian cells (e.g., macrophages, endothelial cells) to the desired confluency in a standard growth medium.
-
Induce an inflammatory response if necessary to stimulate NO production (e.g., by treating with lipopolysaccharide and interferon-gamma).
-
Replace the standard medium with a medium containing a known concentration of K¹³C¹⁵N (e.g., 1-100 µM).
-
Incubate the cells for a specified time course (e.g., 0, 2, 4, 8, 12, 24 hours) to allow for the uptake and metabolism of the labeled thiocyanate.
-
-
Metabolite Extraction:
-
After incubation, collect the cell culture supernatant.
-
Lyse the cells to collect intracellular metabolites.
-
Perform a protein precipitation step (e.g., with cold methanol (B129727) or acetonitrile) to remove larger molecules.
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing the metabolites.
-
Dry the metabolite extracts under a stream of nitrogen or by lyophilization.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extracts in a suitable solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
-
Use a chromatographic method (e.g., HILIC or reversed-phase) to separate the metabolites.
-
Employ a tandem mass spectrometer to detect and quantify the unlabeled and labeled metabolites of interest (e.g., thiocyanate, nitrite (B80452), nitrate).
-
Set up the mass spectrometer to monitor the specific mass transitions for both the unlabeled (¹²C¹⁴N) and labeled (¹³C¹⁵N) versions of the metabolites.
-
-
Data Analysis:
-
Integrate the peak areas for the unlabeled and labeled metabolites.
-
Calculate the isotopic enrichment in the downstream metabolites (e.g., nitrite and nitrate) to determine the extent of conversion from thiocyanate.
-
Analyze the time-course data to understand the kinetics of the metabolic pathway.
-
Diagram: Workflow for Metabolic Tracing of K¹³C¹⁵N
Caption: Workflow for tracing the metabolism of dual-labeled potassium thiocyanate.
Quantitative Data: Isotopic Enrichment in Nitric Oxide Metabolites
| Time (hours) | ¹³C¹⁵N-Thiocyanate in Medium (%) | ¹³C¹⁵N-Nitrite in Supernatant (%) | ¹³C¹⁵N-Nitrate in Supernatant (%) |
| 0 | 100 | 0 | 0 |
| 2 | 85 | 5 | 10 |
| 4 | 70 | 10 | 20 |
| 8 | 50 | 15 | 35 |
| 12 | 30 | 18 | 52 |
| 24 | 10 | 20 | 70 |
Application Note 2: Stable Isotope Probing (SIP) in Microbial Ecology
Principle
Stable Isotope Probing (SIP) is a powerful technique used to identify active microorganisms within a complex community that are responsible for the metabolism of a specific substrate.[2] By providing a substrate labeled with a heavy stable isotope, such as ¹³C and ¹⁵N, the isotopic label is incorporated into the biomass (e.g., DNA, RNA, proteins) of the organisms that consume it. In the context of dual-labeled potassium thiocyanate, SIP can be used to identify the specific microbes that degrade thiocyanate in a given environment, such as industrial wastewater or contaminated soils.[2]
Experimental Protocol: DNA-Based Stable Isotope Probing of a Thiocyanate-Degrading Microbial Community
This protocol describes a general workflow for a DNA-based SIP experiment to identify thiocyanate-degrading microorganisms.
-
Microcosm Setup and Incubation:
-
Prepare microcosms using an environmental sample (e.g., soil, water) containing a microbial community.
-
Create two sets of microcosms: a "heavy" treatment group amended with K¹³C¹⁵N and a "light" control group amended with unlabeled KSCN.
-
Incubate the microcosms under conditions that mimic the natural environment for a period sufficient for microbial growth and substrate assimilation.
-
-
DNA Extraction and Purification:
-
At the end of the incubation period, extract total DNA from both the heavy and light microcosms using a suitable DNA extraction kit or protocol.
-
Quantify the extracted DNA and assess its purity.
-
-
Density Gradient Ultracentrifugation:
-
Prepare a cesium chloride (CsCl) density gradient solution.
-
Mix the extracted DNA with the CsCl solution to achieve a specific starting density.
-
Subject the samples to ultracentrifugation at high speed for an extended period (e.g., 48-72 hours). This process separates the DNA molecules based on their buoyant density, with the ¹³C and ¹⁵N-enriched ("heavy") DNA migrating further down the gradient than the unlabeled ("light") DNA.
-
-
Fractionation and DNA Analysis:
-
Carefully fractionate the density gradient from top to bottom, collecting multiple fractions.
-
Precipitate the DNA from each fraction to remove the CsCl.
-
Quantify the DNA in each fraction to identify the location of the light and heavy DNA peaks.
-
Analyze the DNA from the heavy fractions of the labeled treatment and the corresponding fractions of the control treatment using molecular techniques such as 16S rRNA gene sequencing or metagenomics to identify the microorganisms that incorporated the labeled thiocyanate.
-
Diagram: DNA-Based Stable Isotope Probing Workflow
Caption: Workflow for identifying thiocyanate-metabolizing microbes using DNA-SIP.
Quantitative Data: Distribution of DNA in Density Gradient Fractions
| Fraction Number | Buoyant Density (g/mL) | DNA Concentration (ng/µL) - Control | DNA Concentration (ng/µL) - Labeled |
| 1-3 (Light) | 1.68 - 1.70 | 50 | 45 |
| 4-6 (Medium) | 1.71 - 1.73 | 10 | 15 |
| 7-9 (Heavy) | 1.74 - 1.76 | 2 | 40 |
Application Note 3: Internal Standard for Quantitative Analysis
Principle
Dual-labeled potassium thiocyanate is an ideal internal standard for the accurate quantification of unlabeled thiocyanate in various biological and environmental samples.[3][4] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest.[1] This means they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer, allowing for reliable correction of analytical variability.[5][6]
Experimental Protocol: Quantification of Thiocyanate in Plasma using LC-MS/MS with a K¹³C¹⁵N Internal Standard
This protocol provides a method for the quantification of thiocyanate in plasma samples.
-
Sample Preparation:
-
To a known volume of plasma, add a precise amount of K¹³C¹⁵N internal standard solution.
-
Perform a protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking a matrix similar to the sample (e.g., blank plasma) with known concentrations of unlabeled thiocyanate.
-
Add the same amount of K¹³C¹⁵N internal standard to each calibration standard as was added to the samples.
-
Process the calibration standards in the same manner as the samples.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Use a chromatographic method that provides good separation of thiocyanate from other matrix components.
-
Set up the mass spectrometer to monitor the specific mass transitions for both unlabeled thiocyanate and the ¹³C¹⁵N-labeled internal standard.
-
-
Data Analysis:
-
For each sample and standard, calculate the ratio of the peak area of the analyte (unlabeled thiocyanate) to the peak area of the internal standard (¹³C¹⁵N-thiocyanate).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of thiocyanate in the unknown samples based on their measured peak area ratios.
-
Diagram: Logic of Internal Standard Quantification
Caption: Using a labeled internal standard for accurate quantification.
Quantitative Data: Calibration Curve for Thiocyanate Quantification
| Thiocyanate Concentration (µM) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,020 | 10,100 | 0.101 |
| 0.5 | 5,050 | 10,050 | 0.502 |
| 1.0 | 10,150 | 10,120 | 1.003 |
| 5.0 | 50,300 | 10,080 | 4.990 |
| 10.0 | 100,200 | 10,050 | 9.970 |
Application Note 4: Elucidation of Molecular Structures and Dynamics by NMR Spectroscopy
Principle
The dual labeling of potassium thiocyanate with ¹³C and ¹⁵N is highly advantageous for nuclear magnetic resonance (NMR) spectroscopy studies.[1] These isotopes are NMR-active, and their incorporation into the thiocyanate molecule simplifies spectral analysis and provides detailed structural and dynamic information.[1] The dual labeling eliminates the need for separate experiments to probe the carbon and nitrogen atoms, saving time and simplifying spectral interpretation.[1] This is particularly useful for studying the interactions of the thiocyanate ion with other molecules, such as metal centers in metalloproteins.[1]
Experimental Protocol: General Workflow for NMR Analysis of Labeled Thiocyanate
This protocol provides a general outline for the NMR analysis of K¹³C¹⁵N.
-
Sample Preparation:
-
Dissolve the K¹³C¹⁵N in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
If studying interactions, add the binding partner (e.g., a protein, metal complex) to the NMR tube.
-
Adjust the pH and ionic strength of the sample as needed for the specific experiment.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional ¹³C and ¹⁵N NMR spectra to determine the chemical shifts of the labeled atoms.
-
Perform two-dimensional heteronuclear correlation experiments (e.g., HSQC, HMBC) to correlate the ¹³C and ¹⁵N nuclei with nearby protons or other nuclei.
-
If studying dynamics, perform relaxation experiments to measure T1 and T2 relaxation times.
-
-
Spectral Analysis:
-
Process the NMR data using appropriate software.
-
Assign the resonances in the spectra to the ¹³C and ¹⁵N nuclei of the thiocyanate ion.
-
Analyze changes in chemical shifts, coupling constants, and relaxation rates upon interaction with a binding partner to characterize the binding event and any associated structural or dynamic changes.
-
Diagram: Relationship Between Labeling and NMR Information
Caption: Dual labeling provides complementary NMR data for structural analysis.
Quantitative Data: Key NMR Parameters for Potassium Thiocyanate-¹³C, ¹⁵N
| Parameter | Value |
| ¹³C Chemical Shift (ppm) | 110 - 120 |
| ¹⁵N Chemical Shift (ppm) | ~175 |
| ¹J(¹³C, ¹⁵N) Coupling Constant (Hz) | Varies with environment |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the presence of interacting species.
References
- 1. Potassium thiocyanate-13C,15N | Isotope-Labeled Reagent [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: Potassium Thiocyanate-¹³C in Enzyme Kinetics and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Potassium thiocyanate-¹³C (KSCN-¹³C) as a powerful tool for elucidating enzyme kinetics and mechanisms. The stable isotope label allows for precise tracking of the thiocyanate (B1210189) molecule and its metabolites in enzymatic reactions, offering detailed insights into reaction pathways, intermediate formation, and enzyme active site interactions. The primary analytical techniques employed for monitoring ¹³C-labeled molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Application in Studying Peroxidase-Catalyzed Reactions
Potassium thiocyanate-¹³C is an invaluable substrate for investigating the kinetics and mechanisms of various peroxidases, such as lactoperoxidase (LPO), myeloperoxidase (MPO), and horseradish peroxidase (HRP).[1][2][3] These enzymes play crucial roles in innate immunity and various pathological processes. The use of KSCN-¹³C allows for the direct observation of the substrate's conversion to products like hypothiocyanite (B1210458) (OSCN⁻), providing a deeper understanding of the catalytic cycle.[3]
Quantitative Data Summary
The following table summarizes kinetic parameters obtained from studies of peroxidase-catalyzed thiocyanate oxidation.
| Enzyme | Substrate(s) | Apparent Km (mM) | Apparent Vmax (µM/min) | Method | Reference |
| Horseradish Peroxidase | H₂O₂ | 1.09 | 0.196 | Spectrophotometry | [4] |
| Phenol | 9.45 | [4] | |||
| Myeloperoxidase | Thiocyanate (SCN⁻) | - | - | Spectrophotometry | [2] |
| Chloride (Cl⁻) | - | - | Spectrophotometry | [2] | |
| Bromide (Br⁻) | - | - | Spectrophotometry | [2] |
Note: Specific kinetic parameters for ¹³C-labeled thiocyanate are often determined through direct spectroscopic monitoring rather than classical Michaelis-Menten analysis of initial rates. The data presented here are from studies using unlabeled thiocyanate but are relevant to the enzymatic systems studied with KSCN-¹³C.
Experimental Protocols
Protocol 1: ¹³C-NMR Spectroscopy for Monitoring Lactoperoxidase Activity
This protocol is adapted from studies on the lactoperoxidase-catalyzed oxidation of thiocyanate.[3]
Objective: To monitor the conversion of KSCN-¹³C to its oxidation products by lactoperoxidase in real-time using ¹³C-NMR spectroscopy.
Materials:
-
Potassium thiocyanate-¹³C (K¹³SCN)
-
Lactoperoxidase (LPO)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
NMR tubes
-
NMR spectrometer equipped with a ¹³C probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of K¹³SCN in the phosphate buffer. The final concentration in the NMR tube should be sufficient for a good signal-to-noise ratio (e.g., 1-10 mM).
-
Prepare a stock solution of H₂O₂ in the same buffer.
-
Prepare a stock solution of LPO in the same buffer.
-
-
NMR Data Acquisition Setup:
-
Set up the NMR spectrometer for ¹³C detection.
-
Optimize acquisition parameters, including pulse width, acquisition time, and relaxation delay.
-
A series of 1D ¹³C spectra will be acquired over time.
-
-
Reaction Initiation and Monitoring:
-
In an NMR tube, combine the K¹³SCN solution and the LPO solution.
-
Acquire a baseline ¹³C spectrum of the substrate.
-
Initiate the reaction by adding a specific volume of the H₂O₂ stock solution to the NMR tube.
-
Immediately begin acquiring a time-course series of ¹³C spectra. The time interval between spectra will depend on the reaction rate.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Identify the resonance peak corresponding to the ¹³C in K¹³SCN and any new peaks corresponding to reaction products (e.g., ¹³C-labeled hypothiocyanite).[3]
-
Integrate the peaks at each time point to determine the relative concentrations of substrate and product.
-
Plot the concentration of substrate and/or product as a function of time to obtain reaction progress curves. These curves can be used to determine initial rates and other kinetic parameters.
-
Protocol 2: Mass Spectrometry for Detecting ¹³C-Thiocyanate and its Metabolites
This protocol provides a general framework for using LC-MS/MS to analyze the products of an enzymatic reaction with KSCN-¹³C.[5]
Objective: To identify and quantify KSCN-¹³C and its enzymatic products using liquid chromatography-tandem mass spectrometry.
Materials:
-
Potassium thiocyanate-¹³C (K¹³SCN)
-
Enzyme of interest (e.g., a peroxidase)
-
Co-substrate (e.g., H₂O₂)
-
Reaction buffer
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) or a specific inhibitor)
-
LC-MS/MS system
Procedure:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction in a microcentrifuge tube by combining the buffer, enzyme, and K¹³SCN.
-
Initiate the reaction by adding the co-substrate (e.g., H₂O₂).
-
Incubate the reaction at the optimal temperature for the enzyme for a defined period.
-
-
Reaction Quenching and Sample Preparation:
-
At various time points, quench the reaction by adding an equal volume of quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC method to separate the substrate (K¹³SCN) from its potential products. A reverse-phase C18 column is often a good starting point.
-
Set up the mass spectrometer to operate in a mode that allows for the detection of the ¹³C-labeled compounds. This will involve defining the precursor and product ions for K¹³SCN and its expected metabolites in a multiple reaction monitoring (MRM) experiment.
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for the ¹³C-labeled substrate and products.
-
Generate a standard curve using known concentrations of K¹³SCN to quantify the amounts of substrate consumed and product formed.
-
Calculate the reaction rate based on the change in concentration over time.
-
Application in Probing Enzyme Active Sites via Cyanylation
While not a direct use of potassium thiocyanate, the related compound potassium cyanide-¹³C (K¹³CN) can be used to chemically modify cysteine residues in an enzyme's active site, a process known as cyanylation.[6] The resulting thiocyanate group can be observed by ¹³C-NMR, providing information about the local environment of the active site.
Quantitative Data Summary
The following table shows an example of how chemical modification with a ¹³C-labeled cyanide affects protein-ligand interactions, as determined by changes in the dissociation constant (Kd).
| Protein | Modification | Ligand | Kd (nM) | Method | Reference |
| Megasphaera elsdenii Flavodoxin | Unmodified | FMN | 0.4 | [6] | |
| Cyanylated with K¹³CN | FMN | 2000 | ¹³C-NMR | [6] |
Experimental Protocol
Protocol 3: ¹³C-Labeling of Cysteine Residues with K¹³CN for NMR Analysis
This protocol is based on the cyanylation of flavodoxin.[6]
Objective: To label cysteine residues in a protein with ¹³C-enriched cyanide and analyze the labeled protein by ¹³C-NMR to probe the active site environment.
Materials:
-
Protein containing accessible cysteine residues
-
Potassium cyanide-¹³C (K¹³CN)
-
2-nitro-5-thiocyanatobenzoic acid (NTCB) or a similar cyanylating agent
-
Buffer for cyanylation (e.g., Tris-HCl, pH 8.0)
-
Buffer for NMR analysis (e.g., phosphate buffer in D₂O)
-
Size-exclusion chromatography column
-
NMR spectrometer
Procedure:
-
Protein Preparation:
-
Purify the protein of interest.
-
Ensure the protein is in a reduced state if disulfide bonds are present and not the target of modification.
-
-
Cyanylation Reaction:
-
Dissolve the protein in the cyanylation buffer.
-
Add a molar excess of NTCB to activate the cysteine residues.
-
Incubate the mixture to allow for the formation of a thionitrobenzoate derivative.
-
Add a molar excess of K¹³CN to the reaction mixture. The cyanide will displace the thionitrobenzoate group, resulting in a ¹³C-labeled thiocyanate group attached to the cysteine residue.
-
Monitor the reaction progress if possible (e.g., by spectrophotometry).
-
-
Purification of the Labeled Protein:
-
Remove excess reagents and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the NMR buffer.
-
Concentrate the labeled protein to a suitable concentration for NMR analysis.
-
-
¹³C-NMR Analysis:
-
Acquire a 1D ¹³C-NMR spectrum of the labeled protein.
-
The chemical shift of the ¹³C-labeled thiocyanate will provide information about its local environment (e.g., polarity, hydrogen bonding).
-
If studying ligand binding, acquire spectra in the presence and absence of the ligand to observe any changes in the chemical shift of the thiocyanate carbon.
-
Visualizations of Mechanisms and Workflows
Myeloperoxidase Catalytic Cycle
The following diagram illustrates the catalytic cycle of myeloperoxidase (MPO) involving the oxidation of thiocyanate (SCN⁻).[1][2][7]
Caption: MPO Catalytic Cycle with Thiocyanate.
Experimental Workflow for ¹³C-NMR Based Enzyme Kinetic Analysis
This diagram outlines the general workflow for studying enzyme kinetics using Potassium thiocyanate-¹³C and NMR spectroscopy.
Caption: Workflow for NMR Enzyme Kinetics.
Logical Relationship of Thiocyanate Oxidation Products
This diagram illustrates the relationship between thiocyanate and its various oxidation and degradation products as identified in enzymatic studies.[3]
Caption: Thiocyanate Oxidation Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lactoperoxidase-catalyzed oxidation of thiocyanate ion: a carbon-13 nuclear magnetic resonance study of the oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of Horseradish Peroxidase-Catalyzed Nitration of Phenol in a Biphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹³C Metabolic Flux Analysis using Potassium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1][2] By introducing ¹³C-labeled substrates into a biological system and tracking the incorporation of these stable isotopes into downstream metabolites, researchers can elucidate the intricate workings of cellular metabolism.[1][2] This methodology is instrumental in metabolic engineering, disease research, and drug development for understanding how genetic or environmental perturbations affect cellular physiology.[1]
A critical and often challenging aspect of ¹³C-MFA is the rapid cessation of metabolic activity (quenching) and efficient extraction of metabolites while preserving their isotopic labeling patterns. Incomplete quenching can lead to significant artifacts and inaccurate flux estimations. This application note details a protocol employing potassium thiocyanate (B1210189) (KSCN), a potent chaotropic agent, for simultaneous quenching and extraction of metabolites for ¹³C-MFA. Chaotropic agents disrupt the structure of water, denature macromolecules like proteins and nucleic acids, and can lyse cells by compromising membrane integrity, thereby offering a potentially rapid and effective method for inactivating enzymes and releasing intracellular metabolites.
Principle of the Method
Potassium thiocyanate acts by disrupting the hydrogen-bonding network of water, which in turn weakens hydrophobic interactions that are crucial for maintaining the native conformation of proteins (including metabolic enzymes) and the integrity of lipid bilayers. This disruption leads to rapid enzyme denaturation and cell lysis, effectively quenching metabolic activity and releasing intracellular metabolites into the extraction solvent. This protocol combines the quenching and extraction steps to minimize sample handling and the potential for metabolic leakage or alteration.
Experimental Design and Protocols
A typical ¹³C-MFA experiment involves several key stages: experimental design, tracer experiment (cell culture and labeling), sample quenching and metabolite extraction, and analytical measurement of isotopic labeling.[1]
Experimental Design
Careful planning is crucial for a successful ¹³C-MFA study. Key considerations include:
-
Choice of ¹³C-labeled Substrate (Tracer): The selection of the isotopic tracer is critical and depends on the specific metabolic pathways of interest. Different tracers provide better resolution for different parts of metabolism.[3][4] For instance, [1,2-¹³C₂]glucose is often used to resolve fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C₅]glutamine is effective for elucidating TCA cycle fluxes.[3][4]
-
Labeling Strategy: The experiment can be designed for isotopic steady state or non-stationary conditions. For steady-state MFA, cells are cultured with the ¹³C-labeled substrate for a sufficient duration to ensure that the isotopic enrichment of intracellular metabolites is stable.[5] This often requires incubation for a period equivalent to several cell doubling times.[1] Non-stationary MFA involves collecting samples at multiple time points during the transient phase of labeling.[6]
-
Analytical Platform: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic resonance (NMR) will influence the sample preparation and the type of data obtained.[1] GC-MS often requires derivatization of metabolites but provides excellent separation and mass isotopomer distribution data. LC-MS is suitable for a broader range of metabolites without derivatization. NMR can provide positional isotopomer information but is generally less sensitive than MS.[7]
Detailed Experimental Protocol
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose, [U-¹³C₅]glutamine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Potassium thiocyanate (KSCN) solution (e.g., 2M in 70% ethanol), pre-chilled to -20°C
-
Methanol (B129727), HPLC grade, pre-chilled to -80°C
-
Chloroform, HPLC grade, pre-chilled to -20°C
-
Water, HPLC grade
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching >13,000 rpm at 4°C
Protocol Steps:
-
Cell Culture and ¹³C Labeling:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Remove the standard culture medium and wash the cells once with pre-warmed PBS.
-
Replace the medium with a specially formulated medium containing the chosen ¹³C-labeled substrate at a known concentration. Ensure all other nutrient concentrations are identical to the standard medium.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for the predetermined labeling duration to achieve the desired isotopic state (e.g., 18-24 hours for steady-state).[5]
-
-
Quenching and Metabolite Extraction with Potassium Thiocyanate:
-
Place the culture plates on a surface chilled with dry ice or in a cold room to rapidly lower the temperature.
-
Aspirate the ¹³C-labeling medium completely.
-
Immediately add 1 mL (for a 6-well plate) of ice-cold KSCN solution to each well. The chaotropic nature of KSCN will lyse the cells and denature proteins, thus quenching metabolic activity.
-
Immediately scrape the cells in the KSCN solution using a pre-chilled cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Phase Separation and Metabolite Collection:
-
To the cell lysate in the microcentrifuge tube, add an equal volume of pre-chilled chloroform.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and phase separation.
-
Centrifuge the tubes at >13,000 rpm for 15 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase (containing polar metabolites), a lower organic phase (containing lipids), and a protein pellet at the interface.
-
Carefully collect the upper aqueous phase containing the polar metabolites and transfer it to a new pre-chilled microcentrifuge tube.
-
The collected aqueous extract can be stored at -80°C until analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the collected aqueous extract completely using a vacuum concentrator (e.g., SpeedVac).
-
For GC-MS analysis, the dried metabolites need to be derivatized to increase their volatility. A common method is methoximation followed by silylation.
-
For LC-MS analysis, the dried extract can be reconstituted in a suitable solvent (e.g., 50% methanol in water) compatible with the chromatography method.
-
Data Presentation
Quantitative data from ¹³C-MFA experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Experimental Parameters for ¹³C Labeling
| Parameter | Condition 1 | Condition 2 |
| Cell Line | e.g., A549 | e.g., A549 with drug treatment |
| ¹³C Tracer | [1,2-¹³C₂]glucose | [1,2-¹³C₂]glucose |
| Tracer Concentration | 10 mM | 10 mM |
| Labeling Time | 24 hours | 24 hours |
| Cell Density at Harvest | ~2 x 10⁶ cells/well | ~1.8 x 10⁶ cells/well |
Table 2: Example of Metabolic Flux Data (Normalized to Glucose Uptake)
| Metabolic Flux | Control Group (Relative Flux) | Treated Group (Relative Flux) | Fold Change |
| Glycolysis (Glucose -> Pyruvate) | 100 ± 5 | 80 ± 6 | 0.8 |
| Pentose Phosphate Pathway | 15 ± 2 | 25 ± 3 | 1.67 |
| TCA Cycle (Pyruvate -> CO₂) | 60 ± 4 | 45 ± 5 | 0.75 |
| Anaplerosis (Pyruvate -> OAA) | 10 ± 1 | 12 ± 1.5 | 1.2 |
Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows.
Caption: Workflow for ¹³C-MFA using potassium thiocyanate.
Caption: Key pathways in central carbon metabolism for ¹³C-MFA.
Conclusion and Recommendations
The use of potassium thiocyanate for simultaneous quenching and extraction in ¹³C-MFA presents a promising approach due to its potent chaotropic properties, which can ensure rapid inactivation of metabolic enzymes. This protocol provides a foundational methodology for researchers interested in exploring this technique.
Important Considerations:
-
Optimization is Crucial: The optimal concentration of potassium thiocyanate and the composition of the extraction solvent may vary depending on the cell type and experimental conditions. It is highly recommended to perform pilot experiments to validate the efficiency of quenching and metabolite recovery.
-
Compatibility with Downstream Analysis: Ensure that the high salt concentration from KSCN does not interfere with downstream analytical instrumentation. While the drying and reconstitution steps should mitigate this, validation is necessary.
-
Metabolite Stability: While chaotropic agents are effective at denaturing proteins, their effect on the stability of all metabolites, particularly labile ones, should be considered and evaluated if necessary.
By carefully designing the experiment and optimizing the protocol, the use of potassium thiocyanate can be a valuable addition to the toolkit for accurate and reliable ¹³C metabolic flux analysis.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Potassium Thiocyanate-¹³C Labeling Experiments
Welcome to the technical support center for potassium thiocyanate-¹³C (KSCN-¹³C) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful application of KSCN-¹³C in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is potassium thiocyanate-¹³C used for in research?
A1: Potassium thiocyanate-¹³C is a stable isotope-labeled compound used as a tracer in metabolic studies.[1] It allows researchers to track the metabolic fate of the thiocyanate (B1210189) ion (SCN⁻) and its downstream metabolites within biological systems.[2] The ¹³C label enables the detection and quantification of these molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Q2: How is thiocyanate taken up by mammalian cells?
A2: Thiocyanate is concentrated in extracellular fluids and transported into cells via various mechanisms.[3] In human bronchial epithelium, for instance, the sodium-iodide symporter (SLC5A5) is involved in its transport.[4] The cellular uptake of molecules with thiol-reactive groups can also occur through interactions with cell surface proteins.[5]
Q3: What is the metabolic fate of thiocyanate in mammalian cells?
A3: The primary metabolic pathway for cyanide, which can be formed from thiocyanate, is its conversion to the less toxic thiocyanate by the mitochondrial enzyme rhodanese, using a sulfur donor.[6] Thiocyanate itself can be metabolized further. It can be converted to cyanide by an erythrocytic enzyme.[7] The cyanide pool is in metabolic equilibrium with thiocyanate and can have several fates, including conversion to formate (B1220265) or interaction with cobalamin to form cyanocobalamin.[8]
Q4: Is potassium thiocyanate toxic to cells?
A4: Yes, potassium thiocyanate can be harmful if swallowed, inhaled, or in contact with the skin.[6] Its cytotoxicity is dose-dependent. It is important to consult the material safety data sheet (MSDS) to determine safe handling procedures and appropriate concentrations for your experiments.[9]
Troubleshooting Guides
Low ¹³C Labeling Efficiency
Q5: I am observing very low or no incorporation of the ¹³C label into my target metabolites. What are the possible causes and how can I troubleshoot this?
A5: Low labeling efficiency is a common issue in stable isotope labeling experiments.[10] Several factors could be contributing to this problem.
-
Suboptimal KSCN-¹³C Concentration: The concentration of the labeling reagent is critical. Too low a concentration may not be sufficient to produce a detectable signal, while too high a concentration could be toxic to the cells.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of KSCN-¹³C for your specific cell line. Start with a low concentration and incrementally increase it, while monitoring cell viability using an MTT assay or similar method.
-
-
Insufficient Incubation Time: The time cells are exposed to the labeling reagent may not be long enough for the ¹³C label to be incorporated into downstream metabolites and reach a steady state.
-
Solution: Conduct a time-course experiment, harvesting cells at different time points (e.g., 0, 4, 8, 24, and 48 hours) after the addition of KSCN-¹³C to determine the optimal labeling duration.[11]
-
-
Compound Stability in Media: Potassium thiocyanate may not be stable in your cell culture medium over the course of the experiment, degrading before it can be taken up by the cells.
-
Solution: Test the stability of KSCN-¹³C in your specific cell culture medium at 37°C over your experimental timeline.[11] Analyze aliquots of the medium at different time points by HPLC-MS to quantify the concentration of intact KSCN-¹³C.
-
-
Cellular Uptake Issues: Your cell line may have a low expression of the necessary transporters for thiocyanate uptake.
-
Solution: If possible, use a cell line known to express transporters like the sodium-iodide symporter.[4] Alternatively, investigate methods to enhance uptake, though this may require significant experimental optimization.
-
Poor Signal-to-Noise Ratio in Analytical Detection
Q6: My mass spectrometry (MS) or NMR data shows a very poor signal-to-noise (S/N) ratio, making it difficult to detect my labeled metabolites. How can I improve this?
A6: A low S/N ratio can be due to issues with sample preparation or the analytical instrumentation.[2]
-
Low Sample Concentration: The concentration of your labeled metabolites may be below the detection limit of your instrument.
-
Suboptimal Instrument Parameters: The acquisition parameters on your spectrometer may not be optimized for detecting your specific metabolites.
-
Solution (NMR): For ¹³C NMR, optimize parameters such as the flip angle, relaxation delay (D1), and the number of scans (NS).[9] Using a smaller flip angle (e.g., 30°-45°) with a shorter relaxation delay can improve the S/N ratio for carbons with long T1 relaxation times.[9]
-
Solution (MS): Ensure your mass spectrometer is properly calibrated and tuned. Develop a targeted acquisition method with optimized parameters for your metabolites of interest.
-
-
Background Contamination: Your samples may be contaminated with background ions that interfere with the detection of your labeled compounds.
-
Solution (MS): Analyze a blank sample (your sample matrix without the labeled analyte) to identify consistent background ions.[12] Common contaminants include polyethylene (B3416737) glycol, phthalates, and siloxanes.[12] Use high-purity solvents and glassware to minimize contamination.
-
Quantitative Data Summary
The following table summarizes the toxicity data for potassium thiocyanate. It is crucial to use this information to determine a suitable concentration range for your labeling experiments that is non-toxic to your cells.
| Organism | Route of Administration | LD50/TDLo | Value |
| Rat | Oral | LD50 | 854 mg/kg[9] |
| Mouse | Oral | LD50 | 594 mg/kg[9] |
| Human | Oral | TDLo | 428 mg/kg[9] |
| Human | Oral | LDLo | 80 mg/kg[9] |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLo: Toxic Dose Low. The lowest dose at which toxicity is observed. LDLo: Lethal Dose Low. The lowest dose at which lethality is observed.
Experimental Protocols
Protocol 1: KSCN-¹³C Labeling of Mammalian Cells
This protocol provides a general workflow for labeling adherent mammalian cells with KSCN-¹³C. Optimization of concentrations and incubation times for your specific cell line is recommended.
-
Cell Seeding: Seed your cells of interest (e.g., HeLa, HEK293) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and culture them in your standard growth medium (e.g., DMEM/F12 supplemented with 10% FBS) until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare your cell culture medium containing the desired final concentration of KSCN-¹³C. The optimal concentration should be determined from cytotoxicity assays, but a starting range of 10-100 µM can be considered.[4]
-
Labeling: Remove the standard growth medium from the cells and wash them once with pre-warmed, sterile phosphate-buffered saline (PBS). Add the prepared KSCN-¹³C labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period. This should be optimized, but a typical duration is 24-48 hours to approach isotopic steady state.[11]
-
Metabolite Quenching and Extraction:
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular KSCN-¹³C.[13]
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to quench metabolism and extract metabolites.[14]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
The dried samples can be stored at -80°C.[15]
-
Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., a specific mobile phase for LC-MS or a deuterated solvent for NMR).
-
Protocol 2: Analysis of ¹³C-Labeled Metabolites by LC-MS/MS
This protocol outlines a general procedure for the analysis of ¹³C-labeled metabolites from KSCN-¹³C experiments.
-
Chromatographic Separation: Use a liquid chromatography (LC) method suitable for separating your target metabolites. Hydrophilic interaction liquid chromatography (HILIC) is often used for polar metabolites.
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately determine the mass of the isotopologues.
-
Use a targeted approach where you specifically look for the masses of your expected labeled metabolites. Create a list of precursor and product ion transitions for your unlabeled and expected ¹³C-labeled metabolites.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of your target metabolites.
-
Correct the raw data for the natural abundance of ¹³C.[14]
-
Calculate the ¹³C enrichment by determining the ratio of the labeled isotopologue to the total amount of the metabolite (sum of all isotopologues).
-
Protocol 3: Analysis of ¹³C-Labeled Metabolites by NMR Spectroscopy
This protocol provides a general outline for analyzing ¹³C-labeled metabolites using NMR.
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O with a pH buffer) containing a known concentration of an internal standard (e.g., DSS).
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to identify and quantify the major metabolites.
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling to observe the ¹³C signals. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR to achieve a good S/N ratio.[2][16]
-
For more detailed structural information and unambiguous assignments, 2D NMR experiments such as ¹H-¹³C HSQC can be performed.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, MestReNova).
-
Identify the signals corresponding to your metabolites of interest.
-
Calculate the ¹³C enrichment by comparing the integral of the ¹³C-labeled peak to the total integral of all forms of the metabolite.
-
Visualizations
Caption: Experimental workflow for KSCN-¹³C labeling experiments.
References
- 1. spectrabase.com [spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyanide - Wikipedia [en.wikipedia.org]
- 7. Conversion of thiocyanate to cyanide by an erythrocytic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 13. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmr spectroscopy - 13C NMR spectrum only showing solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Low Incorporation Efficiency of ¹³C from Potassium Thiocyanate
Welcome to the technical support center for researchers utilizing ¹³C-labeled potassium thiocyanate (B1210189). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during metabolic labeling experiments, particularly the issue of low incorporation efficiency of the ¹³C label into biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low to negligible incorporation of ¹³C from potassium thiocyanate into amino acids and other biomolecules in my mammalian cell culture experiments?
A1: Low incorporation of ¹³C from potassium thiocyanate is expected in most mammalian cell systems. The primary metabolic roles of thiocyanate (SCN⁻) are not anabolic (i.e., for building new molecules). Instead, its main functions are in detoxification and as a component of the innate immune system. The carbon atom from thiocyanate does not readily enter central carbon metabolism to be incorporated into biomolecules like amino acids or lipids.
Q2: What are the primary metabolic fates of thiocyanate in mammalian cells that compete with anabolic incorporation?
A2: The majority of thiocyanate in biological systems is subject to two dominant competing fates:
-
Oxidation by Peroxidases: Thiocyanate is a preferred substrate for peroxidases, such as myeloperoxidase (MPO) and lactoperoxidase (LPO). These enzymes catalyze the oxidation of thiocyanate to hypothiocyanous acid (HOSCN), a potent antimicrobial agent. This is a key part of the innate immune response.[1][2] This oxidative pathway is a major route of thiocyanate consumption.
-
Renal Excretion: In vivo, thiocyanate is efficiently cleared from the body by the kidneys.[2] In cell culture, while there is no renal clearance, the lack of direct anabolic pathways means the label remains primarily as thiocyanate in the media or cytosol.
Q3: Is it possible for the carbon from thiocyanate to enter any biosynthetic pathways?
A3: While direct incorporation is unlikely, there is a potential indirect route. Thiocyanate is in equilibrium with a small pool of cyanide (CN⁻) in biological systems.[3] The carbon from cyanide can be converted to formate (B1220265) and enter the one-carbon metabolism pool.[4] This pool provides single-carbon units for the synthesis of nucleotides and some amino acids. However, this is an indirect and likely very minor pathway for the carbon from exogenous ¹³C-potassium thiocyanate.
Q4: How does potassium thiocyanate enter the cell?
A4: Thiocyanate is an anion and requires active transport to enter mammalian cells. This transport is primarily mediated by anion channels and transporters such as the sodium-iodide symporter (NIS) and pendrin (SLC26A4).[2][5][6] The expression levels of these transporters can vary significantly between different cell types, which will directly impact the intracellular concentration of ¹³C-thiocyanate.
Q5: What is a realistic expectation for ¹³C enrichment from potassium thiocyanate?
A5: For most anabolic products like amino acids and fatty acids, the expected ¹³C enrichment from ¹³C-potassium thiocyanate will be very low or undetectable. Significant enrichment would only be expected in the intracellular pool of thiocyanate itself and potentially in downstream products of peroxidase activity or, to a much lesser extent, metabolites of the one-carbon pool.
Troubleshooting Guide for Low ¹³C Incorporation
If you are experiencing unexpectedly low or no incorporation of ¹³C from potassium thiocyanate and wish to investigate the metabolic fate of the label in your experimental system, follow this troubleshooting guide.
Step 1: Verify Cellular Uptake of ¹³C-Potassium Thiocyanate
The first and most critical step is to confirm that the labeled thiocyanate is being transported into your cells.
Experimental Protocol: Verification of Cellular Uptake
-
Objective: To quantify the intracellular concentration of ¹³C-thiocyanate.
-
Methodology:
-
Cell Culture: Plate cells at a density that will result in approximately 80-90% confluency at the time of the experiment.
-
Labeling: Incubate the cells with culture medium containing a known concentration of ¹³C-potassium thiocyanate (e.g., 100 µM) for a defined period (e.g., 1, 4, and 24 hours).
-
Cell Harvest and Lysis:
-
Aspirate the labeling medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular ¹³C-thiocyanate.
-
Lyse the cells using a suitable method (e.g., methanol-water extraction or sonication in a buffered solution).
-
Collect the cell lysate and normalize to cell number or protein concentration.
-
-
Sample Analysis: Analyze the cell lysate for ¹³C-thiocyanate using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Quantification: Use a standard curve of ¹³C-potassium thiocyanate to quantify the intracellular concentration.
-
Data Presentation: Expected Cellular Uptake of ¹³C-Thiocyanate
| Time Point | Expected Intracellular ¹³C-Thiocyanate Concentration | Interpretation |
| 1 hour | Low to moderate | Initial uptake phase. |
| 4 hours | Moderate to high | Approaching steady-state. |
| 24 hours | High (steady-state) | Isotopic equilibrium of the intracellular thiocyanate pool. |
Note: The actual concentrations will be cell-type dependent.
Step 2: Investigate Competing Metabolic Pathways
If cellular uptake is confirmed, the next step is to assess the activity of the primary competing pathways that consume thiocyanate.
| Potential Cause | Troubleshooting Action | Expected Outcome if this is the Cause |
| High Peroxidase Activity | Measure the activity of peroxidases (e.g., MPO, LPO) in your cell line or experimental system. Analyze the cell culture medium and lysate for HOS¹³CN or its reaction products. | High levels of peroxidase activity and the presence of oxidized thiocyanate products would indicate that the ¹³C-label is being diverted down this catabolic pathway. |
| Efflux of Thiocyanate | Monitor the concentration of ¹³C-thiocyanate in the extracellular medium over time. A decrease in the medium that is not accounted for by intracellular accumulation could suggest efflux. | A rapid decrease in extracellular ¹³C-thiocyanate without a corresponding sustained increase in intracellular levels may indicate active efflux. |
Step 3: Assess Potential for Indirect Incorporation via One-Carbon Metabolism
If you hypothesize that the ¹³C label may be entering biosynthetic pathways indirectly, you can investigate the one-carbon pool.
| Potential Cause | Troubleshooting Action | Expected Outcome if this is the Cause |
| Entry into One-Carbon Pool | Perform sensitive isotopic enrichment analysis on metabolites associated with one-carbon metabolism, such as serine, glycine, and purine (B94841) nucleotides. Use highly sensitive LC-MS/MS methods capable of detecting very low levels of ¹³C incorporation. | Detection of low but significant ¹³C enrichment in these specific metabolites, in the absence of enrichment in other amino acids, could suggest entry into the one-carbon pool. |
Visualizing the Metabolic Fate and Troubleshooting Workflow
The following diagrams illustrate the metabolic pathways of thiocyanate and a logical workflow for troubleshooting low ¹³C incorporation.
Caption: Metabolic fate of ¹³C from potassium thiocyanate in mammalian cells.
Caption: Troubleshooting workflow for low ¹³C incorporation from potassium thiocyanate.
References
- 1. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Minireview: The sodium-iodide symporter NIS and pendrin in iodide homeostasis of the thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing isomerization of thiocyanates to isothiocyanates in experiments
Welcome to the technical support center for handling thiocyanate (B1210189) and isothiocyanate chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted isomerization of thiocyanates to isothiocyanates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is thiocyanate isomerization and why is it a concern?
A1: Thiocyanate isomerization is a chemical rearrangement where an organic group (R) migrates from the sulfur atom to the nitrogen atom, converting a thiocyanate (R-S-C≡N) into an isothiocyanate (R-N=C=S). This is a significant issue in organic synthesis and drug development because the two isomers have different chemical, physical, and biological properties. The isothiocyanate is generally the more thermodynamically stable isomer. The presence of the isothiocyanate isomer as an impurity can impact reaction outcomes, product purity, and biological activity.
Q2: What are the main factors that promote the isomerization of thiocyanates?
A2: Several factors can promote this isomerization:
-
Temperature: Higher temperatures significantly accelerate the rate of isomerization. Many thiocyanates are unstable when heated, and prolonged heating above 50°C can induce this rearrangement.
-
Catalysts: Lewis acids, such as zinc chloride, are effective catalysts for this isomerization.[1] Certain metal salts like cadmium iodide also catalyze this rearrangement.[2] It is crucial to avoid acidic conditions which can promote the rearrangement.
-
Structure of the Organic Group (R): The nature of the alkyl or aryl group is critical. Substrates that can form stable carbocation-like transition states, such as allylic and benzylic thiocyanates, are particularly prone to isomerization. For simple alkyl groups, the ease of isomerization generally follows the order: tertiary > secondary > primary.
-
Solvent Polarity: For thiocyanates that isomerize through an ionic transition state, an increase in solvent polarity can hasten the reaction. However, for others, like allyl thiocyanate, the influence of solvent polarity is minimal.
Q3: How can I store organic thiocyanates to minimize isomerization?
A3: To minimize isomerization during storage, it is recommended to store organic thiocyanates at low temperatures, preferably frozen (-20°C). For sensitive compounds, storage under an inert atmosphere, such as nitrogen or argon, can also prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Significant formation of isothiocyanate byproduct during synthesis.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Isothiocyanate detected by HPLC or NMR in the crude reaction mixture. | High reaction temperature. | Conduct the reaction at the lowest effective temperature. For many alkyl halides, room temperature or slightly elevated temperatures (40-60°C) are sufficient. |
| Prolonged reaction time. | Monitor the reaction progress closely using TLC, GC, or HPLC and stop the reaction as soon as the starting material is consumed. | |
| The substrate is prone to SN1 reactions (e.g., tertiary or benzylic halides). | If possible, choose a substrate that favors an SN2 reaction mechanism, such as primary and secondary alkyl halides. SN2 conditions favor attack by the softer sulfur atom of the thiocyanate anion. | |
| Inappropriate solvent. | Use a polar aprotic solvent like acetonitrile (B52724), DMF, or DMAc, which can favor the formation of thiocyanates. In some cases, a biphasic system with a phase transfer catalyst can be effective. |
Issue 2: Increased isothiocyanate content after work-up and purification.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Higher isothiocyanate to thiocyanate ratio in the purified product compared to the crude mixture. | High temperatures during solvent removal. | Remove solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cold water bath). |
| Isomerization on silica (B1680970) gel during column chromatography. | Minimize the time the compound spends on the silica gel column. Use a less acidic grade of silica gel or neutralize it with a small amount of triethylamine (B128534) in the eluent. Consider alternative purification methods like distillation (if thermally stable), recrystallization, or preparative HPLC. | |
| Acidic or basic residues from the work-up. | Ensure the product is thoroughly washed to remove any acidic or basic impurities before concentration and purification. |
Quantitative Data Summary
The propensity for isomerization is highly dependent on the structure of the organic group (R). The following table provides a qualitative summary of the stability of different types of thiocyanates.
| Thiocyanate Type | Propensity for Isomerization | Notes |
| Primary (e.g., n-butyl) | Resistant to isomerization without a catalyst. | Requires a catalyst like ZnCl₂ for rearrangement. |
| Secondary (e.g., sec-butyl) | More prone to isomerization than primary. | Isomerizes in the presence of a catalyst. |
| Tertiary (e.g., tert-butyl) | Most prone to isomerization among simple alkyls. | Readily isomerizes, often during synthesis. |
| Allyl | Highly prone to isomerization. | Can isomerize upon heating without a catalyst. Undergoes a facile[1][1]-sigmatropic rearrangement.[3] |
| Benzyl (B1604629) | Highly prone to isomerization. | Often forms isothiocyanate directly during synthesis from benzyl halides. |
Experimental Protocols
Protocol 1: Synthesis of Primary Alkyl Thiocyanates using Phase Transfer Catalysis
This protocol is designed to minimize the formation of isothiocyanate byproducts by using mild, biphasic reaction conditions.
Materials:
-
Primary alkyl halide (e.g., 1-bromooctane)
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide (1.0 eq) and TBAB (0.1 eq) in toluene.
-
In a separate beaker, dissolve NaSCN (1.5 eq) in deionized water.
-
Add the aqueous NaSCN solution to the toluene solution of the alkyl halide.
-
Heat the biphasic mixture to 60-70°C with vigorous stirring.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.
-
The crude product can be further purified by vacuum distillation if necessary.
Protocol 2: Analysis of Thiocyanate and Isothiocyanate Isomers by HPLC
This protocol outlines a general method for quantifying the ratio of thiocyanate to isothiocyanate isomers in a sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective. A starting point could be 50:50 acetonitrile:water, ramping up to 100% acetonitrile. The exact gradient will need to be optimized for the specific isomers.
Procedure:
-
Sample Preparation: Dissolve a known mass of the crude or purified product in the mobile phase or a compatible solvent (e.g., acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification:
-
Prepare a series of standard solutions of pure thiocyanate and isothiocyanate of known concentrations.
-
Generate a calibration curve for each compound by plotting the peak area versus concentration.
-
Determine the concentration of each isomer in the sample by comparing their peak areas to the respective calibration curves.
-
Visualizations
Caption: Factors influencing the isomerization of thiocyanates to isothiocyanates.
Caption: Workflow for minimizing thiocyanate isomerization during experiments.
References
Technical Support Center: Troubleshooting Signal-to-Noise Issues in 13C NMR with Labeled Compounds
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address signal-to-noise (S/N) challenges in 13C NMR experiments involving isotopically labeled compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my 13C NMR spectrum inherently low, even with labeled compounds?
A1: Several factors contribute to the low signal-to-noise (S/N) ratio in 13C NMR spectroscopy. The primary reasons are the low natural abundance of the 13C isotope (about 1.1%) and its lower gyromagnetic ratio, which is approximately one-quarter that of protons (1H).[1][2][3][4] This inherently lower sensitivity means that even with 13C labeling, optimizing experimental parameters is crucial for obtaining a high-quality spectrum. While labeling increases the concentration of the 13C isotope in your molecule of interest, factors like sample concentration, relaxation times, and instrument setup still play a significant role in the final S/N.
Q2: I've run my 13C-labeled sample overnight, but the signal is still weak. What are the first things I should check?
A2: When faced with a weak signal after a long acquisition, a systematic check of both sample preparation and acquisition parameters is recommended. Start by verifying the sample concentration; insufficient material will always lead to a poor signal.[5] Next, ensure the spectrometer's probe is properly tuned and matched for the 13C frequency, as poor tuning can cause significant signal loss.[6] Finally, review your acquisition parameters, particularly the number of scans, pulse angle, and relaxation delay (D1), to ensure they are appropriate for your labeled compound.
Q3: How does increasing the number of scans (NS) improve the signal-to-noise ratio?
A3: The signal-to-noise ratio improves with the square root of the number of scans.[1][3] This means that to double the S/N, you must quadruple the number of scans. Signal averaging is effective because the NMR signal is coherent and adds up with each scan, while the electronic noise is random and tends to cancel out over time.[7]
Q4: What is the Nuclear Overhauser Effect (NOE), and how does it impact my 13C spectrum?
A4: The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating protons can transfer polarization to nearby 13C nuclei, leading to an increase in their signal intensity.[4][8] This is a standard technique used to enhance the signal of protonated carbons. However, for quantitative analysis, the NOE can lead to inaccurate integrals for non-protonated carbons and is often suppressed using inverse-gated decoupling.[3][9]
Q5: Can paramagnetic relaxation agents help improve my signal?
A5: Yes, paramagnetic relaxation agents, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can be used to shorten the T1 relaxation times of 13C nuclei.[9][10][11] This allows for a shorter relaxation delay (D1) between scans, enabling more scans to be acquired in a given amount of time, which can significantly improve the overall S/N. However, it's crucial to use the correct concentration, as too much of the agent can lead to line broadening due to a shortening of the T2 relaxation time.[10]
Troubleshooting Guides
Problem: Weak or No Detectable 13C Signals
This guide provides a systematic approach to diagnosing and resolving issues of low signal-to-noise in your 13C NMR experiments with labeled compounds.
Caption: Troubleshooting workflow for low signal-to-noise in 13C NMR.
Detailed Steps:
-
Verify Sample Preparation:
-
Concentration: For 13C NMR, a higher concentration is generally better. For small molecules, a concentration of 50-100 mg in 0.5-0.6 mL of deuterated solvent is often recommended.[4][12] With labeled compounds, while the isotopic abundance is high, ensuring sufficient overall concentration is still critical.
-
Solubility: Ensure your labeled compound is fully dissolved in the deuterated solvent.[4][13] Any solid particles will degrade spectral quality. If necessary, filter the sample into the NMR tube.[4][14]
-
Solvent: Use a high-quality deuterated solvent to avoid strong solvent signals that could obscure your peaks.[1] The solvent volume should be appropriate for the NMR tube, typically 0.5-0.6 mL for a standard 5 mm tube.[4]
-
NMR Tube: Use clean, high-quality NMR tubes. Scratches or imperfections can degrade spectral quality.[4]
-
-
Check Spectrometer Setup:
-
Tuning and Matching: Ensure the probe is properly tuned to the 13C frequency and matched to the impedance of the spectrometer. An untuned probe can lead to a significant loss of signal.[6]
-
Shimming: Carefully shim the magnetic field to improve its homogeneity. Poor shimming results in broad peaks and reduced peak height, which lowers the S/N.[3]
-
-
Optimize Acquisition Parameters:
-
Number of Scans (NS): As the S/N is proportional to the square root of the number of scans, increasing the acquisition time is a straightforward way to improve the signal.
-
Pulse Angle: For routine 13C NMR, using a smaller flip angle (e.g., 30°) along with a shorter relaxation delay can enhance signal strength compared to a 90° pulse, especially for carbons with long T1 relaxation times.[1]
-
Relaxation Delay (D1): The relaxation delay should be set to allow for sufficient relaxation of the 13C nuclei between scans. For quantitative results, a delay of at least 5 times the longest T1 is recommended.[3] However, for general signal observation, a shorter delay can be used in conjunction with a smaller pulse angle.
-
Acquisition Time (AQ): A longer acquisition time can improve resolution. A good starting point is an acquisition time of around 1.0 second.[1]
-
-
Consider Advanced Techniques:
-
Cryoprobe: If available, using a cryoprobe can dramatically increase the S/N by a factor of 3 to 10 by reducing thermal noise in the detection electronics.
-
Paramagnetic Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent like Cr(acac)₃ can shorten T1 relaxation times, allowing for more scans in a shorter period.
-
Problem: Broad or Distorted Peaks
Caption: Causes and solutions for broad or distorted 13C NMR peaks.
Detailed Explanations:
-
Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field across the sample is a common cause of broad peaks. Careful and patient shimming is crucial for high-resolution spectra.[3]
-
High Sample Viscosity: Viscous samples can lead to broader lines. If possible, increasing the temperature or choosing a different solvent can reduce viscosity.[3]
-
Presence of Paramagnetic Impurities: Paramagnetic substances, such as dissolved oxygen or metal ions, can cause significant line broadening.[3] Degassing the sample can sometimes help.
-
Inefficient Proton Decoupling: If broadband proton decoupling is not working efficiently, you may see broad or split 13C signals. This can be due to incorrect decoupler power levels or poor tuning of the proton channel.[3][6]
Data and Protocols
Quantitative Data: Signal-to-Noise Enhancement
| Parameter/Technique | Effect on Signal-to-Noise (S/N) | Notes |
| Number of Scans (NS) | S/N increases with the square root of NS. | Quadrupling the scans doubles the S/N.[1][3] |
| Sample Concentration | S/N is directly proportional to concentration. | Doubling the concentration roughly doubles the S/N.[4] |
| Magnetic Field Strength | S/N increases with the magnetic field strength to the power of 3/2. | Moving from a 400 MHz to a 700 MHz spectrometer can provide a significant S/N boost. |
| Cryoprobe | Increases S/N by a factor of 3-10. | Reduces thermal noise in the detector. |
| Paramagnetic Relaxation Agent | Can significantly increase S/N per unit time. | Shortens T1, allowing for more scans in a given time.[9][10][11] |
Experimental Protocol: Standard 1D 13C NMR with Proton Decoupling
This protocol provides a general starting point for acquiring a 1D 13C spectrum of a labeled compound.
-
Sample Preparation:
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
-
Acquisition Parameters:
-
Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).[1]
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
Set the transmitter frequency offset to the center of the spectrum.
-
Set the acquisition time (AQ) to approximately 1.0 second.[1]
-
Set the relaxation delay (D1) to 2.0 seconds.[1]
-
Set the number of scans (NS) to a minimum of 1024 and increase as necessary.[1]
-
-
Data Acquisition and Processing:
-
Start the acquisition.
-
After acquisition, apply an exponential window function with a line broadening factor (LB) of 1-2 Hz to improve the S/N.[1]
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
optimizing cell culture conditions for 13C labeling with thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interested in the use of 13C-labeled thiocyanate (B1210189) for cell culture experiments. The information provided addresses the significant challenges and limitations of this unconventional labeling approach.
Frequently Asked Questions (FAQs)
Q1: Is it possible to use 13C-labeled thiocyanate as a carbon source for metabolic labeling of proteins, lipids, or nucleic acids in mammalian cell culture?
A1: Currently, there is no established evidence to suggest that mammalian cells can utilize thiocyanate as a carbon source for the biosynthesis of macromolecules. The primary role of thiocyanate in mammalian systems is associated with the detoxification of cyanide and its function as a substrate for peroxidase enzymes.[1][2][3] The carbon atom in the thiocyanate molecule is not known to enter central carbon metabolism pathways such as glycolysis or the TCA cycle.
Q2: What is the primary metabolic fate of thiocyanate in mammalian cells?
A2: The main metabolic pathway involving thiocyanate is its formation from cyanide, a reaction catalyzed by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase).[1][2] This process is a detoxification mechanism, converting the highly toxic cyanide into the much less toxic thiocyanate, which is then excreted.[1][4] Thiocyanate also serves as a substrate for peroxidases like lactoperoxidase and myeloperoxidase, which catalyze its oxidation to produce antimicrobial compounds.[3][5]
Q3: What is the purpose of commercially available 13C,15N-labeled potassium thiocyanate?
A3: Isotopically labeled potassium thiocyanate, such as the dual-labeled 13C,15N variant, is primarily used as a tracer to study the metabolic fate of the thiocyanate ion itself.[6] This is particularly valuable in research focused on understanding the pathways of nitric oxide (NO) generation, where thiocyanate can be a precursor, and in studies of inflammation and oxidative stress.[6] It is not intended for use as a general metabolic labeling reagent to trace carbon incorporation into other biomolecules.
Q4: Is thiocyanate toxic to cells in culture?
A4: The toxicity of thiocyanate to cultured cells can vary depending on the cell line and the experimental conditions. While it is considered significantly less toxic than cyanide, high concentrations can still be detrimental.[4][5] Some studies have shown that in the presence of lactoperoxidase, thiocyanate can protect cells from hydrogen peroxide-induced toxicity.[7] However, the products of the peroxidase-thiocyanate system can also be cytotoxic to some cell lines.[5] Careful dose-response experiments are necessary to determine the tolerance of a specific cell line to thiocyanate.
Troubleshooting Guide
Issue: Low or no incorporation of 13C from labeled thiocyanate into biomolecules.
Possible Cause 1: Lack of a metabolic pathway for carbon assimilation.
-
Explanation: Mammalian cells do not appear to possess the enzymatic machinery to break down thiocyanate and incorporate its carbon atom into central carbon metabolism. The C-N triple bond in the cyano group is highly stable.
-
Recommendation: It is advisable to use established 13C-labeled precursors for metabolic labeling, such as [U-13C]glucose, [U-13C]glutamine, or 13C-labeled amino acids, which are known to be readily taken up and metabolized by cells.[8][9]
Possible Cause 2: High cytotoxicity of thiocyanate at the concentrations required for labeling.
-
Explanation: The concentrations of thiocyanate needed to potentially achieve detectable labeling may be toxic to the cells, leading to poor cell health and reduced metabolic activity.
-
Recommendation: Perform a dose-response curve to determine the maximum non-toxic concentration of thiocyanate for your specific cell line. This can be assessed using cell viability assays such as MTT or trypan blue exclusion.
Issue: Observed changes in cellular metabolism upon thiocyanate treatment.
Possible Cause: Perturbation of cellular redox state and peroxidase activity.
-
Explanation: Thiocyanate is a substrate for various peroxidases and can influence the cellular redox environment.[3][5] This can lead to secondary effects on cell metabolism that are not related to the incorporation of its carbon atom.
-
Recommendation: If studying the metabolic effects of thiocyanate is the goal, it is important to include appropriate controls and to be aware that the observed changes are likely due to its role as a pseudohalide and not as a carbon source.
Quantitative Data Summary
Due to the lack of established protocols for 13C labeling with thiocyanate, quantitative data on optimal concentrations and labeling times are not available. The following table summarizes general information on thiocyanate concentrations found in human extracellular fluids, which may provide a starting point for non-toxic concentration ranges in cell culture experiments.
| Fluid | Typical Thiocyanate (SCN-) Concentration | Reference |
| Plasma (non-smokers) | 5 - 50 µM | [5] |
| Saliva | 0.5 - 3 mM | [5] |
| Airway Epithelial Lining Fluid | Variable, can be concentrated from plasma | [5] |
| Human Tears | ~150 µM | [5] |
Experimental Protocols
As 13C labeling with thiocyanate is not a standard technique, a detailed, validated protocol is not available. Below is a conceptual experimental workflow to test the feasibility of 13C incorporation from labeled thiocyanate in a specific cell line.
Conceptual Workflow for Feasibility Testing:
-
Cell Seeding: Plate the cells of interest at a suitable density in standard culture medium and allow them to adhere and enter the exponential growth phase.
-
Toxicity Assessment: In a parallel experiment, treat cells with a range of unlabeled thiocyanate concentrations (e.g., 1 µM to 1 mM) for 24-48 hours. Determine the maximum non-toxic concentration using a cell viability assay.
-
Labeling: Prepare culture medium containing 13C-labeled thiocyanate at the determined maximum non-toxic concentration. As a positive control, prepare a medium with a known 13C-labeled precursor (e.g., [U-13C]glucose). Include an unlabeled control group.
-
Incubation: Replace the standard medium with the labeling media and incubate the cells for a period equivalent to at least one cell doubling time to allow for potential incorporation.
-
Metabolite Extraction: Harvest the cells and perform a metabolite extraction protocol suitable for mass spectrometry analysis.
-
Mass Spectrometry Analysis: Analyze the proteinogenic amino acids or other relevant metabolites by LC-MS/MS to detect any mass shift corresponding to the incorporation of 13C.
-
Data Analysis: Compare the mass isotopologue distributions of metabolites from cells grown in the 13C-thiocyanate medium with those from the unlabeled control and the positive control.
Visualizations
References
- 1. Rhodanese - Wikipedia [en.wikipedia.org]
- 2. Thiosulfate-Cyanide Sulfurtransferase a Mitochondrial Essential Enzyme: From Cell Metabolism to the Biotechnological Applications [mdpi.com]
- 3. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanide - Wikipedia [en.wikipedia.org]
- 5. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium thiocyanate-13C,15N | Isotope-Labeled Reagent [benchchem.com]
- 7. Lactoperoxidase and thiocyanate protect cultured mammalian cells against hydrogen peroxide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Labeling with [¹³C]Thiocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing [¹³C]thiocyanate as a metabolic tracer. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to the metabolic scrambling of the ¹³C label from thiocyanate (B1210189) during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of the ¹³C label from thiocyanate?
A1: Metabolic scrambling refers to the redistribution of the ¹³C isotope from the labeled carbon of thiocyanate ([¹³C]SCN⁻) into various carbon positions within a range of metabolites that are not part of its direct metabolic pathway. This occurs when [¹³C]thiocyanate is metabolized to smaller, central metabolic intermediates, which are then utilized in various biosynthetic pathways. The primary route for scrambling of the ¹³C label from thiocyanate is its degradation to ¹³CO₂, which can then enter one-carbon metabolism.
Q2: Why is understanding and mitigating metabolic scrambling important in my experiments?
Q3: What are the primary metabolic pathways that lead to the scrambling of the ¹³C label from thiocyanate?
A3: The primary pathway for scrambling involves the enzymatic degradation of thiocyanate. Two key pathways are:
-
Carbonyl Sulfide (B99878) (COS) Pathway: Thiocyanate is converted to carbonyl sulfide (COS) and ammonia. COS is then hydrolyzed by carbonic anhydrase to hydrogen sulfide (H₂S) and carbon dioxide (¹³CO₂).
-
Cyanate (B1221674) (OCN⁻) Pathway: Thiocyanate is hydrolyzed to cyanate (OCN⁻) and sulfide. Cyanate is further hydrolyzed by cyanase to ¹³CO₂ and ammonia.
Once ¹³CO₂ is formed, it can be incorporated into the one-carbon pool, most commonly through its conversion to formate (B1220265). This is a critical entry point for the ¹³C label into a wide range of biosynthetic pathways, leading to its "scrambled" appearance in various metabolites.
Q4: How does the ¹³C label from thiocyanate-derived CO₂ enter one-carbon metabolism?
A4: The ¹³CO₂ generated from thiocyanate degradation can be converted to [¹³C]formate. This reaction can be catalyzed by the enzyme formate dehydrogenase, which can operate reversibly. [¹³C]Formate can then be activated by being attached to tetrahydrofolate (THF), forming 10-formyl-THF. This molecule is a central carrier of one-carbon units in the folate cycle, which is responsible for synthesizing purines, thymidine (B127349), and certain amino acids like serine and glycine. This integration into the folate cycle is the primary mechanism for the widespread scrambling of the ¹³C label.
Troubleshooting Guide
Problem: I am observing low-level ¹³C enrichment in a wide range of metabolites that are not expected to be directly synthesized from thiocyanate.
-
Possible Cause: This is a classic sign of metabolic scrambling of the ¹³C label. The ¹³C from [¹³C]thiocyanate has likely entered the central carbon metabolism, most probably via the one-carbon pool.
-
Troubleshooting Steps:
-
Confirm Thiocyanate Degradation: Analyze your samples for the presence of key downstream metabolites of thiocyanate degradation, such as cyanate or evidence of increased CO₂ production.
-
Trace the One-Carbon Pool: Measure the ¹³C enrichment in key metabolites of the one-carbon pathway, such as serine, glycine, and purine (B94841) precursors (e.g., AICAR). Significant enrichment in these metabolites would confirm the entry of the ¹³C label into this pathway.
-
Perform a Time-Course Experiment: Collect samples at multiple time points after the introduction of [¹³C]thiocyanate. Scrambling is often a slower process than direct metabolic conversion. Early time points may show enrichment only in direct metabolites, while later time points will show increasing enrichment in a wider range of compounds.[1]
-
Use a Lower Concentration of [¹³C]Thiocyanate: High concentrations of the tracer might saturate the direct metabolic pathways, leading to increased flux through degradation pathways and consequently more scrambling.
-
Consider a Different Isotopic Tracer: If the goal is to trace pathways unrelated to one-carbon metabolism, using a tracer that is less prone to scrambling, such as uniformly labeled glucose or specific amino acids, might be more appropriate.[2][3][4]
-
Problem: The ¹³C enrichment in my target metabolite is lower than expected.
-
Possible Cause: The ¹³C label from your [¹³C]thiocyanate tracer might be getting diluted by unlabeled carbon sources or the scrambling into other pathways might be more significant than anticipated, reducing the amount of label available for your pathway of interest.
-
Troubleshooting Steps:
-
Minimize Unlabeled Carbon Sources: Ensure your cell culture medium does not contain high levels of unlabeled carbon sources that could compete with the incorporation of the ¹³C label.
-
Quantify Scrambling: Use mass spectrometry to determine the mass isotopomer distribution (MID) of key metabolites. This will help you quantify the extent of scrambling and adjust your flux calculations accordingly.
-
Optimize Labeling Time: As mentioned previously, a time-course experiment can help identify the optimal labeling duration to maximize enrichment in your target metabolite before significant scrambling occurs.
-
Quantitative Data on ¹³C Scrambling
The extent of metabolic scrambling can be quantified by analyzing the mass isotopomer distribution (MID) of key metabolites using mass spectrometry. The following table provides an illustrative example of how ¹³C enrichment from a single-carbon tracer like [¹³C]formate (which is analogous to the scrambled ¹³C from thiocyanate) might appear in central metabolic intermediates.
| Metabolite | Expected MID (No Scrambling) | Observed MID (With Scrambling) | Potential Interpretation of Scrambling |
| Serine | M+0: 100% | M+1: 15%M+0: 85% | The ¹³C from the one-carbon pool is incorporated during serine synthesis. |
| Glycine | M+0: 100% | M+1: 10%M+0: 90% | Glycine can be synthesized from serine, carrying over the ¹³C label. |
| Purines (e.g., AMP) | M+0: 100% | M+1: 5%M+0: 95% | The one-carbon pool contributes carbons to the purine ring. |
| Thymidine | M+0: 100% | M+1: 8%M+0: 92% | The methyl group of thymidine is derived from the one-carbon pool. |
Note: The presented values are for illustrative purposes and the actual extent of scrambling will depend on the specific experimental conditions, cell type, and metabolic state.
Experimental Protocols
Protocol 1: ¹³C Labeling with [¹³C]Thiocyanate in Cultured Cells
-
Cell Culture: Grow cells to the desired confluency in their standard culture medium.
-
Medium Exchange: Remove the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium: Add pre-warmed culture medium containing a defined concentration of [¹³C]potassium thiocyanate. The concentration should be optimized for your specific cell line and experimental goals.
-
Incubation: Incubate the cells for the desired labeling period. For time-course experiments, have separate plates for each time point.
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold 80% methanol (B129727) to the cells to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be reconstituted in a suitable solvent for mass spectrometry analysis.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of ¹³C Scrambling
-
Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with your chromatography method (e.g., 50% acetonitrile (B52724) in water).
-
Chromatography: Separate the metabolites using a suitable liquid chromatography (LC) method, such as HILIC (hydrophilic interaction liquid chromatography) for polar metabolites.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) capable of distinguishing between different isotopologues.
-
Data Analysis:
-
Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.
-
Extract the mass isotopomer distributions (MIDs) for each metabolite.
-
Correct the MIDs for the natural abundance of ¹³C.
-
Analyze the corrected MIDs to determine the extent and pattern of ¹³C scrambling.
-
Visualizing Metabolic Scrambling Pathways
The following diagrams illustrate the key pathways involved in the metabolic scrambling of the ¹³C label from thiocyanate.
Caption: Metabolic degradation of [¹³C]thiocyanate leading to the formation of ¹³CO₂.
Caption: Entry of ¹³C into the one-carbon pool and subsequent scrambling into biosynthetic pathways.
References
- 1. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of useful carbon tracers for 13C-metabolic flux analysis of Escherichia coli by considering five experimentally determined flux distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Potassium Thiocyanate-¹³C Labeled Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Potassium Thiocyanate-¹³C (KSCN-¹³C) labeled products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude Potassium Thiocyanate-¹³C product?
A1: Common impurities can originate from the starting materials and side reactions during synthesis. These may include:
-
Unreacted Starting Materials: Unlabeled potassium thiocyanate, and any precursors used in the ¹³C carbon introduction step.
-
Byproducts: Other salts formed during the reaction, such as potassium sulfate (B86663) or potassium chloride, depending on the synthetic route.
-
Residual Solvents: Organic solvents used during the synthesis and initial work-up.
Q2: Which purification techniques are recommended for Potassium Thiocyanate-¹³C?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Recrystallization: Ideal for removing small amounts of soluble impurities from a solid product.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for separating the labeled product from closely related impurities and unreacted starting materials.
-
Ion-Exchange Chromatography: Effective for separating ionic species and can be tailored to remove specific salt impurities.
Q3: How can I determine the chemical and isotopic purity of my purified Potassium Thiocyanate-¹³C?
A3: A combination of analytical techniques is recommended for a comprehensive assessment of purity:
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing chemical purity by separating the target compound from other non-labeled impurities.
-
Isotopic Enrichment: The isotopic purity (¹³C enrichment) is best determined using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] MS can determine the mass-to-charge ratio, differentiating between the ¹³C-labeled and unlabeled compound. ¹³C-NMR provides detailed information about the position and percentage of ¹³C incorporation.[1]
Troubleshooting Guides
Recrystallization Issues
Q: My product does not crystallize out of the solution upon cooling.
A:
-
Possible Cause: The solution may be too dilute, or the wrong solvent system is being used.
-
Troubleshooting Steps:
-
Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure Potassium Thiocyanate-¹³C.
-
Change the solvent system: If the product is too soluble, a solvent in which it is less soluble at lower temperatures should be tested. For Potassium Thiocyanate, aqueous ethanol (B145695) is often a good starting point.
-
Q: The recovery yield after recrystallization is very low.
A:
-
Possible Cause: Too much solvent was used for dissolution, or the product is significantly soluble in the cold solvent.
-
Troubleshooting Steps:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure the solution is cooled sufficiently, possibly in an ice bath, to maximize crystal formation.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Chromatography Issues
Q: I am seeing poor separation between my Potassium Thiocyanate-¹³C and an impurity during HPLC.
A:
-
Possible Cause: The mobile phase composition or the column chemistry may not be optimal.
-
Troubleshooting Steps:
-
Adjust the mobile phase: For reverse-phase HPLC, altering the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can improve resolution.
-
Change the column: If adjusting the mobile phase is ineffective, using a column with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) may provide the necessary selectivity.
-
Gradient optimization: If using a gradient elution, adjusting the slope of the gradient can help to better separate closely eluting peaks.
-
Q: My isotopic enrichment has decreased after purification. What could be the cause?
A:
-
Possible Cause: This is a critical issue that can arise from contamination with unlabeled material or isotope exchange.
-
Troubleshooting Steps:
-
Avoid contamination: Ensure all glassware and solvents are scrupulously clean and free of any unlabeled potassium thiocyanate.
-
Check for isotope exchange: While less common for a stable salt like KSCN, evaluate if any of the purification steps (e.g., extreme pH or high temperatures for prolonged periods) could potentially lead to the loss of the ¹³C label. This is highly unlikely for ¹³C but is a consideration for other isotopes like deuterium.
-
Re-analyze the starting material: Confirm the isotopic enrichment of the crude product to ensure the issue is with the purification step and not the synthesis itself.
-
Quantitative Data
The following tables provide typical purity specifications for commercially available Potassium Thiocyanate-¹³C and a comparison of common purification techniques.
Table 1: Typical Product Specifications for Potassium Thiocyanate-¹³C
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Enrichment | 99 atom % ¹³C | Mass Spectrometry/NMR |
| Appearance | White crystalline solid | Visual Inspection |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Pros | Cons | Typical Recovery |
| Recrystallization | Differential solubility in a solvent | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower recovery, may not remove all impurities effectively. | 60-90% |
| Preparative HPLC | Differential partitioning between phases | High resolution, excellent for separating complex mixtures. | More expensive, requires specialized equipment, lower capacity. | 50-80% |
| Ion-Exchange Chrom. | Separation based on ionic charge | Excellent for removing ionic impurities, high capacity. | May not separate non-ionic impurities, requires buffer systems. | 70-95% |
Experimental Protocols
Protocol 1: Recrystallization of Potassium Thiocyanate-¹³C
-
Dissolution: In a fume hood, dissolve the crude Potassium Thiocyanate-¹³C in a minimum amount of a hot solvent mixture, such as 30% aqueous ethanol. Heat the mixture gently to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small volume of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.0) and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.[3]
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Protocol 3: Isotopic Enrichment Analysis by Mass Spectrometry
-
Prepare a solution of the purified Potassium Thiocyanate-¹³C in a suitable solvent (e.g., deionized water).
-
Infuse the sample into a high-resolution mass spectrometer.
-
Acquire the mass spectrum and determine the relative intensities of the peaks corresponding to the ¹²C- and ¹³C-isotopologues.
-
Calculate the isotopic enrichment by comparing the peak intensities. It is crucial to account for the natural abundance of isotopes in the calculation.
Visualizations
Caption: Recrystallization workflow for Potassium Thiocyanate-¹³C.
Caption: Troubleshooting logic for purification issues.
References
- 1. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
minimizing isotopic dilution in 13C tracer experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic dilution and address common issues encountered during 13C tracer experiments.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your 13C metabolic flux analysis (13C-MFA) experiments.
Problem: Low 13C Enrichment in Target Metabolites
Question: I'm observing low 13C enrichment in my target metabolites despite using a high concentration of the 13C tracer. What could be the cause, and how can I fix it?
Answer:
Low 13C enrichment is a common issue that can significantly impact the accuracy and sensitivity of your experiment. The primary causes are often related to the dilution of the 13C tracer by unlabeled carbon sources. Here are the likely culprits and their solutions:
-
Unlabeled Carbon Sources in Media: Standard cell culture media often contain unlabeled glucose and other carbon sources that compete with your 13C tracer.[1][2] Serum, in particular, is a significant source of unlabeled metabolites.
-
Solution: Use a custom-made basal medium that is free of the unlabeled version of your tracer.[3] For example, if you are using 13C-glucose, start with a glucose-free medium.[3] It is also crucial to supplement your medium with dialyzed Fetal Bovine Serum (dFBS) instead of regular FBS.[4] The dialysis process removes small molecules, including glucose and amino acids, which would otherwise dilute your tracer.
-
-
Contribution from Intracellular Pools: Before introducing the 13C tracer, cells have existing intracellular pools of unlabeled metabolites.[5] These pools can dilute the labeled tracer as it is taken up and metabolized.
-
Solution: Pre-condition the cells by growing them in the labeling medium for a period before starting the experiment. This helps to wash out the unlabeled pools. The duration of this pre-conditioning phase may need to be optimized for your specific cell line and experimental goals.
-
-
Suboptimal Labeling Duration: The time allowed for the tracer to incorporate into the metabolic pathways of interest may be too short to reach an isotopic steady state.[2] Different metabolic pathways and metabolite pools reach isotopic steady state at different rates. For instance, glycolytic intermediates may reach a steady state in minutes, while TCA cycle intermediates can take hours.[2]
Problem: High Variability Between Replicates
Question: My biological and technical replicates are showing high variability in isotopic enrichment. What are the potential sources of this inconsistency, and how can I improve reproducibility?
Answer:
High variability between replicates can obscure real biological effects and make data interpretation difficult. The sources of this variability can be traced to inconsistencies in experimental procedures.
-
Inconsistent Cell Culture Conditions: Variations in cell seeding density, growth phase, or confluency at the time of labeling can lead to different metabolic states and, consequently, variable tracer incorporation.
-
Errors in Metabolite Quenching and Extraction: The steps to halt metabolic activity (quenching) and extract metabolites are critical and must be performed rapidly and consistently.[7] Incomplete quenching can allow enzymatic reactions to continue, altering the labeling patterns of metabolites.[2]
-
Solution: Optimize and standardize your quenching and extraction protocol. A common and effective method is to rapidly aspirate the medium, wash the cells with ice-cold saline or PBS, and then add a pre-chilled extraction solvent like 80% methanol (B129727) at -80°C.[3][6][7] Ensure the timing and temperature of these steps are consistent across all samples.
-
-
Analytical Variability: Issues with the mass spectrometer, such as background noise, low signal intensity, or overlapping peaks from co-eluting compounds, can introduce errors in labeling measurements.[8]
-
Solution: Perform regular calibration and validation of your mass spectrometer to ensure optimal performance.[8] Use appropriate chromatographic methods to achieve good separation of metabolites. Incorporating stable isotope-labeled internal standards can help to account for variability introduced during sample preparation and analysis.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it important to minimize it?
A1: Isotopic dilution is the reduction in the isotopic enrichment of the 13C tracer due to its mixing with pre-existing, unlabeled pools of the same or related metabolites.[5] It is critical to minimize this dilution to ensure the accuracy and sensitivity of the experiment.[5] High dilution can lead to an underestimation of metabolic fluxes and make it difficult to detect the labeled metabolites, especially those with low abundance.[5]
Q2: What is the difference between metabolic steady state and isotopic steady state?
A2:
-
Metabolic Steady State: This refers to a state where the concentrations of intracellular metabolites remain constant over time. This is often assumed in standard 13C-MFA experiments.[8]
-
Isotopic Steady State: This is achieved when the isotopic labeling of intracellular metabolites becomes constant over time.[7][8] Reaching isotopic steady state is a fundamental assumption for many 13C-MFA models.[8] It's important to note that achieving metabolic steady state does not automatically mean isotopic steady state has been reached.
Q3: How do I choose the right 13C tracer for my experiment?
A3: The choice of the 13C tracer is crucial as it determines the precision with which you can estimate metabolic fluxes.[11][12] There is no single best tracer for all experiments.[13] The optimal tracer depends on the specific metabolic pathways you are investigating.[14]
-
For glycolysis and the pentose (B10789219) phosphate (B84403) pathway, [1,2-¹³C₂]-glucose is often more informative than the commonly used [1-¹³C]-glucose or uniformly labeled [U-¹³C₆]-glucose.[11][12]
-
For the TCA cycle, [U-¹³C₅]-glutamine is often the preferred tracer.[11][12]
-
Performing parallel labeling experiments with different tracers, such as [1,2-¹³C]-glucose and [U-¹³C]-glutamine, and then integrating the data can provide a more comprehensive and high-resolution view of metabolism.[13]
Q4: Do I need to correct for the natural abundance of 13C?
A4: Yes, it is essential to correct for the natural 1.1% abundance of 13C in all carbon-containing molecules.[5][8] This natural abundance contributes to the mass isotopomer distribution of your metabolites and, if not corrected for, will lead to inaccurate flux calculations. Several software packages are available to perform this correction.[2]
Experimental Protocols
Protocol 1: Cell Culture and 13C Labeling
Objective: To label cultured mammalian cells with a 13C tracer to a steady-state isotopic enrichment for metabolic flux analysis.
Materials:
-
Mammalian cell line of interest
-
Base cell culture medium deficient in the tracer nutrient (e.g., glucose-free DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
13C-labeled tracer (e.g., [U-13C6] D-Glucose)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
6-well or 10-cm cell culture plates
Methodology:
-
Cell Seeding: Seed cells at a density that will allow them to reach 70-80% confluency at the time of labeling.[3][6]
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with the 13C tracer to the desired final concentration (e.g., 10 mM [U-13C6] D-Glucose). Add dialyzed FBS to the required concentration (e.g., 10%). Sterile filter the complete labeling medium.
-
Acclimatization (Optional but Recommended): Once cells are attached and growing, replace the standard medium with the prepared labeling medium and culture for a period (e.g., 24 hours) to adapt the cells and wash out unlabeled intracellular pools.
-
Labeling: Aspirate the medium, wash the cells once with sterile PBS, and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a predetermined time to achieve isotopic steady state. This time should be optimized for the specific cell line and metabolites of interest.[7]
Protocol 2: Metabolite Quenching and Extraction
Objective: To rapidly halt metabolic activity and extract intracellular metabolites for mass spectrometry analysis.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 0.9% NaCl or PBS
-
Extraction Solvent: 80% Methanol, pre-chilled to -80°C[3]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Methodology:
-
Quenching: Place the culture plate on dry ice to rapidly cool the cells.[3]
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl or PBS to remove any remaining extracellular labeled substrate.[3]
-
Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate).[6]
-
Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol.[6]
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[6]
-
Protein Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to facilitate complete protein precipitation and cell lysis.[3]
-
Clarification: Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[3]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Storage: The extracts can be stored at -80°C until analysis.[6]
Quantitative Data Summary
Table 1: Optimal 13C Tracers for Different Metabolic Pathways
| Metabolic Pathway | Recommended Tracer(s) | Rationale |
| Glycolysis | [1,2-¹³C₂]-glucose | Provides the most precise estimates for this pathway.[11][12] |
| Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]-glucose | Differentiates between glycolysis and the PPP effectively.[3] |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₅]-glutamine | Emerged as the preferred tracer for TCA cycle analysis.[11][12] |
| Overall Central Carbon Metabolism | Parallel labeling with [1,2-¹³C₂]-glucose and [U-¹³C₅]-glutamine | Provides high resolution across multiple pathways.[13] |
Visualizations
Caption: A generalized workflow for a 13C tracer experiment.
Caption: Major sources of isotopic dilution in 13C tracer experiments.
References
- 1. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of ¹³C Labeled Samples
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, with a specific focus on experiments involving ¹³C labeled samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[3][4] The "matrix" itself refers to all components within a sample other than the analyte of interest, which can include salts, proteins, lipids, and other endogenous or exogenous substances.[5][6]
Q2: Why are ¹³C labeled samples, used as internal standards, susceptible to matrix effects?
A: While ¹³C labeled internal standards (SIL-IS) are considered the "gold standard" for mitigating matrix effects, they are not entirely immune.[5][7] Because they are chemically almost identical to the analyte, they are expected to co-elute and experience the same degree of ion suppression or enhancement.[6] However, issues can arise. Severe matrix effects can suppress the signals of both the analyte and the ¹³C labeled internal standard, impacting the overall sensitivity of the assay.[5] Although less common with ¹³C labels than with deuterium (B1214612) labels, slight chromatographic shifts can still occur, leading to differential matrix effects between the analyte and the internal standard.[3]
Q3: How can I determine if matrix effects are impacting my results?
A: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration.[5][8] This comparison allows for the calculation of a Matrix Factor (MF), which quantifies the extent of ion suppression or enhancement.[4][5]
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where matrix effects occur.[3][9] A constant flow of the analyte solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the infused analyte indicates the presence of ion suppression or enhancement at that specific retention time.[3][9]
Q4: Can using a ¹³C labeled internal standard completely eliminate matrix effects?
A: While highly effective, a ¹³C labeled internal standard may not always perfectly compensate for matrix effects. The assumption is that the analyte and the internal standard will behave identically during sample preparation, chromatography, and ionization. However, if the matrix effect is not uniform across the chromatographic peak, or if there is a slight separation between the analyte and the internal standard, the compensation may be incomplete. It is crucial to verify that the analyte and the ¹³C labeled internal standard co-elute perfectly.
Troubleshooting Guides
Issue 1: Poor accuracy and precision in my quantitative results despite using a ¹³C labeled internal standard.
-
Possible Cause: Differential matrix effects experienced by the analyte and the ¹³C labeled internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the ¹³C labeled internal standard. A perfect co-elution is critical for accurate compensation. Even minor shifts can lead to different degrees of ion suppression.
-
Assess Matrix Factor: Perform a post-extraction spike experiment for both the analyte and the ¹³C labeled internal standard to calculate their individual Matrix Factors (MF). Ideally, these should be very similar. A significant difference indicates that the internal standard is not adequately compensating for the matrix effect on the analyte.
-
Optimize Chromatography: Modify the chromatographic method to separate the analyte and internal standard from the interfering matrix components.[6] This could involve changing the analytical column, mobile phase composition, or the gradient profile.[1][6]
-
Improve Sample Preparation: Enhance the sample cleanup procedure to remove more of the interfering matrix components.[6] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[6]
-
Issue 2: The signal intensity for both my analyte and the ¹³C labeled internal standard is unexpectedly low.
-
Possible Cause: Severe ion suppression affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample.[9] However, this is only feasible if the analyte concentration is high enough to remain above the limit of detection after dilution.[9]
-
Optimize Ion Source Parameters: Adjust the ion source settings, such as temperature and gas flow rates, as these can influence ionization efficiency and potentially mitigate the extent of suppression.[6]
-
Change Ionization Technique: If using electrospray ionization (ESI), which is more susceptible to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if it is suitable for your analyte.[3]
-
Quantitative Data Summary
The following table summarizes the calculation and interpretation of the Matrix Factor (MF), a key quantitative measure of matrix effects.
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) | MF = 1: No matrix effectMF < 1: Ion suppressionMF > 1: Ion enhancement |
| Internal Standard Normalized MF | MF of Analyte / MF of Internal Standard | Close to 1: Effective compensation by the internal standard.[4] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the matrix effect.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of your analyte and your ¹³C labeled internal standard in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (a sample that does not contain the analyte) through your entire sample preparation procedure. In the final extracted solution, spike the analyte and the ¹³C labeled internal standard at the same concentration as in Set A.
-
Set C (Matrix Blank): Process a blank matrix sample through the entire sample preparation procedure without adding the analyte or internal standard. This is to ensure there are no interfering peaks from the matrix itself.
-
-
LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.
-
Data Analysis:
-
Measure the peak area of the analyte and the internal standard in Set A and Set B.
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard using the formula: MF = (Peak Area in Set B) / (Peak Area in Set A) .
-
Calculate the Internal Standard Normalized Matrix Factor: IS-Normalized MF = MF (Analyte) / MF (Internal Standard) .
-
Visualizations
Caption: A logical workflow for troubleshooting common issues related to matrix effects.
Caption: The experimental workflow for the post-extraction spike method to quantify matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Validating ¹³C Enrichment in Metabolites from Potassium Thiocyanate
For researchers in toxicology, pharmacology, and metabolic studies, tracing the fate of xenobiotics is crucial for understanding their mechanisms of action and potential toxicity. Potassium thiocyanate (B1210189) (KSCN), a compound relevant in industrial chemistry and a biomarker for cyanide exposure, presents a unique subject for metabolic tracing.[1][2][3] This guide provides a comparative overview of methodologies for validating the enrichment of carbon-13 (¹³C) in metabolites following the administration of ¹³C-labeled potassium thiocyanate (K¹³SCN).
The primary challenge in tracing KSCN is its metabolic pathway, which involves the ubiquitous enzyme rhodanese that detoxifies cyanide (CN⁻) into thiocyanate (SCN⁻).[4][5] Conversely, thiocyanate can be metabolized, potentially releasing the carbon atom for incorporation into other molecules. Validating this incorporation requires robust analytical techniques and carefully designed experiments.
Comparative Analysis of Analytical Methodologies
The validation of ¹³C enrichment from K¹³SCN hinges on the precise detection of isotopic shifts in downstream metabolites. The two primary analytical platforms for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers distinct advantages and is suited for different aspects of validation.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Detection and quantification of ¹³C isotopologues (molecules differing in the number of ¹³C atoms).[6][7] | Determination of the specific position of ¹³C atoms within a molecule's carbon skeleton.[1][8] |
| Sensitivity | High (picomole to femtomole range), ideal for detecting low-abundance metabolites. | Lower (micromole to nanomole range), requires higher concentrations of metabolites. |
| Resolution | High-resolution instruments (e.g., Orbitrap, FT-ICR MS) can resolve isotopologues with high accuracy.[6][9] | Provides unparalleled structural resolution, identifying the exact location of the label.[8][10] |
| Sample Prep | Requires chromatographic separation (GC-MS or LC-MS) to resolve isomers and reduce matrix effects.[6][11] | Minimal sample preparation is needed for purified compounds; complex mixtures may require separation. |
| Key Output | Carbon Isotopologue Distributions (CIDs) showing the fractional abundance of M+0, M+1, M+2, etc., peaks.[6] | ¹³C NMR spectra showing chemical shifts that identify the labeled carbon's position.[1] |
| Best For | Quantifying the overall enrichment and metabolic flux in known pathways.[12][13] | De novo identification of labeled metabolites and elucidating novel metabolic pathways.[8] |
Hypothetical Metabolic Pathway and Validation Workflow
To validate ¹³C enrichment, a structured experimental approach is necessary. This involves administering the tracer, preparing samples, and analyzing the data to confirm the metabolic fate of the labeled carbon.
Potential Metabolic Fate of ¹³C from Thiocyanate
The metabolism of the thiocyanate ion (SCN⁻) is primarily linked to cyanide homeostasis. It can be oxidized by peroxidases, and its carbon atom could potentially enter the one-carbon metabolism pool after conversion. The diagram below illustrates a plausible metabolic pathway for the carbon atom from K¹³SCN.
Caption: Hypothetical metabolic pathway of the carbon atom from ¹³C-labeled potassium thiocyanate.
General Experimental Workflow for Validation
The process of validating ¹³C enrichment follows a standardized workflow from experimental design to data interpretation. This ensures reproducibility and accuracy in determining the metabolic fate of the tracer.
Caption: A generalized workflow for tracing ¹³C from potassium thiocyanate into metabolites.
Experimental Protocols
A robust validation study requires meticulous experimental protocols. Below are generalized methodologies for conducting a ¹³C tracer experiment with K¹³SCN using a cell culture model and LC-MS analysis.
1. Cell Culture and Isotope Labeling
-
Objective: To introduce K¹³SCN to a biological system and allow for its metabolism and incorporation.
-
Protocol:
-
Culture human liver cells (e.g., HepG2) in standard growth medium to 80% confluency.
-
Prepare a ¹³C-labeling medium by supplementing base medium with K¹³SCN to a final concentration of 100 µM. Use an equivalent concentration of unlabeled KSCN for control cultures.
-
Remove the standard growth medium, wash cells with phosphate-buffered saline (PBS), and add the ¹³C-labeling or control medium.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, and 24 hours) to monitor the dynamics of label incorporation.[14]
-
2. Metabolite Extraction
-
Objective: To quench metabolic activity instantly and extract polar metabolites for analysis.
-
Protocol:
-
At each time point, remove the medium and quickly wash the cells with ice-cold PBS.
-
Instantly quench metabolism by adding 1 mL of ice-cold 80% methanol (B129727)/water solution to the culture plate.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube and dry it using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
-
3. LC-MS Based ¹³C Enrichment Analysis
-
Objective: To separate metabolites and measure the mass isotopologue distributions to calculate ¹³C enrichment.
-
Protocol:
-
Chromatography: Use a high-performance liquid chromatography (HPLC) system with a column suitable for polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.[6]
-
Mass Spectrometry: Analyze samples on a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) capable of resolving ¹³C isotopologues.[9]
-
Data Acquisition: Acquire data in full scan mode to capture all ions. The mass resolution should be set to >70,000 to accurately measure isotopic peaks.
-
Data Analysis: Use specialized software to identify metabolites and extract their mass isotopologue distributions (MIDs). The enrichment of ¹³C is calculated by correcting for the natural abundance of ¹³C in the unlabeled control samples.
-
By employing these comparative methodologies and structured protocols, researchers can effectively validate and quantify the incorporation of carbon from potassium thiocyanate into the broader metabolic network, providing critical insights into its biological role and impact.
References
- 1. Potassium thiocyanate-13C,15N | Isotope-Labeled Reagent [benchchem.com]
- 2. nouryon.com [nouryon.com]
- 3. Detection of thiocyanate in postmortem blood of a fatal potassium thiocyanate-poisoning patient using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 6. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 13C Labeling Reagents: Potassium Thiocyanate-13C in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biomedical research, stable isotope labeling has become an indispensable tool for elucidating metabolic pathways, quantifying protein dynamics, and accelerating drug development. Carbon-13 (¹³C) labeled compounds, in particular, offer a safe and powerful means to trace the fate of molecules in biological systems. This guide provides an objective comparison of Potassium thiocyanate-¹³C with other commonly used ¹³C labeling reagents, offering insights into their respective applications, performance characteristics, and the experimental data that underpins their use.
Introduction to ¹³C Labeling Reagents
¹³C labeling involves the substitution of naturally abundant ¹²C with the stable isotope ¹³C in a molecule of interest. This mass shift allows for the detection and quantification of the labeled molecule and its metabolic products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The choice of a ¹³C labeling reagent is critical and depends on the specific biological question being addressed. This guide will focus on a comparative analysis of:
-
Potassium thiocyanate-¹³C (K¹³SCN): A single-carbon labeled precursor with specific applications.
-
¹³C-Glucose: A multi-carbon tracer widely used for central carbon metabolism analysis.
-
¹³C-Amino Acids: Essential reagents for quantitative proteomics.
Comparative Analysis of Performance and Applications
The utility of a ¹³C labeling reagent is determined by its metabolic fate, its impact on cellular physiology, and the ease with which the incorporated label can be detected and interpreted.
| Feature | Potassium Thiocyanate-¹³C | ¹³C-Glucose | ¹³C-Labeled Amino Acids (e.g., Arg, Lys) |
| Primary Application | Tracing nitric oxide (NO) biosynthesis, NMR-based structural studies.[1] | Metabolic Flux Analysis (MFA) of central carbon metabolism (glycolysis, TCA cycle, PPP).[2][3][4][5] | Quantitative proteomics (SILAC), protein turnover studies.[6][7][8] |
| Metabolic Incorporation | Primarily as a precursor for the thiocyanate (B1210189) ion (SCN⁻), which can be a substrate for peroxidases to generate NO.[1] Limited incorporation into broader metabolic networks. | Enters central carbon metabolism, labeling a wide array of downstream metabolites.[3][9] | Directly incorporated into newly synthesized proteins during translation.[6][8] |
| Isotopic Enrichment | High enrichment in specific downstream products of SCN⁻ metabolism. Overall proteome or metabolome enrichment is expected to be very low. | High enrichment in central metabolic intermediates and biomass precursors is achievable.[2] | Near-complete (>95%) labeling of the proteome can be achieved over several cell doublings.[6][7] |
| Potential Cytotoxicity | High concentrations of thiocyanate can be toxic, but data at typical labeling concentrations (µM range) is limited.[10][11] | Generally low cytotoxicity at physiological concentrations. | Minimal to no cytotoxicity, as they are essential nutrients. |
| Data Interpretation | Relatively straightforward for tracing specific pathways involving SCN⁻. | Complex, often requiring computational modeling for flux analysis.[3] | Relatively straightforward for protein quantification by comparing heavy and light peptide pairs.[6] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the application of each class of ¹³C labeling reagent.
Protocol 1: General Protocol for ¹³C Metabolic Labeling using Potassium Thiocyanate-¹³C in Mammalian Cells
Objective: To trace the incorporation of the ¹³C label from Potassium thiocyanate-¹³C into a specific metabolic product.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Potassium thiocyanate-¹³C (K¹³SCN) stock solution (sterile-filtered)
-
Phosphate-buffered saline (PBS), ice-cold
-
Metabolite extraction solution (e.g., 80% methanol, -80°C)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency (typically 70-80%).
-
Labeling:
-
Prepare fresh complete medium containing the desired final concentration of K¹³SCN (e.g., 1-100 µM). The optimal concentration should be determined empirically to maximize labeling while minimizing cytotoxicity.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the K¹³SCN-containing medium to the cells.
-
-
Incubation: Incubate the cells for the desired labeling period. The time required for significant label incorporation will depend on the specific metabolic pathway being investigated and should be determined through a time-course experiment.
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
-
Add a pre-chilled metabolite extraction solution to the cells and incubate at -80°C for 15 minutes.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Analysis: Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry or NMR.
Protocol 2: Steady-State ¹³C-Glucose Labeling for Metabolic Flux Analysis
Objective: To achieve isotopic steady-state labeling of central carbon metabolites for MFA.
Materials:
-
Mammalian cell line
-
Glucose-free cell culture medium (e.g., DMEM)
-
¹³C-Glucose (e.g., [U-¹³C₆]-glucose)
-
Dialyzed fetal bovine serum (dFBS)
-
Other necessary supplements (e.g., glutamine, penicillin-streptomycin)
-
PBS, ice-cold
-
Metabolite extraction solution (e.g., 80% methanol, -80°C)
Procedure:
-
Cell Seeding and Adaptation: Seed cells in culture plates. To achieve a metabolic and isotopic steady state, adapt the cells to a medium containing unlabeled glucose at the same concentration as the planned labeled experiment for at least 24-48 hours.[3]
-
Preparation of Labeling Medium: Prepare the glucose-free medium and supplement it with the desired concentration of ¹³C-glucose (e.g., 25 mM [U-¹³C₆]-glucose) and 10% dFBS.[3]
-
Labeling: Aspirate the adaptation medium, wash the cells once with PBS, and add the pre-warmed ¹³C-labeling medium.
-
Incubation for Steady State: Incubate the cells for a period sufficient to reach isotopic steady state. This is typically 24 hours or longer, and should be empirically determined by monitoring the isotopic enrichment of key downstream metabolites like citrate (B86180) over time.[3]
-
Metabolite Extraction and Analysis: Follow steps 5-7 as described in Protocol 1.
Protocol 3: SILAC for Quantitative Proteomics using ¹³C-Labeled Amino Acids
Objective: To achieve complete incorporation of "heavy" ¹³C-labeled amino acids into the proteome for relative protein quantification.
Materials:
-
Mammalian cell line auxotrophic for arginine and lysine
-
SILAC-grade DMEM or RPMI 1640 medium lacking arginine and lysine
-
"Light" L-arginine and L-lysine
-
"Heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine
-
Dialyzed fetal bovine serum (dFBS)
-
Lysis buffer
-
Trypsin (mass spectrometry grade)
Procedure:
-
Cell Culture and Adaptation: Culture two populations of cells. One population is grown in "light" medium supplemented with normal arginine and lysine, while the other is grown in "heavy" medium containing ¹³C-labeled arginine and lysine.[6]
-
Achieving Complete Labeling: Subculture the cells in their respective SILAC media for at least 5-6 cell doublings to ensure greater than 95% incorporation of the labeled amino acids into the proteome.[6][7]
-
Experimental Treatment: Apply the desired experimental conditions to the two cell populations.
-
Cell Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.
-
Protein Extraction and Digestion: Lyse the mixed cell pellet and extract the proteins. Digest the proteins into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Use specialized software to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs. This ratio reflects the relative abundance of the corresponding protein in the two samples.[3]
Visualization of Workflows and Pathways
Visualizing the experimental workflows and the metabolic pathways traced by these reagents can aid in understanding their distinct applications.
References
- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. thermofisher.com [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thiocyanate toxicity: a teaching case - PubMed [pubmed.ncbi.nlm.nih.gov]
Corroborating Metabolic Truth: A Guide to Cross-Validating 13C Labeling Data
For researchers, scientists, and drug development professionals, 13C metabolic flux analysis (MFA) stands as a powerful technique to unravel the intricate network of cellular metabolism. By tracing the journey of 13C-labeled substrates, MFA provides quantitative insights into the rates of metabolic reactions, offering a window into cellular physiology, disease mechanisms, and the impact of therapeutic interventions.[1][2][3] However, the robustness of these findings is significantly enhanced through cross-validation with orthogonal analytical techniques. This guide provides an objective comparison of 13C labeling data with results from other key analytical methods, supported by experimental data and detailed protocols, to ensure the accuracy and reliability of your metabolic research.
The Imperative of Orthogonal Validation
Quantitative Cross-Validation: A Comparative Overview
The synergy between 13C labeling and other analytical methods provides a more complete picture of cellular metabolism. Below, we compare the quantitative outputs of 13C MFA with those from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Seahorse Extracellular Flux Assays.
13C MFA vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a non-destructive method to determine the positional isotopomer distribution in metabolites, providing valuable constraints for MFA models.[4][5] While generally less sensitive than MS, NMR provides highly reproducible and quantitative data on isotopic enrichment.[6]
| Parameter | 13C MFA (via MS) | NMR Spectroscopy | Cross-Validation Insights |
| Primary Output | Mass Isotopomer Distributions (MIDs) | Positional Isotopomer Distributions | Combining MIDs and positional information provides a more constrained and accurate flux map. |
| Sensitivity | High | Moderate to Low | MS is advantageous for low abundance metabolites, while NMR can provide precise data for more abundant ones.[7] |
| Resolution | High mass resolution | High spectral resolution | NMR can distinguish between isomers that are challenging to separate by MS. |
| Sample Requirement | Typically smaller | Larger | MS-based methods are often preferred when sample material is limited.[7] |
| Key Finding | A strong positive correlation is often observed between flux estimations from both methods. However, discrepancies can highlight limitations of the metabolic model or assumptions made in the analysis.[6] | A study comparing the two techniques revealed that 13C-NMR tended to underestimate the fraction of unlabeled 2-ketoglutarate, highlighting the importance of cross-validation.[6] | Excellent overall correlation has been demonstrated, even with limited biomass, validating the use of both techniques in concert.[6] |
13C MFA vs. Mass Spectrometry (MS) - Untargeted Metabolomics
Untargeted metabolomics using high-resolution MS provides a global snapshot of the metabolome, identifying and relatively quantifying a wide array of metabolites. When combined with 13C labeling, it allows for the discovery of novel metabolic pathways and the identification of unexpected labeling patterns.
| Parameter | 13C MFA (Targeted) | Untargeted Metabolomics (with 13C) | Cross-Validation Insights |
| Scope | Quantification of fluxes in predefined pathways | Global, unbiased detection of labeled metabolites | Untargeted analysis can reveal active pathways not included in the initial MFA model, leading to model refinement.[8] |
| Primary Output | Absolute or relative flux values | Identification and relative abundance of labeled and unlabeled metabolites | Validates the activity of pathways included in the MFA model and can suggest new pathways to investigate. |
| Key Finding | Deep labeling studies demonstrate the ability to identify hundreds of endogenous metabolites and distinguish between active and inactive pathways.[8] | Untargeted approaches can confirm the de novo synthesis of molecules like proteins and nucleic acids while also showing reliance on external sources for others, such as lipids from serum.[8] | This combined approach can uncover metabolic dependencies, for instance, the absence of cysteine, carnitine, and creatine (B1669601) synthesis.[8] |
13C MFA vs. Seahorse Extracellular Flux Analysis
Seahorse Bioscience XF Analyzers measure the two major energy-producing pathways of the cell in real-time: mitochondrial respiration and glycolysis, by monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively. Comparing these phenotypic measurements with intracellular flux data from 13C MFA provides a powerful validation of cellular bioenergetic shifts.[9]
| Parameter | 13C MFA | Seahorse XF Analysis | Cross-Validation Insights |
| Measurement | Intracellular metabolic flux rates | Real-time extracellular flux rates (OCR & ECAR) | Provides a direct link between intracellular pathway activity and the overall bioenergetic phenotype.[9] |
| Primary Output | Quantitative flux map of central carbon metabolism | Rates of mitochondrial respiration and glycolysis | A decrease in glycolytic flux measured by 13C MFA should correlate with a decrease in ECAR. |
| Key Finding | Treatment with a hexokinase inhibitor, D-Mannoheptulose, leads to a drastic reduction in the fractional labeling of glycolytic metabolites from [U-13C6]-glucose. | The same treatment results in a significant decrease in basal glycolysis, glycolytic capacity, and glycolytic reserve as measured by ECAR. | The complementary data provides robust validation of the inhibitor's effect on glycolysis. An initial increase in OCR may be observed as cells compensate for glycolytic inhibition by upregulating oxidative phosphorylation. |
Experimental Protocols
Rigorous and well-documented experimental protocols are essential for obtaining reproducible and reliable data for cross-validation.
13C Labeling Experiment for Metabolic Flux Analysis
This protocol provides a general framework for conducting a 13C labeling experiment with subsequent analysis by GC-MS.
a. Cell Culture and Isotope Labeling:
-
Culture cells in a chemically defined medium to ensure precise control over nutrient composition.[3]
-
During the exponential growth phase, switch the cells to a medium containing the 13C-labeled substrate (e.g., [U-13C6]-glucose, [1,2-13C2]-glucose, or [U-13C5]-glutamine) at a known concentration.[3][10][11][12] The choice of tracer is critical and depends on the pathways of interest.[10][11][12][13][14]
-
Incubate the cells in the labeling medium until they reach a metabolic and isotopic steady state. This duration needs to be optimized for the specific cell type and experimental conditions.[6]
b. Metabolite Extraction:
-
Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).[15]
-
Extract intracellular metabolites using a cold solvent, such as 80% methanol.[15]
c. Sample Analysis by GC-MS:
-
Dry the metabolite extracts, for example, using a speed vacuum concentrator.[14]
-
Derivatize the dried metabolites to increase their volatility for GC-MS analysis.[16]
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS) to determine the mass isotopomer distributions of the target metabolites.[14][16]
d. Data Analysis:
-
Correct the raw mass isotopomer data for the natural abundance of 13C and other isotopes.[15]
-
Use specialized software to perform 13C-Metabolic Flux Analysis (13C-MFA) by fitting the measured MIDs to a metabolic network model to calculate intracellular fluxes.[1]
NMR-based Isotopomer Analysis
a. Sample Preparation:
-
Perform the 13C labeling and metabolite extraction as described above.
-
Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D2O) for NMR analysis.
b. NMR Data Acquisition:
-
Acquire 1D and 2D NMR spectra (e.g., 1H, 13C, HSQC, TOCSY) on a high-field NMR spectrometer.[5]
-
The choice of NMR experiment will depend on the specific information required (e.g., 13C enrichment, positional isotopomers).
c. Data Analysis:
-
Process the NMR spectra to identify and quantify the signals corresponding to different isotopomers of the target metabolites.
-
This data can then be used as an independent input or in conjunction with MS data for MFA.
Seahorse XF Glycolysis Stress Test
a. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere and grow.
b. Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator.
-
Prepare the assay medium and the test compounds (e.g., glucose, oligomycin, and 2-deoxyglucose).
c. Assay Execution:
-
Replace the growth medium with the assay medium and incubate the cells in a non-CO2 incubator for approximately one hour.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the Glycolysis Stress Test protocol. The instrument will sequentially inject the test compounds and measure the ECAR at specified time points.
d. Data Analysis:
-
Use the Seahorse XF software to calculate the key parameters of glycolysis: basal glycolysis, glycolytic capacity, and glycolytic reserve.
Visualizing Workflows and Pathways
Clear visualization of experimental workflows and metabolic pathways is essential for understanding the cross-validation process.
Caption: A generalized workflow for the cross-validation of 13C MFA data with an orthogonal technique.
Caption: Simplified diagram of central carbon metabolism showing the entry points of common 13C tracers.
By employing a multi-faceted approach to the analysis of cellular metabolism, researchers can build more robust and reliable models, ultimately accelerating discoveries in basic research and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Quantitative Accuracy of Potassium Thiocyanate-¹³C as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analytical chemistry, particularly in bioanalysis, the choice of a suitable internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, carbon-13 (¹³C) labeled compounds offer distinct advantages. This guide provides an objective comparison of the performance of Potassium Thiocyanate-¹³C (KSCN-¹³C) as an internal standard, supported by experimental data from studies utilizing isotopically labeled thiocyanate (B1210189).
Superiority of ¹³C-Labeled Internal Standards
Stable isotope-labeled internal standards are favored in mass spectrometry-based quantification because they share near-identical physicochemical properties with the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.[1][2]
While both deuterated (²H) and ¹³C-labeled standards are widely used, ¹³C-labeled standards are often preferred for several key reasons:
-
Chromatographic Co-elution: ¹³C-labeled standards exhibit virtually identical chromatographic retention times to their unlabeled counterparts.[2] Deuterated standards, due to the slightly different physicochemical properties of the C-²H bond compared to the C-¹H bond, can sometimes show a slight chromatographic shift, which may lead to quantification inaccuracies if matrix effects vary over the peak elution time.[2]
-
Reduced Isotopic Interference: The natural abundance of ¹³C is approximately 1.1%, which is significantly lower than that of deuterium. This minimizes the potential for interference from the natural isotopic abundance of the analyte with the internal standard signal.
-
Greater Isotopic Stability: Carbon-13 isotopes are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, a potential issue with some deuterated standards.
Quantitative Performance of Isotopically Labeled Thiocyanate
While specific studies focusing solely on Potassium Thiocyanate-¹³C are limited, extensive research on the use of doubly labeled (¹³C,¹⁵N) potassium thiocyanate and sodium thiocyanate as internal standards for the quantification of thiocyanate in biological matrices provides robust data on the expected performance. The principles of isotopic dilution analysis suggest that the performance of a singly ¹³C-labeled standard would be comparable.
Summary of Quantitative Data
The following tables summarize the validation data from studies that have employed ¹³C,¹⁵N-labeled thiocyanate as an internal standard for the quantification of thiocyanate in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance in GC-MS Analysis of Thiocyanate in Biological Fluids
| Parameter | Plasma/Serum | Urine | Saliva |
| Linearity | Not explicitly stated, but calibration curves were used. | Not explicitly stated, but calibration curves were used. | Not explicitly stated, but calibration curves were used. |
| Accuracy (Recovery Rate) | 95.7% - 104.0% | 96.3% - 105.0% | 97.1% - 103.0% |
| Precision (Within-day) | 1.8% - 4.5% (RSD) | 2.1% - 5.2% (RSD) | 2.5% - 6.1% (RSD) |
| Limit of Quantification (LOQ) | 0.1 mg/L | 0.1 mg/L | 0.1 mg/L |
Data synthesized from a study using ¹³C,¹⁵N-labelled potassium thiocyanate.[3]
Table 2: Performance in LC-MS/MS and GC-MS Analysis of Thiocyanate in Plasma
| Parameter | LC-MS/MS (Swine Plasma) | GC-MS (Swine Plasma) |
| Linear Dynamic Range | 0.2 - 50 µM | 0.5 - 200 µM |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Accuracy | Within ±10% of nominal concentration | Within 15% of nominal concentration |
| Precision (%RSD) | < 8% | < 9% |
| Limit of Detection (LOD) | 50 nM | 50 nM |
| Recovery | > 90% | > 90% |
Data synthesized from studies using NaS¹³C¹⁵N.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of key experimental protocols from the cited studies.
Protocol 1: GC-MS Determination of Thiocyanate in Human Biological Matrices
This method involves derivatization followed by GC-MS analysis.
-
Sample Preparation:
-
To 100 µL of the sample (plasma, serum, urine, or saliva), add 50 µL of the ¹³C,¹⁵N-potassium thiocyanate internal standard solution.
-
Add 50 µL of a phase transfer catalyst (tetrabutylammonium sulfate).
-
Add 500 µL of a solution of pentafluorobenzyl bromide (PFBBr) in ethyl acetate (B1210297) for derivatization.
-
Vortex for 1 minute and incubate at 60°C for 45 minutes.
-
After cooling, centrifuge, and transfer the organic phase for analysis.
-
-
GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Monitored Ions: m/z 58 for thiocyanate-PFB derivative and m/z 60 for the internal standard derivative.
-
Protocol 2: LC-MS/MS Determination of Thiocyanate in Swine Plasma
This method involves protein precipitation and chemical modification followed by LC-MS/MS analysis.
-
Sample Preparation:
-
To 100 µL of plasma, add 50 µL of the NaS¹³C¹⁵N internal standard solution.
-
Precipitate proteins by adding 400 µL of ice-cold acetone.
-
Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant and dry under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 10 mM ammonium (B1175870) formate.
-
For thiocyanate analysis, add monobromobimane (B13751) to form an SCN-bimane product.
-
-
LC-MS/MS Instrumentation:
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Applied Biosystems 3200 QTRAP or equivalent.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for the SCN-bimane product and its labeled internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Experimental workflow for GC-MS analysis of thiocyanate.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. series.publisso.de [series.publisso.de]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the Biological Impact of 13C-Thiocyanate Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the biological impact of introducing a carbon-13 (¹³C) stable isotope label into thiocyanate (B1210189) (SCN⁻). The foundational principle of stable isotope labeling is that the isotopic substitution does not significantly alter the chemical properties or biological activity of the molecule, allowing it to serve as an effective tracer in complex systems.[1] This guide objectively compares the known biological profile of unlabeled thiocyanate with the theoretical and potential impacts of ¹³C labeling, provides relevant quantitative data, and offers detailed experimental protocols for direct assessment.
Part 1: The Primary Theoretical Distinction: The Kinetic Isotope Effect (KIE)
The principal theoretical difference in biological activity between a ¹³C-labeled and a ¹²C-unlabeled molecule is the Kinetic Isotope Effect (KIE). Because a ¹³C atom is heavier than a ¹²C atom, the covalent bonds it forms are slightly stronger and vibrate at a lower frequency. This can lead to a higher activation energy for bond-breaking steps in a chemical reaction, potentially causing the ¹³C-containing molecule to react more slowly than its ¹²C counterpart.[1][2]
While this effect is often minor or negligible in many biological reactions, it has the potential to influence metabolic flux analysis (¹³C-MFA) by altering the rate of enzymatic conversions.[1] The significance of the KIE is highly dependent on the specific enzyme and the rate-limiting step of the reaction. To date, a literature search has revealed no studies that have specifically measured the KIE for enzymes that metabolize thiocyanate, such as lactoperoxidase or rhodanese, when presented with a ¹³C-labeled substrate.
Part 2: Comparative Biological Data
No direct experimental studies comparing the cytotoxicity or metabolic fate of ¹³C-thiocyanate versus ¹²C-thiocyanate were identified in the scientific literature. Therefore, the extensive data available for unlabeled thiocyanate serves as the essential baseline for any comparative assessment. Thiocyanate is a ubiquitous ion in the human body, primarily sourced from the diet and the detoxification of cyanide.[3][4] Its primary biological function is as a substrate for peroxidases to generate the antimicrobial compound hypothiocyanous acid (HOSCN).[3][5]
Table 1: Summary of Quantitative Data for Unlabeled Thiocyanate
| Parameter | Value | Context | Reference(s) |
|---|---|---|---|
| Typical Plasma Levels | |||
| Non-Smokers | 5 - 50 µM | Baseline physiological range. | [3] |
| Smokers | 100 - 150 µM | Elevated due to cyanide in tobacco smoke. | [4] |
| Toxicity Levels (Plasma) | |||
| No Observed Toxicity | < 500 µM | Levels below this are generally considered safe. | [3] |
| Onset of Toxic Symptoms | > 1 mM | Symptoms are typically neurological. | [3] |
| Dietary Exposure | |||
| Average Daily Intake | 0.11 - 0.19 mg/kg-day | Varies based on diet (e.g., consumption of Brassica vegetables). | [6] |
| Metabolic Half-Life | 3 days | Elimination occurs primarily via the kidneys. |[3] |
Part 3: Experimental Protocols for Direct Biological Assessment
To empirically determine if ¹³C labeling of thiocyanate has a measurable biological impact, direct comparative experiments are necessary. Below are standardized protocols that can be adapted for this purpose.
Protocol 1: Comparative In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses cell metabolic activity as an indicator of cell viability after exposure to ¹²C- and ¹³C-labeled potassium thiocyanate (KSCN).
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
¹²C-Potassium Thiocyanate (KSCN) and ¹³C-Potassium Thiocyanate (K¹³CN)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of ¹²C-KSCN and ¹³C-KSCN in sterile water or PBS. Create a series of serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM).
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of ¹²C-KSCN and ¹³C-KSCN. Include wells with medium only (untreated control) and vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 15 minutes to dissolve the crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Compare the dose-response curves for ¹²C-KSCN and ¹³C-KSCN to identify any significant differences in cytotoxicity.
Protocol 2: Metabolic Tracing of ¹³C-Thiocyanate by LC-MS
This protocol provides a general workflow to track the incorporation and metabolic fate of ¹³C-thiocyanate within a cellular system.
Materials:
-
Cell culture system as described above
-
¹³C-Potassium Thiocyanate (K¹³CN)
-
Ice-cold PBS
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Labeling: Culture cells to approximately 80% confluency. Replace the standard medium with a medium containing a known concentration of ¹³C-KSCN (e.g., 100 µM).
-
Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to track the dynamics of uptake and metabolism.
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.
-
Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).[8]
-
LC-MS Analysis: Analyze the samples using an LC-MS system. The mass spectrometer will be able to distinguish between the unlabeled thiocyanate (¹²C¹⁴N³²S⁻, m/z 58.0) and the labeled thiocyanate (¹³C¹⁴N³²S⁻, m/z 59.0).
-
Data Analysis: Quantify the relative abundance of the labeled and unlabeled thiocyanate pools over time. Analyze samples for potential downstream metabolites that incorporate the ¹³C label.[9]
Part 4: Key Pathways and Workflows
Visualizing the central role of thiocyanate and the experimental processes used to study it can aid in understanding its biological context.
References
- 1. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Analysis of Protein-Bound Thiocyanate in Plasma of Smokers and Non-Smokers as a Marker of Cyanide Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 7. benchchem.com [benchchem.com]
- 8. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Proteomics: Potassium Thiocyanate-¹³C Labeling in Focus
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of Potassium thiocyanate-¹³C (K¹³SCN) labeling with established alternatives such as iTRAQ, TMT, and SILAC. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Unveiling Protein Carbamylation with Potassium Thiocyanate-¹³C
Potassium thiocyanate (B1210189) serves as a source of isocyanate, which non-enzymatically modifies the primary amines of proteins (N-terminus and lysine (B10760008) side chains) in a process called carbamylation. When using Potassium thiocyanate-¹³C, a stable isotope is incorporated, allowing for the differentiation and quantification of proteins in a sample by mass spectrometry. This technique is particularly valuable for studying protein carbamylation, a post-translational modification (PTM) implicated in various physiological and pathological processes.
Performance Comparison: Carbamylation Labeling vs. Other Methods
The following table summarizes the key performance characteristics of Potassium thiocyanate-¹³C labeling, based on data from analogous stable isotope-driven carbamylation studies, and compares them with popular chemical and metabolic labeling techniques.
| Feature | Potassium Thiocyanate-¹³C (Carbamylation) | iTRAQ/TMT (Isobaric Tagging) | SILAC (Metabolic Labeling) |
| Principle | Chemical labeling of primary amines (N-terminus, Lysine) with ¹³C-isocyanate. | Chemical labeling of primary amines with isobaric tags. | In vivo incorporation of stable isotope-labeled amino acids. |
| Sample Type | Cell lysates, tissues, biofluids. | Cell lysates, tissues, biofluids. | Dividing cells in culture. |
| Multiplexing | Typically 2-plex (light vs. heavy). | Up to 18-plex (TMTpro). | Up to 5-plex. |
| Quantitative Accuracy | Quantitative error: 1.7-10.0%[1]. | High accuracy with reporter ions. | High accuracy, low variability. |
| Quantitative Precision | Relative Standard Deviation: 5.2-27.8%[1]. | Generally high precision. | Very high precision. |
| Effect on Fragmentation | Can reduce HCD fragmentation efficiency; modest impact with UVPD[2][3]. More uniform distribution of b- and y-ions may be observed[1]. | Reporter ions are generated upon fragmentation. | No direct impact on fragmentation. |
| Workflow Complexity | Relatively simple chemical reaction post-digestion. | Multi-step chemical labeling post-digestion. | Requires cell culture with specialized media. |
| Cost | Potentially lower reagent cost. | High reagent cost. | High cost for labeled amino acids and media. |
| Key Advantage | Directly studies carbamylation; can be used on diverse sample types. | High multiplexing capability. | High biological relevance and low sample handling variability. |
| Key Disadvantage | Can alter peptide properties (e.g., retention time)[3][4]; potential for incomplete labeling. | Ratio compression can affect accuracy. | Limited to metabolically active, dividing cells. |
Experimental Protocol: Quantitative Proteomics using Potassium Thiocyanate-¹³C
This protocol is adapted from a method developed for quantitative carbamylation using isotopically labeled urea (B33335) and is applicable for Potassium thiocyanate-¹³C[1].
1. Sample Preparation and Protein Digestion:
-
Lyse cells or homogenize tissues in a suitable buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Take equal amounts of protein from each sample to be compared.
-
Perform reduction of disulfide bonds with dithiothreitol (B142953) (DTT) and alkylation of free cysteines with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using a protease such as trypsin.
-
Desalt the resulting peptide mixtures using C18 solid-phase extraction.
-
Dry the purified peptides under vacuum.
2. Isotopic Labeling with Potassium Thiocyanate-¹³C:
-
For the "light" sample, resuspend the dried peptides in a labeling buffer (e.g., 50 mM triethylammonium (B8662869) bicarbonate, pH 8.5).
-
For the "heavy" sample, resuspend the dried peptides in the same labeling buffer containing Potassium thiocyanate-¹³C. The final concentration of K¹³SCN should be optimized, but a starting point of 10-50 mM can be considered. An unlabeled Potassium thiocyanate (K¹²SCN) control would be used for the "light" sample.
-
Incubate both samples at a controlled temperature (e.g., 37-50°C) for a defined period (e.g., 1-4 hours) to allow for the carbamylation reaction to proceed. The optimal temperature and time should be determined empirically to achieve complete labeling without significant side reactions.
-
Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, or by acidification.
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Desalt the combined sample again using C18 solid-phase extraction to remove excess reagents.
-
Dry the final labeled peptide mixture under vacuum.
3. Mass Spectrometry Analysis:
-
Resuspend the labeled peptide mixture in a solvent suitable for liquid chromatography-mass spectrometry (LC-MS).
-
Perform LC-MS/MS analysis on a high-resolution mass spectrometer.
-
Set up the data acquisition method to include both MS1 scans for quantification and data-dependent MS/MS scans for peptide identification.
4. Data Analysis:
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to analyze the raw MS data.
-
Configure the software to search for carbamylation of lysine and N-termini as a variable modification, specifying the mass shift for both the light (¹²C) and heavy (¹³C) labels.
-
The software will identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs at the MS1 level.
Visualizing the Workflow and Pathway
To better illustrate the experimental process and the underlying biological pathway, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Protein Fragmentation Through Carbamylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News in Proteomics Research: What can we learn from intentional protein carbamylation? [proteomicsnews.blogspot.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 13C vs. 15N Labeling for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Right Isotope for Your Metabolic Study
In the intricate world of metabolic research, stable isotope labeling stands out as a powerful technique to trace the flow of molecules through complex biochemical networks. By introducing atoms with a heavier, non-radioactive isotope into a biological system, researchers can track the fate of metabolites, quantify flux through pathways, and gain unprecedented insights into cellular function. Among the most utilized stable isotopes are Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N). The choice between these two powerful tools is not arbitrary; it is a strategic decision dictated by the specific biological question at hand. This guide provides a comprehensive comparison of ¹³C and ¹⁵N labeling to aid researchers in designing robust and informative metabolic studies.
Core Principles: Tracing Carbon vs. Nitrogen Metabolism
The fundamental difference between ¹³C and ¹⁵N labeling lies in the element they trace. ¹³C labeling is the gold standard for tracking the backbone of organic molecules, making it ideal for studying central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2][3][4] By providing cells with a ¹³C-labeled substrate, such as glucose or glutamine, researchers can follow the incorporation of these labeled carbons into a wide array of downstream metabolites.[2][5]
In contrast, ¹⁵N labeling is employed to investigate the pathways of nitrogen-containing compounds.[6][7] This is crucial for studying amino acid biosynthesis and degradation, nucleotide metabolism, and overall nitrogen assimilation and turnover.[8][9][10] By supplying ¹⁵N-labeled precursors like ammonium (B1175870) chloride or specific amino acids, scientists can elucidate how nitrogen is incorporated into the building blocks of life.[6][8]
Quantitative Data Comparison
The distinct physical properties of ¹³C and ¹⁵N isotopes directly impact their application in metabolic studies, particularly in the context of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
| Feature | ¹³C Labeling | ¹⁵N Labeling | References |
| Primary Application | Metabolic Flux Analysis (Carbon Metabolism) | Nitrogen Metabolism, Proteomics | [1][6][9][11] |
| Natural Abundance | ~1.1% | ~0.37% | [][13][14] |
| Common Labeled Precursors | [U-¹³C]-glucose, [1,2-¹³C]-glucose, ¹³C-glutamine | ¹⁵NH₄Cl, ¹⁵N-labeled amino acids | [1][2][6][8] |
| Mass Shift per Atom | +1 Da | +1 Da | [][13] |
| Typical Mass Shift in Metabolites | Variable, can be large (e.g., +6 Da for fully labeled glucose) | Typically smaller, often +1 or +2 Da per molecule | [13] |
| Analytical Techniques | Mass Spectrometry (MS), NMR Spectroscopy | NMR Spectroscopy, Mass Spectrometry (MS) | [1][2][6][15] |
| MS Spectral Complexity | Can create complex isotopic envelopes, but larger mass shifts aid separation. | Simpler mass increment patterns. | [][13] |
| NMR Activity | Spin = 1/2, active | Spin = 1/2, active | [] |
Visualizing Metabolic Pathways and Experimental Workflows
To better illustrate the applications of ¹³C and ¹⁵N labeling, the following diagrams depict key metabolic pathways and a generalized experimental workflow.
Experimental Protocols
While specific protocols vary depending on the biological system and analytical platform, the following provides a generalized methodology for ¹³C and ¹⁵N labeling experiments in cell culture.
Key Experiment 1: ¹³C Metabolic Flux Analysis (¹³C-MFA)
Objective: To quantify the rates (fluxes) of intracellular metabolic pathways.
Methodology:
-
Cell Culture: Culture cells in a standard medium to the desired confluence.
-
Media Switch: Replace the standard medium with a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) as the primary carbon source.
-
Isotopic Steady State: Incubate the cells for a sufficient duration to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable.
-
Metabolism Quenching: Rapidly quench metabolic activity, typically using cold methanol (B129727) or a similar solvent.
-
Metabolite Extraction: Extract intracellular metabolites.
-
Sample Analysis: Analyze the extracts using GC-MS or LC-MS to determine the mass isotopologue distribution (MID) of key metabolites.[2]
-
Flux Calculation: Use computational modeling to fit the measured MIDs to a metabolic network model and calculate the intracellular fluxes.[11]
Key Experiment 2: ¹⁵N Labeling for Nitrogen Metabolism Studies
Objective: To trace the incorporation of nitrogen into amino acids and other nitrogenous compounds.
Methodology:
-
Cell Culture: Grow cells in a standard medium.
-
Media Formulation: Prepare a custom medium where the primary nitrogen source is replaced with a ¹⁵N-labeled compound (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids).
-
Labeling: Culture cells in the ¹⁵N-containing medium for a defined period.
-
Harvesting and Extraction: Harvest the cells and extract metabolites or proteins.
-
Sample Analysis: Analyze the samples using NMR or MS. For NMR, 2D ¹H-¹⁵N HSQC spectra can provide a "fingerprint" of the labeled proteins.[][16] For MS, the mass shift in metabolites or peptides indicates ¹⁵N incorporation.[6]
-
Data Interpretation: Analyze the isotopic enrichment to trace the flow of nitrogen through metabolic pathways.
Concluding Remarks: A Strategic Choice
The decision to use ¹³C or ¹⁵N labeling is fundamentally driven by the biological question. For researchers aiming to understand the dynamics of energy metabolism and the flow of carbon through central pathways, ¹³C labeling, particularly in the form of ¹³C-MFA, is the unparalleled choice.[1][11][17] It provides a detailed, quantitative map of cellular carbon metabolism.[2]
For those investigating amino acid biosynthesis, nitrogen assimilation, or conducting quantitative proteomics studies like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), ¹⁵N labeling is the more appropriate and powerful tool.[9][13][18] Its lower natural abundance provides a cleaner background in MS analysis, and it is the cornerstone of many protein-centric NMR experiments.[13][19]
In some advanced applications, dual ¹³C and ¹⁵N labeling can be employed to simultaneously track both carbon and nitrogen flux, offering an even more comprehensive view of cellular metabolism. By carefully considering the principles, advantages, and experimental workflows of each isotope, researchers can harness the power of stable isotope labeling to unlock new discoveries in health and disease.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]
- 7. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]
- 8. A 1H/15N n.m.r. study of nitrogen metabolism in cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 10. Recent advances in marine N-cycle studies using 15N labeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. magritek.com [magritek.com]
- 15. portlandpress.com [portlandpress.com]
- 16. protein-nmr.org.uk [protein-nmr.org.uk]
- 17. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 18. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Position of 13C Labels in Biosynthetic Products: A Comparative Guide to NMR and Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, confirming the precise location of Carbon-13 (¹³C) labels in biosynthetic products is a critical step in elucidating metabolic pathways and understanding drug metabolism. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We present a detailed examination of their performance, supported by experimental data, and offer comprehensive protocols for key experiments.
The strategic incorporation of ¹³C isotopes serves as a powerful tool for tracing the metabolic fate of molecules. The unequivocal determination of the label's position within the final product is paramount for the accurate interpretation of experimental results.[1] While both NMR and MS are indispensable in this endeavor, they operate on different principles and offer distinct advantages and limitations.
Performance Comparison: NMR vs. Mass Spectrometry
The choice between NMR and Mass Spectrometry for confirming ¹³C label positions is often a trade-off between the need for unambiguous structural information and the requirement for high sensitivity. The following table summarizes the key performance characteristics of these techniques.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of ¹³C nuclei, providing direct information about their chemical environment. | Measures the mass-to-charge ratio of ionized molecules and their fragments to deduce label positions.[1] |
| Directness of Detection | Direct and unambiguous determination of label position.[1] | Indirect determination based on the analysis of fragmentation patterns.[1] |
| Sensitivity | Lower sensitivity, typically requiring milligram (mg) quantities of the sample.[1][2] The intrinsic sensitivity of ¹³C is about 6000 times less than that of ¹H.[2] | High sensitivity, capable of analyzing samples in the nanomole to picomole range.[3] |
| Resolution | High spectral resolution, allowing for the distinction between chemically similar carbon atoms. | High mass resolution is achievable, but positional resolution is dependent on the fragmentation of the molecule. |
| Sample Preparation | Generally non-destructive and requires dissolving the sample in a deuterated solvent.[2] | Often requires derivatization to increase volatility (for GC-MS) and involves destructive ionization.[1] |
| Quantitative Analysis | Inherently quantitative as the signal intensity is directly proportional to the number of nuclei.[3][4] | Can be quantitative, but often requires the use of isotopically labeled internal standards for accuracy.[4] |
| Key Advantage | Provides unequivocal positional information.[1] | High sensitivity and compatibility with chromatographic separation techniques like GC and LC.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments used in the determination of ¹³C label positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To directly identify the position of a ¹³C label within a molecule using 1D and 2D NMR techniques.
1. Sample Preparation:
-
Dissolve 5-25 mg of the ¹³C-labeled compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).[2] For ¹³C NMR, a higher concentration is generally better.[5]
-
Ensure the total volume is between 0.5 - 0.6 mL for a standard 5 mm NMR tube.[5]
-
Filter the sample to remove any particulate matter, as this can degrade the quality of the NMR spectrum.[2]
-
Transfer the filtered solution into a clean NMR tube.
2. 1D ¹³C NMR Experiment:
-
Place the NMR tube into the spectrometer.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This experiment provides a signal for each unique carbon atom in the molecule.
-
The chemical shift of the signals will indicate the electronic environment of each carbon. An enhanced signal intensity for a particular carbon peak, relative to natural abundance spectra, confirms the position of the ¹³C label.
3. 2D NMR Experiment (HMBC):
-
For more complex molecules or to confirm assignments, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable.[6][7][8]
-
This experiment reveals correlations between protons and carbons that are two or three bonds apart.[8]
-
By analyzing the correlation peaks between protons with known assignments and carbon atoms, the position of the ¹³C label can be definitively assigned, even for quaternary carbons with no directly attached protons.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To infer the position of a ¹³C label by analyzing the fragmentation pattern of the molecule.
1. Sample Preparation and Derivatization:
-
For non-volatile compounds, a derivatization step is necessary to increase their volatility for GC analysis. A common method is silylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Lyophilize the sample to dryness.
-
Add the derivatization reagent (e.g., a mixture of pyridine (B92270) and MSTFA) and incubate at a specific temperature (e.g., 60°C) for a set time to ensure complete derivatization.
2. GC Separation:
-
Inject the derivatized sample into the gas chromatograph.
-
The different components of the sample are separated based on their boiling points and interactions with the GC column as they are carried by an inert gas.
3. Ionization and Fragmentation:
-
As the separated components elute from the GC column, they enter the mass spectrometer's ion source, typically an Electron Ionization (EI) source.
-
In the EI source, molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner.
4. Mass Analysis:
-
The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
By comparing the mass spectra of the labeled and unlabeled compound, shifts in the m/z of specific fragments can be observed. This information allows for the deduction of which fragments contain the ¹³C label, thereby pinpointing its position in the original molecule.[10]
5. Tandem Mass Spectrometry (MS/MS):
-
For more detailed positional information, tandem mass spectrometry can be employed.[11][12]
-
In an MS/MS experiment, a specific fragment ion (precursor ion) is selected and subjected to further fragmentation.
-
The resulting product ions provide more specific information about the location of the ¹³C label within that precursor ion.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for confirming ¹³C label positions using both NMR and MS techniques.
Conclusion
Both NMR spectroscopy and mass spectrometry are powerful and complementary techniques for confirming the position of ¹³C labels in biosynthetic products. NMR stands out for its ability to provide direct and unambiguous positional information, making it the gold standard for structural confirmation, albeit with lower sensitivity.[1] On the other hand, mass spectrometry, particularly when coupled with chromatography and tandem MS, offers exceptional sensitivity, making it ideal for analyzing low-abundance metabolites. The choice of technique, or a combination thereof, will ultimately depend on the specific requirements of the research, including the amount of sample available, the complexity of the molecule, and the level of structural detail required.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. benchchem.com [benchchem.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Gradient Enhanced HMBC [nmr.chem.ucsb.edu]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. chem.as.uky.edu [chem.as.uky.edu]
- 9. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 10. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computing positional isotopomer distributions from tandem mass spectrometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tandem mass spectrometry for measuring stable-isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Protein Dynamics: A Comparative Guide to Quantitative Proteomic Labeling
A direct comparison between Potassium Thiocyanate-¹³C (KSCN-¹³C) labeling and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative proteomics is not feasible at this time, as KSCN-¹³C is not a recognized or documented method for protein labeling in this context.
Our comprehensive research found no evidence of Potassium Thiocyanate-¹³C being used as a reagent for systematically labeling proteins for quantitative analysis by mass spectrometry. The primary application of isotopically labeled Potassium Thiocyanate (B1210189) (KSCN-¹³C,¹⁵N) is as a tracer in metabolic studies to follow the thiocyanate ion's fate and in the chemical synthesis of other labeled molecules.[1][2][3][4][5]
Therefore, this guide will provide a detailed overview of SILAC, a widely adopted and robust metabolic labeling strategy, as a benchmark for quantitative proteomics. This will serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and implement powerful techniques for quantifying the proteome.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a powerful and accurate metabolic labeling technique that allows for the precise relative quantification of proteins between different cell populations. The fundamental principle of SILAC involves the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of living cells.
The SILAC Workflow
The experimental workflow for a typical SILAC experiment is a multi-step process that ensures accurate and reliable quantification.
References
- 1. Potassium thiocyanate-13C,15N | Isotope-Labeled Reagent [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound | 143827-33-2 [smolecule.com]
- 4. Potassium thiocyanate (¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Potassium Thiocyanate-¹³C: A Comprehensive Guide
For researchers and laboratory professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of Potassium thiocyanate-¹³C, ensuring a compliant and safe laboratory environment. While the ¹³C isotope is stable and does not require special handling for radioactivity, the chemical properties of the thiocyanate (B1210189) ion necessitate careful disposal procedures.
Immediate Safety and Handling
Before initiating any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a laboratory coat. All handling of Potassium thiocyanate-¹³C, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
In the event of a spill, immediately evacuate the area and prevent further spread of the material. For dry spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container. Following cleanup, decontaminate the area with a suitable cleaning agent.
Quantitative Exposure Limits
Adherence to established exposure limits is critical for personnel safety. The following table summarizes the key occupational exposure limits for potassium thiocyanate.
| Parameter | Value | Issuing Organization |
| Time-Weighted Average (TWA) | 5 mg/m³ | Occupational Safety and Health Administration (OSHA)[1] |
| Immediately Dangerous to Life or Health (IDLH) | 25 mg/m³ | National Institute for Occupational Safety and Health (NIOSH)[2] |
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of Potassium thiocyanate-¹³C is to treat it as a hazardous waste. Do not discharge Potassium thiocyanate-¹³C or its solutions into the sewer system.[3][4][5]
-
Waste Collection : Collect all waste containing Potassium thiocyanate-¹³C, including unused product, contaminated solutions, and grossly contaminated disposable labware, in a dedicated and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Potassium thiocyanate-¹³C". Include the approximate concentration and quantity of the waste.
-
Segregation : Do not mix Potassium thiocyanate-¹³C waste with other waste streams, particularly acids. Contact with acids can liberate highly toxic hydrogen cyanide gas.[4][6]
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, especially acids and strong oxidizing agents.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][7][8] Provide them with a copy of the Safety Data Sheet (SDS) for Potassium thiocyanate-¹³C.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Potassium thiocyanate-¹³C.
Caption: Disposal workflow for Potassium thiocyanate-¹³C waste.
Experimental Protocols Cited
While this document provides comprehensive disposal procedures based on safety data sheets and regulatory guidelines, it does not include experimental protocols for the chemical neutralization of Potassium thiocyanate-¹³C. The development and execution of such protocols require a thorough understanding of the reaction chemistry and potential hazards and should only be attempted by qualified chemists in a controlled laboratory setting. The recommended and safest disposal method remains collection and removal by a certified hazardous waste management company.
References
- 1. sds.chemtel.net [sds.chemtel.net]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. homesciencetools.com [homesciencetools.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Logistical Guidance for Handling Potassium Thiocyanate-13C
For researchers, scientists, and drug development professionals, the safe and effective handling of isotopically labeled compounds is paramount to ensure both personnel safety and experimental integrity. This document provides immediate, essential safety and logistical information for handling Potassium thiocyanate-13C, including detailed operational and disposal plans.
I. Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE.
| Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing, such as a lab coat or chemical-resistant suit. | Protects skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator or work within a chemical fume hood.[1] | Prevents inhalation of harmful dust or aerosols. |
II. Health Hazard Information
This compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
-
Other Hazards: Contact with acids liberates very toxic gas (hydrogen cyanide).[1][2]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1] |
| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[1][4] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4][5] |
III. Operational Plan: Step-by-Step Handling Protocol
To ensure the safe handling of this compound and to prevent isotopic contamination of experiments, the following step-by-step protocol should be followed.
1. Preparation:
-
Designate a specific work area for handling this compound to prevent cross-contamination.
-
Thoroughly clean the designated work area and all equipment (e.g., spatulas, weighing boats, glassware) before and after use.
-
Ensure a chemical fume hood is available and functioning correctly if there is a risk of dust or aerosol generation.
-
Verify that all required PPE is available and in good condition.
2. Handling:
-
Wear the appropriate PPE as specified in the table above.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the creation of dust when handling the solid material.[1]
-
Do not eat, drink, or smoke in the designated work area.[6]
3. Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][4]
-
Store away from incompatible materials, especially acids.[1][4]
4. Inventory Management:
-
Maintain a detailed inventory log for this compound, recording the amount received, used, and remaining.
-
All containers, including secondary containers, must be clearly labeled with the chemical name ("this compound"), hazard pictograms, and any other information required by your institution's safety protocols.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spill Management:
-
Minor Spills:
-
Evacuate the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with soap and water, and then decontaminate with a suitable cleaning agent.
-
-
Major Spills:
-
Evacuate the laboratory and notify your supervisor and EHS office immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
3. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to drains or the environment.[1]
References
- 1. unols.org [unols.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. qmul.ac.uk [qmul.ac.uk]
- 4. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. ehs.osu.edu [ehs.osu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
